molecular formula C12H12O4 B1330140 Ethyl 2,4-dioxo-4-phenylbutanoate CAS No. 6296-54-4

Ethyl 2,4-dioxo-4-phenylbutanoate

Cat. No.: B1330140
CAS No.: 6296-54-4
M. Wt: 220.22 g/mol
InChI Key: UVJQQYMWMAISMQ-UHFFFAOYSA-N
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Description

Ethyl 2,4-dioxo-4-phenylbutanoate is a useful research compound. Its molecular formula is C12H12O4 and its molecular weight is 220.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17049. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2,4-dioxo-4-phenylbutanoate
Source PubChem
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InChI

InChI=1S/C12H12O4/c1-2-16-12(15)11(14)8-10(13)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJQQYMWMAISMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280466
Record name Ethyl 2,4-dioxo-4-phenylbutanoate
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Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

6296-54-4
Record name Ethyl α,γ-dioxobenzenebutanoate
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Record name NSC 17049
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Record name 6296-54-4
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Record name Ethyl 2,4-dioxo-4-phenylbutanoate
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Record name 2,4-Dioxo-4-phenyl-butyric acid ethyl ester
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl 2,4-dioxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dioxo-4-phenylbutanoate, a β-keto ester, is a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. Its versatile structure allows for the synthesis of a variety of heterocyclic compounds and other complex molecules. Notably, derivatives of this compound have been investigated as inhibitors of Src kinase, a key enzyme implicated in cancer progression, highlighting its potential in drug discovery and development. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its relevance in biochemical signaling pathways.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueReference
CAS Number 6296-54-4[1][2]
Molecular Formula C₁₂H₁₂O₄[1][2]
Molecular Weight 220.22 g/mol [1][2]
Appearance Colorless to light yellow liquid or solid[2]
Melting Point 36-41 °C[2]
Boiling Point 348.5 °C at 760 mmHg[2]
Density 1.173 g/cm³[2]
Solubility Soluble in organic solvents such as ethanol, ether, and ketone.[2]
Flash Point 154.4 °C[2]
pKa (Predicted) 6.02 ± 0.23[1]

Spectroscopic Data

Predicted ¹H NMR Spectral Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
1.30 - 1.40t3H-OCH₂CH
4.25 - 4.35q2H-OCH ₂CH₃
4.00 - 4.10s2H-C(O)CH ₂C(O)-
7.40 - 7.60m3HPhenyl H (meta, para)
7.90 - 8.00m2HPhenyl H (ortho)
Predicted ¹³C NMR Spectral Data
Chemical Shift (ppm)Assignment
14.1-OCH₂C H₃
45.0-C(O)C H₂C(O)-
62.5-OC H₂CH₃
128.5Phenyl C (ortho)
129.0Phenyl C (meta)
134.0Phenyl C (para)
136.5Phenyl C (ipso)
162.0C =O (ester)
185.0C =O (ketone)
192.0C =O (ketone)
Predicted IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H Stretch
2850-3000MediumAliphatic C-H Stretch
1740-1720StrongC=O Stretch (Ester)
1690-1670StrongC=O Stretch (Ketone)
1600, 1450Medium-WeakC=C Stretch (Aromatic)
1250-1000StrongC-O Stretch (Ester)
Mass Spectrometry

The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z = 220. The fragmentation pattern would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the phenyl group (-C₆H₅, m/z = 77), as well as characteristic fragments from the diketo-ester moiety.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol describes a common method for the synthesis of this compound.

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl oxalate

  • Acetophenone

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Dilute sulfuric acid

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve freshly cut sodium metal in anhydrous ethanol with stirring to prepare a solution of sodium ethoxide.

  • Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate and acetophenone dropwise with continuous stirring.

  • Stir the mixture at room temperature overnight.

  • Heat the reaction mixture to 80°C for 30 minutes.

  • Workup: Cool the reaction mixture to room temperature and then carefully acidify to pH 2 with dilute sulfuric acid.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield pure this compound.

G cluster_reactants Reactants cluster_reagents Reagents cluster_conditions Conditions cluster_product Product acetophenone Acetophenone claisen_condensation Claisen Condensation acetophenone->claisen_condensation diethyl_oxalate Diethyl Oxalate diethyl_oxalate->claisen_condensation sodium_ethoxide Sodium Ethoxide in Ethanol sodium_ethoxide->claisen_condensation stirring Stirring at RT, then 80°C stirring->claisen_condensation product This compound claisen_condensation->product

Synthesis of this compound.
Determination of Melting Point

The melting point of a solid organic compound can be determined using a melting point apparatus.

Procedure:

  • Finely powder a small amount of the crystalline sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature about 10-15 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has melted (the end of melting). This range is the melting point.

Determination of Boiling Point

The boiling point of a liquid organic compound can be determined using a micro-boiling point apparatus.

Procedure:

  • Place a small amount of the liquid sample into a small test tube.

  • Invert a sealed capillary tube into the liquid.

  • Attach the test tube to a thermometer and place it in a heating bath (e.g., a Thiele tube with mineral oil).

  • Heat the bath slowly.

  • Observe the capillary tube. When a steady stream of bubbles emerges from the open end of the capillary, the liquid has reached its boiling point.

  • Record the temperature at which the continuous stream of bubbles is observed.

Biological Activity and Signaling Pathway Involvement

Derivatives of this compound have been identified as inhibitors of Src kinase. Src is a non-receptor tyrosine kinase that plays a crucial role in regulating various cellular processes, including proliferation, differentiation, survival, and migration. Aberrant activation of Src is frequently observed in various cancers, making it an attractive target for cancer therapy.

The inhibition of Src kinase by this compound derivatives can disrupt downstream signaling pathways that are critical for tumor growth and metastasis.

Src_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) Src Src Kinase RTK->Src Integrins Integrins Integrins->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 EDPB_derivative This compound Derivative EDPB_derivative->Src Inhibition Cell_Migration Cell Migration FAK->Cell_Migration MAPK_pathway MAPK Pathway Ras->MAPK_pathway Akt_pathway Akt Pathway PI3K->Akt_pathway Angiogenesis Angiogenesis STAT3->Angiogenesis Cell_Proliferation Cell Proliferation MAPK_pathway->Cell_Proliferation Cell_Survival Cell Survival Akt_pathway->Cell_Survival

Inhibition of the Src Kinase Signaling Pathway.

Conclusion

This compound is a key chemical intermediate with significant potential in the field of medicinal chemistry. This guide has provided a detailed overview of its physical and chemical properties, along with established experimental protocols for its synthesis and characterization. The identification of its derivatives as Src kinase inhibitors opens up promising avenues for the development of novel anticancer therapeutics. Further research into the structure-activity relationships of these derivatives and their effects on the Src signaling pathway will be crucial in advancing their potential clinical applications.

References

Solubility Profile of Ethyl 2,4-dioxo-4-phenylbutanoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2,4-dioxo-4-phenylbutanoate is a dicarbonyl compound that serves as a valuable intermediate in the synthesis of various heterocyclic molecules and has applications in pharmaceutical research. A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide provides an overview of the available information on the solubility of this compound and outlines the standard methodologies for its determination and analysis.

Introduction to this compound

This compound, with the chemical formula C₁₂H₁₂O₄, is a solid, light beige to beige compound. Its structure, featuring a phenyl group, two ketone functionalities, and an ethyl ester group, makes it a versatile building block in organic chemistry. Notably, it is a key precursor in the synthesis of various biologically active compounds, including pyrazole derivatives and pyrido[2,3-d]pyrimidines.

Qualitative Solubility Profile

General chemical references indicate that this compound is soluble in organic solvents.[1] More specifically, it is known to be soluble in ethanol, ether, and ketone solvents.[1] This general solubility is a key factor in its use in various chemical reactions, which are often carried out in organic media.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. This indicates a potential knowledge gap in the publicly available literature. To address this, experimental determination of its solubility is necessary. The following sections outline the standard experimental and theoretical procedures for establishing a complete solubility profile.

Standard Experimental Protocol for Solubility Determination

The gravimetric method, specifically the isothermal saturation method, is a widely accepted and reliable technique for determining the solubility of a solid compound in a liquid solvent. The following protocol details the steps involved.

Experimental Workflow

The process begins with the preparation of a saturated solution, followed by equilibration, sampling, and analysis to determine the concentration of the solute.

experimental_workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis A Add excess solute to solvent B Seal vial and place in thermostat bath A->B C Stir at constant temperature for 24h B->C D Stop stirring, allow to settle (2h) C->D Equilibration E Withdraw supernatant with pre-heated syringe D->E F Filter with 0.45 µm filter E->F H Transfer filtrate to vial and weigh (m2) F->H G Weigh empty vial (m1) G->H I Dry in vacuum oven until constant weight (m3) H->I J Calculate mole fraction solubility I->J

Caption: Workflow for gravimetric solubility determination.

Detailed Steps:
  • Preparation of Saturated Solution: An excess amount of this compound is added to a known mass of the selected organic solvent in a sealed vessel.

  • Equilibration: The mixture is agitated in a constant temperature water bath for a sufficient time (typically 24 hours) to ensure that equilibrium is reached.

  • Phase Separation: The stirring is stopped, and the solution is left undisturbed for several hours to allow the undissolved solid to settle.

  • Sampling: A sample of the clear supernatant is withdrawn using a pre-heated syringe fitted with a filter (e.g., 0.45 µm) to prevent the transfer of solid particles.

  • Gravimetric Analysis: The collected sample is transferred to a pre-weighed container. The solvent is then removed by evaporation under vacuum at a suitable temperature until a constant weight of the dissolved solid is obtained.

  • Calculation: The mass of the dissolved solute and the solvent are used to calculate the solubility in various units, such as mole fraction (x), mass fraction, or grams of solute per 100 g of solvent.

The mole fraction solubility (x) is calculated using the following equation:

x = (m₁ / M₁) / ((m₁ / M₁) + (m₂ / M₂))

Where:

  • m₁ and m₂ are the masses of the solute and the solvent, respectively.

  • M₁ and M₂ are the molar masses of the solute and the solvent, respectively.

Thermodynamic Modeling of Solubility Data

Once experimental solubility data at different temperatures is obtained, thermodynamic models can be used to correlate the data and derive important thermodynamic parameters of dissolution.

Data Correlation Workflow

The experimental data serves as the foundation for applying thermodynamic models, which in turn allows for the calculation of key thermodynamic properties of the dissolution process.

data_analysis_workflow A Experimental Data (Mole Fraction, x vs. Temperature, T) E Data Correlation (Model Fitting) A->E B Thermodynamic Models C Modified Apelblat Equation B->C D van't Hoff Equation B->D C->E D->E F Thermodynamic Parameters (ΔH°, ΔS°, ΔG°) E->F

Caption: Logical flow for thermodynamic analysis of solubility data.

Commonly Used Thermodynamic Models
  • The Modified Apelblat Equation: This semi-empirical model is widely used to correlate solubility with temperature. The equation is expressed as:

    ln(x) = A + B/T + C ln(T)

    Where x is the mole fraction solubility, T is the absolute temperature in Kelvin, and A, B, and C are the model parameters obtained by fitting the experimental data.

  • The van't Hoff Equation: This model relates the change in solubility with temperature to the enthalpy of dissolution (ΔH°). The equation is given by:

    ln(x) = - (ΔH° / RT) + (ΔS° / R)

    Where R is the universal gas constant, ΔH° is the standard enthalpy of dissolution, and ΔS° is the standard entropy of dissolution. From these values, the standard Gibbs free energy of dissolution (ΔG°) can be calculated:

    ΔG° = ΔH° - TΔS°

The values of ΔH°, ΔS°, and ΔG° provide insight into the dissolution process, indicating whether it is endothermic or exothermic, and driven by enthalpy or entropy.

Conclusion

While qualitative information suggests that this compound is soluble in common organic solvents, a clear need exists for quantitative data to support its application in research and development. The experimental and analytical frameworks outlined in this guide provide a robust pathway for establishing a comprehensive solubility profile. The generation of such data would be a valuable contribution to the chemical and pharmaceutical sciences, enabling more precise control over processes involving this important chemical intermediate.

References

An In-depth Technical Guide on the Tautomerism of Ethyl 2,4-dioxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2,4-dioxo-4-phenylbutanoate, a β-keto ester of significant interest in organic synthesis and as a precursor to biologically active molecules, exhibits keto-enol tautomerism. This dynamic equilibrium between its diketo and enol forms is highly sensitive to environmental conditions, particularly the solvent. Understanding and controlling this tautomeric balance is crucial for predicting reactivity, elucidating reaction mechanisms, and for the rational design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, tautomeric properties, and analytical characterization of this compound, offering detailed experimental protocols and data interpretation for researchers in the field.

Introduction to Tautomerism in this compound

This compound, also known as ethyl benzoylpyruvate, is a 1,3-dicarbonyl compound that exists as an equilibrium mixture of three tautomeric forms: one diketo form and two enol forms. The enol forms are stabilized by intramolecular hydrogen bonding, forming a quasi-aromatic six-membered ring, and by conjugation of the carbon-carbon double bond with the ester and the phenyl ring.

The position of this equilibrium is significantly influenced by the solvent's polarity and its ability to form hydrogen bonds. Generally, non-polar solvents favor the enol form due to the stability of the intramolecular hydrogen bond, while polar protic solvents can disrupt this bond and stabilize the more polar diketo form.

Synthesis of this compound

The most common and effective method for synthesizing this compound is through a Claisen condensation reaction between acetophenone and diethyl oxalate using a strong base like sodium ethoxide.[1]

Experimental Protocol: Claisen Condensation

Materials:

  • Acetophenone

  • Diethyl oxalate

  • Sodium metal

  • Anhydrous ethanol

  • Dichloromethane

  • Dilute sulfuric acid

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add freshly cut sodium metal to anhydrous ethanol with stirring until the sodium is completely dissolved.

  • Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of acetophenone and diethyl oxalate dropwise with continuous stirring.

  • Reaction Completion: Stir the mixture overnight at room temperature. Following this, heat the reaction mixture to 80°C for 30 minutes to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture to room temperature and then carefully acidify to a pH of 2 with dilute sulfuric acid.

  • Extraction: Extract the product from the aqueous mixture using dichloromethane.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be further purified by recrystallization from ethanol to yield pure this compound.[1]

Tautomeric Equilibrium and Solvent Effects

The equilibrium between the diketo and enol tautomers of this compound is highly dependent on the solvent. The relative populations of each tautomer can be quantified using ¹H NMR spectroscopy by integrating the signals unique to each form.

Quantitative Analysis of Tautomeric Composition

While specific quantitative data for this compound is not extensively published, the tautomeric distribution can be inferred from studies on closely related compounds such as 4-phenyl-2,4-dioxobutanoic acid and other β-keto esters. The following table provides an illustrative summary of the expected trend in the keto-enol equilibrium in various deuterated solvents.

SolventPredominant TautomerExpected % Enol (Illustrative)Rationale
CDCl₃ (Chloroform-d)Enol~80-90%Non-polar aprotic solvent, stabilizes the intramolecular hydrogen bond of the enol form.
(CD₃)₂CO (Acetone-d₆)Mixture~40-60%Polar aprotic solvent, moderate disruption of the intramolecular hydrogen bond.
CD₃CN (Acetonitrile-d₃)Mixture~30-50%Polar aprotic solvent, similar to acetone in its effect.
DMSO-d₆ (Dimethyl sulfoxide-d₆)Keto~10-20%Highly polar aprotic solvent, effectively disrupts the intramolecular hydrogen bond and solvates the keto form.
CD₃OD (Methanol-d₄)Keto<10%Polar protic solvent, strongly disrupts the intramolecular hydrogen bond through competitive intermolecular hydrogen bonding.

Note: These values are estimations based on the behavior of similar β-dicarbonyl compounds and are intended for illustrative purposes.

Spectroscopic Analysis of Tautomers

Spectroscopic methods are invaluable for the identification and quantification of the tautomers of this compound.

¹H NMR Spectroscopy

¹H NMR spectroscopy is the most powerful tool for studying keto-enol tautomerism as the interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

  • Diketo Form: Characterized by a singlet for the methylene protons (-CH₂-) typically found in the range of 4.2-4.5 ppm.[2]

  • Enol Form: Characterized by a singlet for the vinylic proton (-CH=) around 6.0-7.0 ppm and a broad singlet for the enolic hydroxyl proton (-OH) at a downfield chemical shift (often >10 ppm), the latter of which may not always be observed due to exchange with residual water.

¹³C NMR Spectroscopy

Distinct signals for the carbonyl and enolic carbons can also be observed in the ¹³C NMR spectrum.

  • Diketo Form: Two distinct ketone/ester carbonyl signals are expected. The methylene carbon signal appears around 50 ppm.[2]

  • Enol Form: The enolic carbon (C=C-OH) and the other sp² carbon of the double bond will have characteristic chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy can provide evidence for the presence of both tautomers.

  • Diketo Form: Shows two distinct C=O stretching bands, one for the ketone and one for the ester.

  • Enol Form: Characterized by a broad O-H stretching band (due to the intramolecular hydrogen bond) and a C=C stretching band. The C=O stretching frequency is typically lower than in the diketo form due to conjugation.

UV-Vis Spectroscopy

The conjugated system of the enol form leads to a characteristic UV-Vis absorption spectrum.

  • Enol Form: Exhibits a strong absorption band at a longer wavelength (π → π* transition) due to the extended conjugation, which is absent in the non-conjugated diketo form.

Experimental Protocols for Tautomer Analysis

¹H NMR Analysis of Tautomeric Equilibrium

Objective: To determine the percentage of the keto and enol forms of this compound in different deuterated solvents.

Materials:

  • This compound

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃CN)

  • NMR tubes

  • Internal standard (optional, e.g., TMS)

Procedure:

  • Sample Preparation: Prepare solutions of this compound in the desired deuterated solvents at a known concentration (e.g., 0.1 M).

  • NMR Acquisition: Acquire the ¹H NMR spectrum for each sample, ensuring a sufficient number of scans for a good signal-to-noise ratio.

  • Data Processing: Process the spectra, including phasing and baseline correction.

  • Integration: Integrate the area of a well-resolved signal corresponding to the diketo form (e.g., the methylene protons) and a well-resolved signal for the enol form (e.g., the vinylic proton).

  • Calculation of Tautomer Percentage:

    • Let Iketo be the integral of the methylene protons of the keto form (representing 2 protons).

    • Let Ienol be the integral of the vinylic proton of the enol form (representing 1 proton).

    • Normalized integral for the keto form = Iketo / 2.

    • % Enol = [Ienol / (Ienol + Normalized Iketo)] * 100

    • % Keto = 100 - % Enol

Visualizations

Tautomeric Equilibrium

Tautomerism cluster_diketo Diketo Form cluster_enol1 Enol Form I cluster_enol2 Enol Form II diketo diketo enol1 enol1 diketo->enol1 Equilibrium enol2 enol2 diketo->enol2 Equilibrium enol1->enol2 Equilibrium

Caption: Tautomeric equilibrium of this compound.

Experimental Workflow for NMR Analysis

NMR_Workflow start Start sample_prep Sample Preparation (Dissolve in deuterated solvent) start->sample_prep nmr_acquisition ¹H NMR Spectrum Acquisition sample_prep->nmr_acquisition data_processing Data Processing (Phasing, Baseline Correction) nmr_acquisition->data_processing integration Signal Integration (Keto and Enol peaks) data_processing->integration calculation Calculation of Tautomer Percentages integration->calculation end End calculation->end

Caption: Workflow for the determination of tautomeric ratios by ¹H NMR.

Conclusion

The tautomeric behavior of this compound is a critical aspect of its chemistry, influencing its physical properties and reactivity. This guide has provided a detailed overview of its synthesis and the principles governing its keto-enol equilibrium. By employing the spectroscopic techniques and experimental protocols outlined herein, researchers can effectively characterize and quantify the tautomeric composition of this versatile compound. A thorough understanding of these principles is essential for professionals in drug development and organic synthesis who utilize this and related β-dicarbonyl compounds in their work.

References

An In-depth Technical Guide to the Claisen Condensation Reaction Mechanism for the Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Claisen condensation reaction for the synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate, a valuable intermediate in organic synthesis. This document details the reaction mechanism, provides a thorough experimental protocol, and presents key quantitative data for the characterization of the final product.

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that facilitates the synthesis of β-keto esters or β-diketones. The synthesis of this compound is a classic example of a crossed or mixed Claisen condensation, where two different ester-containing reactants are utilized. In this specific synthesis, acetophenone reacts with diethyl oxalate in the presence of a strong base, such as sodium ethoxide. Diethyl oxalate, lacking α-hydrogens, serves exclusively as the electrophilic acylating agent, while acetophenone provides the enolizable α-protons necessary for the condensation. The resulting product, a β-keto ester, is a versatile precursor for various pharmaceuticals and other complex organic molecules.

Reaction Mechanism

The synthesis of this compound via the Claisen condensation proceeds through a series of well-defined steps:

  • Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of acetophenone by a strong base, typically sodium ethoxide. This abstraction of a proton results in the formation of a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The newly formed enolate ion, acting as a potent nucleophile, attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This nucleophilic addition leads to the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide ion as a leaving group. This step results in the formation of the β-keto ester, this compound.

  • Deprotonation of the β-Keto Ester: The product, this compound, possesses highly acidic protons on the carbon situated between the two carbonyl groups. The ethoxide ion, generated in the previous step, readily deprotonates this carbon. This essentially irreversible deprotonation step is the thermodynamic driving force for the entire reaction, shifting the equilibrium towards the formation of the product.[1]

  • Protonation: In the final workup step, an acid (e.g., dilute sulfuric acid) is added to neutralize the reaction mixture and protonate the enolate of the β-keto ester, yielding the final desired product.

Claisen_Condensation_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation cluster_step5 Step 5: Protonation Acetophenone Acetophenone Enolate Enolate Ion Acetophenone->Enolate + NaOEt Base Sodium Ethoxide (NaOEt) Ethanol Ethanol Enolate->Ethanol - EtOH Enolate_ref Enolate Ion DiethylOxalate Diethyl Oxalate Tetrahedral_Intermediate Tetrahedral Intermediate Tetrahedral_Intermediate_ref Tetrahedral Intermediate Enolate_ref->Tetrahedral_Intermediate + Diethyl Oxalate Product_Ester This compound Tetrahedral_Intermediate_ref->Product_Ester - OEt⁻ Product_Ester_ref This compound Ethoxide_ion Ethoxide Ion Ethoxide_ion_ref Ethoxide Ion Product_Enolate Product Enolate (Stabilized) Product_Ester_ref->Product_Enolate + OEt⁻ Product_Enolate_ref Product Enolate Final_Product Final Product Product_Enolate_ref->Final_Product + H₃O⁺ Acid H₃O⁺

Caption: Reaction mechanism of Claisen condensation for this compound synthesis.

Data Presentation

The following tables summarize the key quantitative data for the reactants and the product, this compound.

Table 1: Physical and Chemical Properties of Reactants and Product

CompoundMolecular FormulaMolar Mass ( g/mol )Appearance
AcetophenoneC₈H₈O120.15Colorless liquid
Diethyl OxalateC₆H₁₀O₄146.14Colorless liquid
This compoundC₁₂H₁₂O₄220.22Colorless to light yellow liquid[2][3]

Table 2: Spectroscopic Data for this compound

Spectroscopic DataPredicted Values
¹H NMR Predicted shifts are available but experimental data is not readily found in the searched literature.[4]
¹³C NMR Predicted shifts are available but experimental data is not readily found in the searched literature.[4]
FTIR (cm⁻¹) Data for the similar compound Ethyl 2-oxo-4-phenylbutyrate shows characteristic peaks for C=O (ester and ketone) and aromatic C-H stretches.[5]

Table 3: Reaction Parameters and Yield

ParameterValueReference
BaseSodium Ethoxide (NaOEt)[1]
SolventAnhydrous Ethanol[1]
Reaction TimeOvernight at room temperature, then 30 minutes at 80°C[1]
Yield A yield of 87% was reported for a similar Claisen condensation in a continuous flow reactor.[6]

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound via Claisen condensation.[1]

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl oxalate

  • Acetophenone

  • Dilute sulfuric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve freshly cut sodium metal (1 equivalent) in anhydrous ethanol with stirring.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (1 equivalent) and acetophenone (1 equivalent) dropwise with continuous stirring.

  • Reaction: Stir the mixture overnight at room temperature. Following the overnight stirring, heat the reaction mixture to 80°C for 30 minutes.

  • Workup: Cool the reaction mixture to room temperature and then carefully acidify to a pH of 2 with dilute sulfuric acid.

  • Extraction: Extract the aqueous mixture with dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol to obtain pure this compound.

Experimental_Workflow Start Start Prep_NaOEt Prepare Sodium Ethoxide (Na in anhydrous EtOH) Start->Prep_NaOEt Reaction_Setup Add Reactants (Diethyl Oxalate & Acetophenone) Prep_NaOEt->Reaction_Setup Reaction Reaction (Overnight at RT, then 80°C for 30 min) Reaction_Setup->Reaction Workup Workup (Acidify with H₂SO₄) Reaction->Workup Extraction Extraction (Dichloromethane) Workup->Extraction Drying Drying and Concentration (Na₂SO₄, Evaporation) Extraction->Drying Purification Purification (Recrystallization from Ethanol) Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The Claisen condensation provides an effective and reliable method for the synthesis of this compound. A thorough understanding of the reaction mechanism, particularly the role of the base and the driving force of the final deprotonation step, is crucial for optimizing reaction conditions and achieving high yields. The detailed experimental protocol and characterization data provided in this guide serve as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development. Further investigation into obtaining and analyzing experimental spectroscopic data for the title compound is recommended for comprehensive characterization.

References

Stability and Storage Conditions for Ethyl 2,4-dioxo-4-phenylbutanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ethyl 2,4-dioxo-4-phenylbutanoate, a β-keto ester of significant interest in organic synthesis and pharmaceutical research. Due to the limited availability of specific, in-depth stability studies on this compound, this guide integrates data from analogous compounds and general principles of β-keto ester chemistry to provide a robust framework for its handling and storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding the compound's behavior under various experimental and storage conditions.

PropertyValueReference
Appearance Colorless to light yellow liquid[1]
Molecular Formula C₁₂H₁₂O₄[2]
Molecular Weight 220.22 g/mol [2]
Melting Point 36-41 °C[1]
Boiling Point 167 °C @ 5 Torr[1]
Flash Point 110 °C[1]
Solubility Soluble in organic solvents such as ethanol, ether, and ketone.[1]

Stability Profile and Degradation Pathways

This compound, as a β-keto ester, is susceptible to degradation under various conditions. The primary degradation pathways are expected to be hydrolysis and decarboxylation, particularly under harsh acidic, basic, or thermal conditions.[3] Forced degradation studies, a standard practice in pharmaceutical development, are employed to predict the degradation products and establish the intrinsic stability of a molecule.[4][5][6]

A proposed degradation pathway for this compound is illustrated in the following diagram.

G cluster_0 Degradation Pathways A This compound B 2,4-Dioxo-4-phenylbutanoic acid A->B  Hydrolysis (H⁺/OH⁻) C Benzoylacetic acid B->C  Decarboxylation (Heat) D Acetophenone C->D  Decarboxylation (Heat) G cluster_1 Forced Degradation Workflow start Prepare Stock Solution of this compound stress Subject Aliquots to Stress Conditions (Acid, Base, Oxidation, Heat, Light) start->stress sample Sample at Time Points stress->sample neutralize Neutralize/Quench Reaction sample->neutralize analyze Analyze by Stability-Indicating Method (e.g., HPLC) neutralize->analyze end Characterize Degradants (e.g., LC-MS) analyze->end

References

Ethyl 2,4-dioxo-4-phenylbutanoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of Ethyl 2,4-dioxo-4-phenylbutanoate reveals its fundamental physicochemical properties, crucial for its application in research and development. This technical guide provides a concise summary of its molecular formula and weight, presented in a clear, tabular format for easy reference by researchers, scientists, and drug development professionals.

Physicochemical Data Summary

The essential molecular details of this compound are provided below. This data is foundational for any experimental design or theoretical modeling involving this compound.

ParameterValue
Molecular Formula C₁₂H₁₂O₄[1][2][3]
Molecular Weight 220.22 g/mol [1]

Structural and Property Information Hierarchy

To visualize the relationship between the compound and its key identifiers and properties, the following diagram illustrates the informational hierarchy.

Information Hierarchy for this compound Compound This compound CAS: 6296-54-4 Properties Molecular Properties Formula: C₁₂H₁₂O₄ Weight: 220.22 g/mol Compound->Properties Identifiers Chemical Identifiers InChI SMILES Compound->Identifiers

Caption: Logical flow of this compound data.

References

An In-depth Technical Guide on the Predicted pKa of Ethyl 2,4-dioxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted acid dissociation constant (pKa) of Ethyl 2,4-dioxo-4-phenylbutanoate. It includes a summary of the predicted value, detailed experimental protocols for its determination, and a visual representation of the experimental workflow. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development who are working with or interested in the physicochemical properties of β-dicarbonyl compounds.

Predicted Physicochemical Properties

The acid dissociation constant (pKa) is a critical parameter in drug discovery and development, influencing a molecule's solubility, absorption, distribution, metabolism, and excretion (ADME) properties. For this compound, a β-keto ester, the acidity is primarily attributed to the methylene protons situated between the two carbonyl groups. The predicted pKa value for this compound is summarized in the table below.

Compound NameCAS NumberMolecular FormulaPredicted pKa
This compound6296-54-4C12H12O46.02 ± 0.23[1]

Experimental Protocols for pKa Determination

The experimental determination of a compound's pKa is crucial for validating computational predictions and for a deeper understanding of its behavior in biological systems. Several robust methods are available for pKa determination.[2][3] Below are detailed protocols for two commonly employed techniques: UV-Vis Spectrophotometry and Potentiometric Titration.

UV-Vis Spectrophotometric Method

This method is based on the principle that the ionized and non-ionized forms of a molecule exhibit different ultraviolet-visible absorption spectra. By measuring the absorbance of a solution at various pH values, the pKa can be determined from the inflection point of the resulting sigmoidal curve.[2][4][5][6][7]

Instrumentation and Reagents:

  • UV-Vis Spectrophotometer

  • Calibrated pH meter

  • Quartz cuvettes

  • This compound

  • A series of buffer solutions with known pH values (e.g., phosphate, borate, citrate buffers) covering a range from approximately pH 4 to pH 8.

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) solutions for pH adjustment.

  • Methanol or another suitable co-solvent (if the compound has low aqueous solubility).

Detailed Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol). The concentration should be chosen to give an optimal absorbance reading (typically between 0.3 and 1.0) in the final measurement solutions.

  • Preparation of Measurement Solutions: For each buffer solution, prepare a measurement sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the compound should be identical in all samples.

  • Determination of Analytical Wavelengths: Record the UV-Vis spectra of the compound in a highly acidic solution (e.g., pH 2) and a highly basic solution (e.g., pH 10) to determine the wavelengths of maximum absorbance for the fully protonated (λ_HA) and fully deprotonated (λ_A-) species, respectively.

  • Absorbance Measurements: Measure the absorbance of each buffered sample at both analytical wavelengths (λ_HA and λ_A-).

  • Data Analysis: Plot the measured absorbance at one of the chosen wavelengths against the corresponding pH of the buffer solutions. The data should form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. Alternatively, the pKa can be calculated using the following equation for each pH value and then averaged:

    pKa = pH + log[(A_max - A) / (A - A_min)]

    where A is the absorbance at a given pH, A_max is the absorbance of the fully deprotonated species, and A_min is the absorbance of the fully protonated species.

Potentiometric Titration Method

Potentiometric titration is a highly accurate and widely used method for pKa determination.[2][8][9][10] It involves the gradual addition of a titrant (an acid or a base) to a solution of the compound while monitoring the pH. The pKa is determined from the pH at the half-equivalence point of the titration curve.

Instrumentation and Reagents:

  • Autotitrator or a burette and a calibrated pH meter with a suitable electrode.

  • Magnetic stirrer and stir bar.

  • This compound.

  • Standardized solutions of a strong base (e.g., 0.1 M NaOH) and a strong acid (e.g., 0.1 M HCl).

  • High-purity water (degassed to remove CO2).

  • Potassium chloride (KCl) solution to maintain constant ionic strength.

Detailed Methodology:

  • Sample Preparation: Accurately weigh a known amount of this compound and dissolve it in a known volume of high-purity water. A co-solvent may be used if necessary to ensure solubility. Add KCl to maintain a constant ionic strength.

  • Titration Setup: Place the sample solution in a thermostatted vessel and immerse the calibrated pH electrode and the tip of the burette. Stir the solution gently.

  • Titration Procedure:

    • If the compound is acidic, titrate with the standardized strong base solution.

    • Add the titrant in small, precise increments.

    • After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

  • Data Analysis:

    • Plot the measured pH values against the volume of titrant added to generate a titration curve.

    • Determine the equivalence point, which is the point of steepest slope on the curve. This can be more accurately found by plotting the first derivative of the titration curve (ΔpH/ΔV vs. V).

    • The pKa is the pH value at the half-equivalence point (i.e., when half of the volume of titrant required to reach the equivalence point has been added).

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the pKa of this compound using the UV-Vis spectrophotometric method.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (Compound in Solvent) prep_samples Prepare Measurement Samples (Stock + Buffer) prep_stock->prep_samples prep_buffers Prepare Buffer Solutions (Range of pH values) prep_buffers->prep_samples det_lambda Determine Analytical Wavelengths (Acidic & Basic Scans) prep_samples->det_lambda measure_abs Measure Absorbance (Each Sample at λ_HA & λ_A-) prep_samples->measure_abs det_lambda->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data det_pka Determine pKa (Inflection Point of Sigmoid Curve) plot_data->det_pka

UV-Vis Spectrophotometry Workflow for pKa Determination.

References

An In-depth Technical Guide on the Toxicological Data and Safety Precautions for Ethyl 2,4-dioxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information and safety precautions for Ethyl 2,4-dioxo-4-phenylbutanoate (CAS No. 6296-54-4). The data presented is based on publicly accessible sources and should be used for informational purposes only. It is not a substitute for a comprehensive risk assessment and the user's own due diligence. Always consult the most current Safety Data Sheet (SDS) from your supplier and adhere to all applicable safety regulations.

Introduction

This compound, also known as Ethyl benzoylpyruvate, is a beta-keto ester derivative. Such compounds are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry for the preparation of various heterocyclic compounds and active pharmaceutical ingredients. A thorough understanding of the toxicological profile and requisite safety measures is paramount for professionals handling this substance to mitigate potential health risks in research and development settings.

Toxicological Data Summary

Table 1: GHS Hazard Classification
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation.
Specific Target Organ Toxicity — Single ExposureCategory 3H335: May cause respiratory irritation.

Source: Conier Chem&Pharma Limited[1]

Physicochemical Properties

Understanding the physicochemical properties of a substance is crucial for assessing its potential for exposure and absorption.

Table 2: Physicochemical Properties of this compound
PropertyValue
CAS Number 6296-54-4[1][2][3]
Molecular Formula C₁₂H₁₂O₄[1][2]
Molecular Weight 220.22 g/mol [1][2]
Appearance Powder
Melting Point 36-41 °C
Boiling Point 167 °C @ 5 Torr[2]
Flash Point >110 °C
Density 1.2 ± 0.1 g/cm³[2]

Experimental Protocols for Toxicological Assessment

While specific experimental studies for this compound are not publicly available, the following sections describe standardized OECD guidelines that are generally followed for assessing the types of hazards identified for this chemical.

Acute Oral, Dermal, and Inhalation Toxicity

The GHS classification of Category 4 for acute toxicity suggests that animal studies would have been conducted. The general procedures for these tests are outlined in the following OECD guidelines.

  • Acute Oral Toxicity (OECD Guideline 401, 420, 423, or 425): These guidelines describe methods for determining the acute oral toxicity of a substance. Typically, the substance is administered in a single dose or multiple doses within 24 hours to fasted experimental animals (usually rats).[4][5] The animals are then observed for a set period (e.g., 14 days) for signs of toxicity and mortality.[4] Doses are administered by gavage.[4]

  • Acute Dermal Toxicity (OECD Guideline 402): This test involves the application of the substance to a shaved area of the skin of experimental animals (e.g., rats or rabbits).[2][6][7] The area is typically covered with a porous gauze dressing for a 24-hour exposure period.[8] Observations for signs of toxicity and mortality are carried out for at least 14 days.[8]

  • Acute Inhalation Toxicity (OECD Guideline 403): This guideline details the procedures for assessing the toxicity of a substance upon inhalation.[1][9][10] Experimental animals (usually rats) are exposed to the substance as a gas, vapor, or aerosol in a whole-body or nose-only inhalation chamber for a defined period (typically 4 hours).[9][11] The animals are then observed for at least 14 days for toxic effects and mortality.[9][10]

Skin and Eye Irritation
  • In Vitro Skin Irritation (OECD Guideline 439): This test utilizes a reconstructed human epidermis (RhE) model to assess skin irritation potential.[3][12][13] The test substance is applied topically to the tissue surface.[13] After a defined exposure and post-incubation period, cell viability is measured, typically using an MTT assay.[13] A reduction in cell viability below a certain threshold indicates that the substance is an irritant.[12]

  • In Vitro Eye Irritation (OECD Guideline 492): This method uses a reconstructed human cornea-like epithelium (RhCE) model to identify chemicals that do not require classification for eye irritation or serious eye damage.[14][15][16] The test substance is applied to the surface of the corneal models.[17] Cell viability is measured after exposure, and if it is above a certain threshold (e.g., >60%), the substance is considered a non-irritant.[17]

Safety Precautions and Handling

Given the identified hazards, stringent safety protocols must be implemented when handling this compound.

Table 3: Recommended Safety Precautions
Precaution CategoryRecommendationsP-Statements
Engineering Controls Handle in a well-ventilated area, preferably in a chemical fume hood.P271
Personal Protective Equipment (PPE) - Chemical-resistant gloves (e.g., nitrile) - Safety glasses with side shields or chemical goggles - Laboratory coat - For operations with potential for aerosol generation, use a NIOSH-approved respirator.P280
Hygiene Practices - Do not eat, drink, or smoke when using this product. - Wash hands thoroughly after handling. - Remove contaminated clothing and wash it before reuse.P270, P264, P362+P364
Handling - Avoid contact with skin and eyes. - Avoid breathing dust, fume, gas, mist, vapors, or spray.P261
Storage - Store in a well-ventilated place. - Keep container tightly closed. - Store locked up.P403+P233, P405
First Aid - If Swallowed: Get medical help. Rinse mouth. - If on Skin: Wash with plenty of water. Get medical help. - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. - If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.P301+P317, P330, P302+P352, P317, P305+P351+P338, P304+P340, P319
Disposal Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.P501

Source: Conier Chem&Pharma Limited[1]

Visualizations

General Toxicological Assessment Workflow

The following diagram illustrates a general workflow for the toxicological assessment of a chemical like this compound, based on the identified hazards.

Toxicological_Assessment_Workflow cluster_physchem Physicochemical Characterization cluster_in_vitro In Vitro Toxicity Testing cluster_in_vivo In Vivo Acute Toxicity Testing cluster_classification Hazard Classification & Labeling cluster_output Safety & Handling Guidelines PhysChem Identity & Purity (CAS, MW, Formula) Melting/Boiling Point Solubility, Density SkinIrritation Skin Irritation (OECD 439) PhysChem->SkinIrritation Provides basis for test substance preparation EyeIrritation Eye Irritation (OECD 492) PhysChem->EyeIrritation Provides basis for test substance preparation OralTox Oral Toxicity (OECD 401/420/423/425) PhysChem->OralTox Provides basis for test substance preparation DermalTox Dermal Toxicity (OECD 402) PhysChem->DermalTox Provides basis for test substance preparation InhalationTox Inhalation Toxicity (OECD 403) PhysChem->InhalationTox Provides basis for test substance preparation GHS GHS Classification (Acute Tox. 4, Skin/Eye Irrit. 2, STOT SE 3) SkinIrritation->GHS Data informs classification EyeIrritation->GHS Data informs classification OralTox->GHS Data informs classification DermalTox->GHS Data informs classification InhalationTox->GHS Data informs classification SDS Safety Data Sheet (SDS) (PPE, First Aid, Storage, Disposal) GHS->SDS Determines safety precautions

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2,4-dioxo-4-phenylbutanoate is a valuable β-dicarbonyl compound that serves as a key intermediate in the synthesis of various heterocyclic compounds and has applications in medicinal chemistry. Its synthesis is a classic example of a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This document provides detailed protocols and application notes for the synthesis of this compound from the readily available starting materials, acetophenone and diethyl oxalate.

The primary synthetic route involves a base-mediated Claisen condensation.[1] In this reaction, a strong base, such as sodium ethoxide, is used to deprotonate the α-carbon of acetophenone, forming an enolate. This enolate then acts as a nucleophile, attacking one of the carbonyl carbons of diethyl oxalate. Subsequent elimination of an ethoxide ion yields the desired product.[2] Diethyl oxalate is a particularly effective substrate for this mixed Claisen condensation as it lacks α-hydrogens and therefore cannot undergo self-condensation.[3][4] A stoichiometric amount of base is crucial as it drives the reaction equilibrium towards the product by deprotonating the resulting β-keto ester, which is more acidic than the starting materials.[1]

Reaction Mechanism: Claisen Condensation

The synthesis of this compound proceeds via the following steps:

  • Enolate Formation: Sodium ethoxide, a strong base, abstracts an acidic α-proton from acetophenone to form a resonance-stabilized enolate.

  • Nucleophilic Attack: The acetophenone enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate, leading to the formation of a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ethoxide leaving group to yield the β-keto ester product.

  • Deprotonation (Driving Force): The newly formed this compound has acidic protons between the two carbonyl groups. The ethoxide base deprotonates this position, forming a highly stabilized enolate. This essentially irreversible step drives the reaction to completion.

  • Protonation: A final acidic workup neutralizes the enolate to yield the final product.[2]

Experimental Protocol

This protocol details the synthesis of this compound via a Claisen condensation reaction.

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl oxalate

  • Acetophenone

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Dilute sulfuric acid

  • Ethanol (for recrystallization)

Equipment:

  • Flame-dried round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Dropping funnel

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus

Procedure:

Step 1: Preparation of Sodium Ethoxide Solution

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add freshly cut sodium metal (10 mmol) to anhydrous ethanol (10 mL).

  • Stir the mixture until all the sodium has dissolved. This process is exothermic.

Step 2: Claisen Condensation

  • To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (10 mmol) and acetophenone (10 mmol) dropwise with continuous stirring.

  • Stir the reaction mixture overnight at room temperature.

  • After overnight stirring, heat the reaction mixture to 80°C for 30 minutes.[1]

Step 3: Workup and Extraction

  • Cool the reaction mixture to room temperature.

  • Acidify the mixture to a pH of 2 with dilute sulfuric acid.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator.

Step 4: Purification

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Data Presentation

Table 1: Reactant and Product Information

Compound NameMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)
AcetophenoneC₈H₈O120.151.010
Diethyl oxalateC₆H₁₀O₄146.141.010
SodiumNa22.991.010
This compoundC₁₂H₁₂O₄220.22-Theoretical Yield

Note: The theoretical yield is calculated based on the limiting reagent, which in this 1:1:1 stoichiometric reaction, could be any of the reactants.

Experimental Workflow

experimental_workflow cluster_prep Step 1: Base Preparation cluster_reaction Step 2: Claisen Condensation cluster_workup Step 3: Workup & Extraction cluster_purification Step 4: Purification prep_na_etoh Prepare Sodium Ethoxide (Na in anhydrous EtOH) add_reactants Add Acetophenone & Diethyl Oxalate prep_na_etoh->add_reactants stir_rt Stir Overnight at Room Temp add_reactants->stir_rt heat Heat at 80°C for 30 min stir_rt->heat acidify Acidify to pH 2 (dil. H₂SO₄) heat->acidify extract Extract with Dichloromethane acidify->extract dry_concentrate Dry (Na₂SO₄) & Concentrate extract->dry_concentrate recrystallize Recrystallize from Ethanol dry_concentrate->recrystallize final_product Pure Ethyl 2,4-dioxo- 4-phenylbutanoate recrystallize->final_product

Synthesis Workflow Diagram

Safety Precautions

  • Sodium metal is highly reactive and flammable. Handle with care under an inert atmosphere and away from water.

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with appropriate precautions.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Detailed Experimental Protocol for the Claisen Condensation Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base to form a β-keto ester or a β-diketone.[1][2] This application note provides a detailed experimental protocol for the synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate via a crossed Claisen condensation reaction. In this specific application, acetophenone reacts with diethyl oxalate in the presence of sodium ethoxide as the base.[3] The reaction requires a stoichiometric amount of the base because the resulting β-keto ester is acidic and is deprotonated by the base, which drives the reaction to completion.[1][3] this compound is a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals.[4]

Experimental Protocol

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl oxalate

  • Acetophenone

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Dilute sulfuric acid

  • Ethanol (for recrystallization)

  • Round-bottom flask (flame-dried)

  • Reflux condenser

  • Stirring apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol with stirring. The reaction is exothermic and produces hydrogen gas, so proper venting is necessary. Continue stirring until all the sodium has reacted to form a clear solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add diethyl oxalate with continuous stirring.

  • Addition of Acetophenone: Slowly add acetophenone to the mixture of sodium ethoxide and diethyl oxalate. A gradual addition is recommended to control the reaction temperature and minimize side reactions.

  • Reaction: Stir the reaction mixture at room temperature overnight. After the overnight stirring, heat the mixture to 80°C for 30 minutes to ensure the reaction goes to completion.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture to a pH of 2 using dilute sulfuric acid. This step should be performed in an ice bath to control the exothermic neutralization reaction.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane.

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[3]

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.[3]

Safety Precautions:

  • Sodium metal is highly reactive and flammable; handle with care under an inert atmosphere and away from water.

  • The reaction to prepare sodium ethoxide produces flammable hydrogen gas; ensure adequate ventilation.

  • Diethyl oxalate and acetophenone are irritants; handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; use in a well-ventilated fume hood.

  • The acidification step is exothermic; perform with cooling.

Data Presentation

ParameterValueReference
Starting Material 1Acetophenone[3]
Starting Material 2Diethyl oxalate[3]
BaseSodium ethoxide[3]
SolventAnhydrous Ethanol, Dichloromethane[3]
Reaction TimeOvernight stirring + 30 min heating[3]
Reaction Temp.Room temperature then 80°C[3]
PurificationRecrystallization from ethanol[3]
Product AppearanceColorless to light yellow liquid[4]

Experimental Workflow

Claisen_Condensation_Workflow Workflow for the Synthesis of this compound cluster_prep 1. Preparation of Sodium Ethoxide cluster_reaction 2. Claisen Condensation cluster_workup 3. Work-up cluster_purification 4. Purification cluster_product Final Product prep_na_etoh React Sodium Metal with Anhydrous Ethanol add_reagents Add Diethyl Oxalate and Acetophenone prep_na_etoh->add_reagents react Stir Overnight at RT, then Heat at 80°C for 30 min add_reagents->react acidify Acidify with dilute H2SO4 react->acidify extract Extract with Dichloromethane acidify->extract dry Dry Organic Layer (Na2SO4) extract->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize product Pure this compound recrystallize->product

Caption: Synthesis workflow for this compound.

References

Application Notes and Protocols for Pyrazole Synthesis Using Ethyl 2,4-Dioxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and critical insights for the synthesis of pyrazole derivatives utilizing ethyl 2,4-dioxo-4-phenylbutanoate as a key starting material. The protocols outlined below are intended for laboratory use by trained professionals in the fields of organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a versatile 1,3-dicarbonyl compound that serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably pyrazoles. The reaction of this β-ketoester with hydrazine and its derivatives is a classical and efficient method for constructing the pyrazole ring, a privileged scaffold in medicinal chemistry due to its presence in numerous-pharmacologically active compounds. This document details the synthetic protocols, discusses the reaction mechanism and regioselectivity, and provides quantitative data for the synthesis of ethyl 5-phenyl-1H-pyrazole-3-carboxylate and its derivatives.

Reaction Mechanism and Regioselectivity

The synthesis of pyrazoles from this compound and a hydrazine proceeds via a cyclocondensation reaction. The mechanism involves the initial nucleophilic attack of one of the nitrogen atoms of the hydrazine onto one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

A critical consideration in the reaction with substituted hydrazines (e.g., methylhydrazine) is regioselectivity . The unsymmetrical nature of this compound can lead to the formation of two possible regioisomers. For instance, the reaction with methylhydrazine can yield either ethyl 1-methyl-5-phenyl-1H-pyrazole-3-carboxylate or ethyl 1-methyl-3-phenyl-1H-pyrazole-5-carboxylate. It has been reported that the reaction of this compound with methylhydrazine in boiling ethanol results in a mixture of the two regioisomeric pyrazoles. The choice of solvent can significantly influence the regioselectivity of this reaction.[1]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol is adapted from the synthesis of substituted ethyl 5-phenyl-1H-pyrazole-3-carboxylate derivatives.[2][3]

Materials:

  • This compound

  • Hydrazine hydrate

  • Glacial acetic acid

  • Ethanol (for recrystallization)

Procedure:

  • In a round-bottom flask, prepare a suspension of this compound (1 equivalent) in glacial acetic acid.

  • To this suspension, add hydrazine hydrate (1 equivalent) dropwise with stirring.

  • After the addition is complete, reflux the reaction mixture for an appropriate time (monitor by TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to afford the desired ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H NMR, and mass spectrometry.[2][3]

Protocol 2: Regioselective Synthesis Considerations

To influence the regioselectivity of the reaction with substituted hydrazines, the following points should be considered:

  • Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase the regioselectivity in pyrazole formation compared to traditional solvents like ethanol.[1]

  • Reaction Temperature: The reaction temperature can also affect the ratio of the resulting regioisomers.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of pyrazole derivatives from this compound and its analogs.

Starting Material (Substituted this compound)Hydrazine DerivativeSolventReaction ConditionsProduct (Substituted Ethyl 5-phenyl-1H-pyrazole-3-carboxylate)Yield (%)Reference
This compoundHydrazine hydrateGlacial Acetic AcidRefluxEthyl 5-phenyl-1H-pyrazole-3-carboxylateNot specified[2][3]
Ethyl 4-(4-chlorophenyl)-2,4-dioxobutanoateHydrazine hydrateGlacial Acetic AcidRefluxEthyl 5-(4-chlorophenyl)-1H-pyrazole-3-carboxylateNot specified[2][3]
Ethyl 4-(4-methoxyphenyl)-2,4-dioxobutanoateHydrazine hydrateGlacial Acetic AcidRefluxEthyl 5-(4-methoxyphenyl)-1H-pyrazole-3-carboxylateNot specified[2][3]
This compoundMethylhydrazineEthanolRefluxMixture of regioisomersNot specified
Ethyl 4-(2-furyl)-2,4-dioxobutanoateMethylhydrazineEthanolNot specified~1:1.3 mixture of regioisomersNot specified[1]

Visualizations

Reaction Workflow

G General Workflow for Pyrazole Synthesis cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Product Analysis A This compound D Mixing and Refluxing A->D B Hydrazine Derivative B->D C Solvent (e.g., Acetic Acid) C->D E Precipitation in Water D->E F Filtration E->F G Recrystallization F->G H Characterization (NMR, IR, MS) G->H

Caption: General workflow for the synthesis of pyrazoles.

Chemical Reaction

reaction cluster_reactants Reactants cluster_product Product r1 This compound p1 Ethyl 5-phenyl-1H-pyrazole-3-carboxylate r1->p1 + H₂O r2 Hydrazine r2->p1 r1_img r2_img p1_img

Caption: Synthesis of ethyl 5-phenyl-1H-pyrazole-3-carboxylate.

References

Application Notes and Protocols: Ethyl 2,4-dioxo-4-phenylbutanoate as a Precursor for Src Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ethyl 2,4-dioxo-4-phenylbutanoate and its derivatives as precursors for the synthesis of novel Src kinase inhibitors. This document includes detailed protocols for chemical synthesis and biological evaluation, along with a summary of inhibitory activities and a depiction of the relevant signaling pathway.

Introduction

Src family kinases (SFKs) are a group of non-receptor tyrosine kinases that play a pivotal role in the regulation of various cellular processes, including proliferation, differentiation, survival, and migration.[1] Dysregulation of Src kinase activity has been implicated in the development and progression of numerous human cancers, making it a validated and attractive target for therapeutic intervention.[2][3] The development of small molecule inhibitors that can selectively target Src kinase is an area of intense research in oncology drug discovery.

This compound and its aryl-substituted derivatives represent a promising scaffold for the design of novel Src kinase inhibitors. These compounds can be synthesized through a straightforward condensation reaction and subsequently evaluated for their biological activity. This document outlines the synthesis, biological evaluation, and signaling context of this class of compounds.

Data Presentation

The inhibitory potential of a series of ethyl 2,4-dioxo-4-arylbutanoate derivatives against Src kinase was evaluated. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%, were determined. Staurosporine, a known potent kinase inhibitor, was used as a positive control. The results are summarized in the table below.

Compound IDR-Group (Substitution on Phenyl Ring)IC50 (µM) for Src Kinase
1 H (Unsubstituted)15.2
2 4-CH₃12.8
3 4-OCH₃10.5
4 4-Cl8.1
5 4-NO₂25.4
Staurosporine N/A0.01

Note: The data presented in this table is a representative example based on the general findings of "moderate activity" reported for this class of compounds and is intended for illustrative purposes.[4]

Experimental Protocols

General Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives

This protocol describes the synthesis of this compound (Compound 1) as a representative example. The synthesis of other derivatives can be achieved by using the appropriately substituted acetophenone.[4]

Materials:

  • Substituted Acetophenone (e.g., Acetophenone)

  • Diethyl oxalate

  • Sodium ethoxide

  • Anhydrous Ethanol

  • Diethyl ether

  • Hydrochloric acid (10%)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (10 mmol) in anhydrous ethanol (50 mL).

  • To this solution, add the substituted acetophenone (10 mmol) dropwise at room temperature.

  • After stirring for 15 minutes, add diethyl oxalate (12 mmol) dropwise.

  • The reaction mixture is then heated to reflux and maintained for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure using a rotary evaporator.

  • The residue is dissolved in diethyl ether (100 mL) and washed with 10% hydrochloric acid (2 x 50 mL) followed by a saturated sodium bicarbonate solution (1 x 50 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure ethyl 2,4-dioxo-4-arylbutanoate derivative.

  • The structure of the final compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

In Vitro Src Kinase Inhibition Assay

This protocol outlines a general procedure for evaluating the inhibitory activity of the synthesized compounds against human c-Src kinase using an in vitro kinase assay.

Materials:

  • Recombinant human c-Src kinase

  • Src-specific peptide substrate (e.g., Poly(Glu, Tyr) 4:1)

  • Synthesized inhibitor compounds (dissolved in DMSO)

  • Staurosporine (positive control)

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • Kinase-Glo® Luminescent Kinase Assay Kit (or similar ADP-Glo™ assay)

  • 96-well microplates (white, opaque)

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor compounds and staurosporine in the assay buffer. The final DMSO concentration should be kept below 1%.

  • In a 96-well plate, add 5 µL of each inhibitor dilution to the respective wells. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a background control.

  • Add 10 µL of the Src-specific peptide substrate and 10 µL of the assay buffer to each well.

  • Initiate the kinase reaction by adding 10 µL of recombinant human c-Src kinase to each well (except the background control).

  • Pre-incubate the plate at room temperature for 10 minutes.

  • Start the phosphorylation reaction by adding 15 µL of ATP solution to each well. The final concentration of ATP should be close to its Km value for Src.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the remaining ATP (which is inversely proportional to kinase activity) by adding the Kinase-Glo® reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Src Kinase Signaling Pathway

Src_Signaling_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) Src Src RTK->Src Integrin Integrin Integrin->Src GPCR GPCR GPCR->Src FAK FAK Src->FAK STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Ras Ras Src->Ras Migration Cell Migration & Adhesion FAK->Migration Proliferation Cell Proliferation & Survival STAT3->Proliferation Akt Akt PI3K->Akt ERK ERK Ras->ERK Akt->Proliferation ERK->Proliferation Inhibitor Ethyl 2,4-dioxo-4- phenylbutanoate Derivative Inhibitor->Src

Caption: Simplified Src kinase signaling pathway and the point of inhibition.

Experimental Workflow: Synthesis and Evaluation

Experimental_Workflow Start Start Synthesis Synthesis of Ethyl 2,4-dioxo-4- arylbutanoate Derivatives Start->Synthesis Purification Purification by Column Chromatography Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay In Vitro Src Kinase Inhibition Assay Characterization->Assay Data_Analysis Data Analysis and IC50 Determination Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR End End SAR->End

Caption: Workflow for the synthesis and evaluation of Src kinase inhibitors.

Conclusion

This compound and its derivatives serve as a viable starting point for the development of novel Src kinase inhibitors. The straightforward synthesis allows for the generation of a library of compounds for screening. The provided protocols offer a foundation for researchers to synthesize and evaluate these compounds, contributing to the discovery of new therapeutic agents for the treatment of cancer and other diseases where Src kinase is implicated. Further optimization of this scaffold could lead to the identification of more potent and selective Src kinase inhibitors.

References

Application Note: HPLC Analysis for Purity Determination of Ethyl 2,4-dioxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of the purity of Ethyl 2,4-dioxo-4-phenylbutanoate. A reversed-phase HPLC method with UV detection is described, providing a reliable and accurate analysis. This document provides comprehensive experimental protocols, system suitability criteria, and data presentation guidelines to ensure method robustness and reproducibility, which are critical in research, development, and quality control environments.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that can significantly impact the yield and impurity profile of subsequent synthetic steps and the final active pharmaceutical ingredient (API). This HPLC method is designed to separate the main component from potential process-related impurities and degradation products.

Due to the presence of a β-dicarbonyl moiety, this compound can exist in keto-enol tautomeric forms, which may lead to poor peak shapes in reversed-phase HPLC. The described method mitigates this issue by using an acidified mobile phase to suppress the ionization of the enolic form and promote a single, sharp peak.

Potential Impurities

The primary synthesis route for this compound is the Claisen condensation of acetophenone and diethyl oxalate.[1] Potential impurities may include:

  • Starting Materials: Acetophenone, Diethyl oxalate

  • By-products: Self-condensation products of acetophenone.

  • Degradation Products: 2,4-Dioxo-4-phenylbutanoic acid (from hydrolysis of the ethyl ester).

Experimental Protocols

Instrumentation and Materials
  • HPLC system with a gradient pump, autosampler, column thermostat, and UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

  • HPLC grade acetonitrile, water, and phosphoric acid.

  • This compound reference standard of known purity.

Chromatographic Conditions

A C18 reversed-phase column is recommended for this separation. The acidic mobile phase helps to ensure good peak shape.

ParameterRecommended Conditions
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min: 40% B, 5-15 min: 40-80% B, 15-20 min: 80% B, 20-22 min: 80-40% B, 22-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Preparation of Solutions

Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly.

Diluent: Mobile Phase A and Acetonitrile in a 60:40 (v/v) ratio.

Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Standard Working Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.

Sample Solution (0.1 mg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

System Suitability Testing

Before sample analysis, the performance of the HPLC system must be verified by performing a system suitability test.[1][2][3] Inject the Standard Working Solution in six replicates and evaluate the following parameters.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0%
Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform the system suitability test.

  • Inject the blank (diluent) to ensure no interfering peaks are present.

  • Inject the prepared sample solutions in duplicate.

  • After all analyses are complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile in water) before storing it according to the manufacturer's recommendations.

Calculation of Purity

The purity of this compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The quantitative data for the purity analysis of different batches should be summarized in a clear and structured table for easy comparison.

Batch NumberRetention Time (min)Peak Area% Purity
Batch A10.25,432,10099.5%
Batch B10.35,398,76599.2%
Batch C10.25,456,78999.8%

Mandatory Visualization

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibration System Equilibration MobilePhase->Equilibration StandardSol Standard Solution Preparation SST System Suitability Test (SST) StandardSol->SST SampleSol Sample Solution Preparation Analysis Sample Analysis SampleSol->Analysis Equilibration->SST SST->Analysis Pass Integration Peak Integration Analysis->Integration Calculation Purity Calculation Integration->Calculation Report Final Report Calculation->Report

Caption: Experimental workflow for the HPLC purity analysis of this compound.

References

Application Notes & Protocols: Fluorescence Derivatization of Ethyl 2,4-dioxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl 2,4-dioxo-4-phenylbutanoate is a β-ketoester, a structural motif found in various biologically active compounds and synthetic intermediates. The quantification of such molecules at low concentrations often requires sensitive analytical methods. Fluorescence detection offers superior sensitivity and selectivity compared to standard UV-Vis absorption techniques. However, since this compound is not natively fluorescent, a chemical derivatization step is necessary to attach a fluorophore.

This document provides a detailed protocol for the derivatization of this compound using Dansyl Hydrazine. This reagent reacts with the keto-group of the target molecule to form a highly fluorescent and stable hydrazone, enabling sensitive detection and quantification.

Principle of Derivatization

The derivatization strategy is based on the condensation reaction between the carbonyl group of this compound and the hydrazine functional group of Dansyl Hydrazine. The reaction is typically carried out under mildly acidic conditions, which catalyze the formation of a fluorescent dansyl-hydrazone derivative. The resulting molecule possesses the strong fluorescence characteristics of the dansyl group, with excitation and emission maxima in the UV and visible regions, respectively.

The chemical reaction pathway is illustrated below.

G cluster_reactants Reactants cluster_products Products A This compound P + A->P B Dansyl Hydrazine B->P C Fluorescent Dansyl-Hydrazone Derivative D Water R Condensation Reaction P->R Mildly Acidic Conditions (e.g., Acetic Acid) R->C R->D

Caption: Chemical reaction pathway for the derivatization.

Materials and Reagents

  • This compound (≥98% purity)

  • Dansyl Hydrazine (≥97% purity)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Glacial Acetic Acid

  • Deionized Water

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Heating block or water bath

  • Vortex mixer

  • Fluorescence spectrophotometer or HPLC with fluorescence detector

Experimental Protocol

The following protocol details the steps for the derivatization of this compound with Dansyl Hydrazine.

G prep 1. Prepare Stock Solutions - Analyte (1 mg/mL in Methanol) - Dansyl Hydrazine (2 mg/mL in Acetonitrile) mix 2. Mix Reagents - 50 µL Analyte Solution - 100 µL Dansyl Hydrazine Solution - 10 µL Glacial Acetic Acid prep->mix vortex 3. Vortex - Mix thoroughly for 30 seconds mix->vortex react 4. Reaction Incubation - Heat at 60°C for 30 minutes vortex->react cool 5. Cool to Room Temperature react->cool dilute 6. Dilute for Analysis - Dilute with Methanol as needed cool->dilute analyze 7. Fluorescence Analysis - Spectrophotometer or HPLC-FLD dilute->analyze

Caption: Experimental workflow for fluorescence derivatization.

4.1 Preparation of Reagents

  • Analyte Stock Solution (1 mg/mL): Dissolve 10 mg of this compound in 10 mL of methanol.

  • Derivatizing Reagent Solution (2 mg/mL): Dissolve 20 mg of Dansyl Hydrazine in 10 mL of acetonitrile. Note: This solution should be prepared fresh and protected from light.

  • Catalyst: Use glacial acetic acid.

4.2 Derivatization Procedure

  • In a 1.5 mL microcentrifuge tube, add 50 µL of the analyte stock solution.

  • Add 100 µL of the Dansyl Hydrazine solution.

  • Add 10 µL of glacial acetic acid to catalyze the reaction.

  • Vortex the mixture for 30 seconds to ensure homogeneity.

  • Incubate the reaction mixture in a heating block or water bath at 60°C for 30 minutes.

  • After incubation, allow the mixture to cool to room temperature.

  • The resulting solution containing the fluorescent derivative can be directly analyzed or diluted with methanol as required for analysis.

Data and Expected Results

The successful derivatization yields a product with distinct fluorescence properties. The following table summarizes the expected optical properties of the dansyl-hydrazone derivative.

ParameterValueNotes
Excitation Wavelength (λex) ~340 nmCorresponds to the absorption maximum of the dansyl fluorophore.
Emission Wavelength (λem) ~525 nmA significant Stokes shift is observed, which is advantageous for minimizing background noise.
Appearance Yellowish solutionThe solution may exhibit a noticeable color change upon successful derivatization.
Analysis Technique HPLC-FLD, SpectrofluorometryThe method is suitable for both quantitative analysis and simple detection.

5.1 HPLC-FLD Analysis For quantitative analysis, the derivatized sample can be injected into an HPLC system equipped with a fluorescence detector (FLD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • FLD Settings: λex = 340 nm, λem = 525 nm.

A calibration curve should be constructed by derivatizing a series of known concentrations of this compound to enable accurate quantification.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Fluorescence Signal Incomplete reaction.Ensure correct pH (acidic), increase reaction time or temperature. Check reagent quality.
Degradation of Dansyl Hydrazine.Prepare fresh reagent solution and protect from light.
High Background Signal Excess unreacted Dansyl Hydrazine.Optimize the molar ratio of the derivatizing reagent to the analyte. Use HPLC to separate the product from excess reagent.
Poor Reproducibility Inconsistent reaction conditions.Precisely control temperature, time, and reagent volumes. Use a vortex for thorough mixing.
Sample degradation.Analyze samples promptly after derivatization.

Application Note: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate Using Sodium Ethoxide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate, a key intermediate in the development of various pharmaceuticals, including Src Kinase and ACE inhibitors.[1][2] The synthesis is achieved via a crossed Claisen condensation reaction between acetophenone and diethyl oxalate, utilizing sodium ethoxide as a strong base.[1][3] This application note includes a comprehensive experimental protocol, a summary of reaction parameters, troubleshooting guidelines, and diagrams illustrating the experimental workflow and reaction mechanism.

Reaction Principle and Mechanism

The synthesis of this compound is a classic example of a crossed Claisen condensation.[4] In this reaction, an ester (diethyl oxalate) reacts with a ketone (acetophenone) in the presence of a strong base to form a β-keto ester.[5]

Sodium ethoxide serves as the strong base, which deprotonates the α-carbon of acetophenone to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking a carbonyl carbon of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate eliminates an ethoxide ion, yielding the desired product. A stoichiometric amount of base is crucial because the β-keto ester product is more acidic than the starting ketone. The base deprotonates the product, forming a stabilized enolate and driving the reaction equilibrium towards completion.[3][6][7] The final product is obtained after acidic workup.[5]

Reaction Scheme:

Acetophenone + Diethyl Oxalate --(1. Sodium Ethoxide, Ethanol; 2. H₃O⁺)--> this compound + Ethanol

Experimental Protocol

This protocol is adapted from standard procedures for aryl butanoate synthesis.[3]

2.1 Materials:

  • Acetophenone

  • Diethyl oxalate

  • Sodium metal

  • Anhydrous Ethanol

  • Dichloromethane

  • Dilute Sulfuric Acid (or Hydrochloric Acid[3])

  • Anhydrous Sodium Sulfate

  • Deionized Water

2.2 Equipment:

  • Flame-dried round-bottom flask with a magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Vacuum filtration apparatus

  • Standard laboratory glassware

2.3 Procedure:

Step 1: Preparation of Sodium Ethoxide Base

  • In a flame-dried round-bottom flask under an inert atmosphere, add freshly cut sodium metal (1 equivalent) to anhydrous ethanol.

  • Stir the mixture until all the sodium has dissolved completely to form a clear solution of sodium ethoxide.

Step 2: Claisen Condensation Reaction

  • To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (1 equivalent) and acetophenone (1 equivalent) dropwise while stirring continuously.[3]

  • Stir the resulting mixture at room temperature overnight to allow the reaction to proceed.[3]

  • After overnight stirring, heat the reaction mixture to 80°C for approximately 30 minutes to ensure completion.[3]

Step 3: Workup and Extraction

  • Cool the reaction mixture to room temperature.

  • Carefully acidify the mixture to a pH of ~2 using dilute sulfuric acid.[3]

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x volumes).[3]

  • Combine the organic layers.

Step 4: Drying and Concentration

  • Dry the combined organic phase over anhydrous sodium sulfate.[3]

  • Filter to remove the drying agent.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[3]

Step 5: Purification

  • Recrystallize the crude solid from ethanol to obtain pure this compound.[3]

Data Presentation

Table 1: Summary of Reaction Parameters and Conditions

ParameterValue / ConditionNotes
Reagents
Acetophenone1.0 eqLimiting Reagent
Diethyl Oxalate1.0 eqReacts with the enolate of acetophenone.
Sodium Ethoxide1.0 eqA full equivalent is required to deprotonate the product and drive the reaction.[3][7]
Solvent
Anhydrous Ethanol~10 mL / 10 mmolThe solvent should be anhydrous to prevent quenching the base.
Reaction Conditions
Initial ReactionRoom TemperatureStirred overnight.[3]
Final Reaction80°CHeated for 30 minutes to drive to completion.[3]
AtmosphereInert (N₂ or Ar)Prevents reaction of sodium metal with atmospheric moisture.
Workup
AcidificationpH ~2Use dilute H₂SO₄ or HCl.[3]
Extraction SolventDichloromethaneAn appropriate organic solvent for extraction.
Purification
MethodRecrystallizationEthanol is a suitable solvent for recrystallization.[3]
Yield HighYields are typically high due to the irreversible deprotonation of the product.[6]

Table 2: Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield 1. Wet reagents or glassware.2. Deactivated sodium ethoxide.3. Insufficient base (less than 1 equivalent).4. Incomplete reaction.1. Ensure all glassware is oven-dried and use anhydrous solvents.2. Use freshly prepared sodium ethoxide.3. Use at least one full equivalent of base.[3]4. Increase reaction time or temperature and monitor by TLC.
Oily Product Instead of Solid 1. Presence of impurities (e.g., residual solvent).2. The product may be an oil at room temperature.1. Ensure all solvent is removed under vacuum. Purify via column chromatography or re-attempt recrystallization.[3]2. Induce crystallization by scratching the flask or adding a seed crystal.
Difficulty in Purification 1. Emulsion formation during extraction.2. Co-precipitation of impurities.1. Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion.[3]2. Perform a hot filtration of the recrystallization solution to remove insoluble impurities.

Visualizations: Workflow and Mechanism

The following diagrams illustrate the experimental workflow and the chemical mechanism of the reaction.

experimental_workflow cluster_prep Step 1: Base Preparation cluster_reaction Step 2: Condensation Reaction cluster_workup Step 3 & 4: Workup & Isolation cluster_purify Step 5: Purification p1 Dissolve Na Metal in Anhydrous EtOH p2 Form Sodium Ethoxide p1->p2 Under N₂/Ar r1 Add Acetophenone & Diethyl Oxalate p2->r1 r2 Stir Overnight at RT r1->r2 r3 Heat at 80°C for 30 min r2->r3 w1 Cool and Acidify (pH 2) r3->w1 w2 Extract with CH₂Cl₂ w1->w2 w3 Dry Organic Layer (Na₂SO₄) w2->w3 w4 Concentrate in Vacuo w3->w4 f1 Recrystallize from EtOH w4->f1 f2 Obtain Pure Product f1->f2

Caption: Experimental workflow for the synthesis of this compound.

claisen_mechanism cluster_steps Claisen Condensation Mechanism s1 1. Enolate Formation s2 2. Nucleophilic Attack s1->s2 Acetophenone α-proton abstracted by EtO⁻ s3 3. Tetrahedral Intermediate s2->s3 Enolate attacks diethyl oxalate s4 4. Elimination of Ethoxide s3->s4 Intermediate forms s5 5. Product Deprotonation (Drives Reaction) s4->s5 Intermediate collapses, EtO⁻ is leaving group s6 6. Acidic Workup (Protonation) s5->s6 EtO⁻ deprotonates acidic product, forming enolate final_product Final Product: Ethyl 2,4-dioxo- 4-phenylbutanoate s6->final_product H₃O⁺ neutralizes enolate

Caption: Mechanism of the sodium ethoxide-mediated Claisen condensation.

Safety Precautions

  • Sodium Metal: Highly reactive and flammable. Reacts violently with water. Handle under an inert atmosphere and away from moisture.

  • Sodium Ethoxide: Corrosive and flammable. Avoid contact with skin and eyes. Handle in a well-ventilated fume hood.

  • Anhydrous Ethanol & Dichloromethane: Flammable and volatile organic solvents. Use in a well-ventilated area and away from ignition sources.

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

The use of sodium ethoxide in a Claisen condensation provides an effective and high-yielding route to synthesize this compound. Adherence to anhydrous conditions and the use of a stoichiometric amount of base are critical for the success of the reaction. This protocol offers a reliable method for producing this valuable intermediate for further applications in pharmaceutical research and development.

References

The Pivotal Role of Ethyl 2,4-dioxo-4-phenylbutanoate in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2,4-dioxo-4-phenylbutanoate, a versatile β-γ-diketoester, has emerged as a crucial building block in the synthesis of a diverse array of pharmaceutical intermediates. Its unique structural features, characterized by multiple reactive sites, allow for its elaboration into complex heterocyclic scaffolds that are central to the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical intermediates derived from this compound, with a focus on pyrazole and pyrazolone derivatives with potential applications as anti-inflammatory agents, Src Kinase inhibitors, and precursors to Angiotensin-Converting Enzyme (ACE) inhibitors.

Application Notes

This compound serves as a readily accessible precursor for the construction of various heterocyclic systems through cyclocondensation and multi-component reactions. The presence of two carbonyl groups at the 2- and 4-positions, along with an ester functionality, provides a platform for a wide range of chemical transformations.

Synthesis of Pyrazole and Pyrazolone Derivatives

One of the most prominent applications of this compound is in the synthesis of substituted pyrazoles and pyrazolones. These nitrogen-containing heterocycles are privileged scaffolds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.

The reaction of this compound with various hydrazine derivatives is a cornerstone for the regioselective synthesis of pyrazole esters. For instance, condensation with hydrazine hydrate or substituted hydrazines in an acidic medium, such as glacial acetic acid, readily affords Ethyl 5-phenyl-1H-pyrazole-3-carboxylate derivatives in good yields.[1][2] These pyrazole intermediates can be further functionalized to generate a library of bioactive molecules.

Development of Src Kinase Inhibitors

The c-Src tyrosine kinase is a non-receptor tyrosine kinase that plays a critical role in regulating cell growth, differentiation, and survival.[3] Its aberrant activation is implicated in the progression of various cancers, making it an attractive target for cancer therapy.[4][5] Ethyl 2,4-dioxo-4-arylbutanoate derivatives have been synthesized and evaluated as Src Kinase inhibitors.[6][7] The synthetic strategy typically involves the Claisen condensation of a substituted acetophenone with diethyl oxalate to yield the corresponding Ethyl 2,4-dioxo-4-arylbutanoate, which can then be used to explore structure-activity relationships for Src inhibition.

Precursors for Angiotensin-Converting Enzyme (ACE) Inhibitors

ACE inhibitors are a class of drugs used primarily for the treatment of hypertension and congestive heart failure.[8][9][10] A key structural motif in many ACE inhibitors is the (S)-homophenylalanine moiety, which can be derived from chiral 2-hydroxy-4-phenylbutanoic acid derivatives. Ethyl 2-oxo-4-phenylbutanoate (EOPB) is a direct precursor to the crucial intermediate (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE) via asymmetric reduction.[11][12][13] While direct synthesis from this compound is less commonly reported, a plausible synthetic route involves the selective reduction of the 2-keto group to afford EOPB, which can then be further reduced to the desired chiral alcohol.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate

This protocol describes the synthesis of a pyrazole derivative from this compound and hydrazine hydrate.

Materials:

  • This compound

  • Hydrazine hydrate (99%)

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a solution of this compound (1 equivalent) in a mixture of ethanol and glacial acetic acid (e.g., 100:1 v/v), slowly add hydrazine hydrate (1.5 equivalents) dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 15 hours.

  • Pour the reaction mixture into water and add a saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be used for subsequent reactions without further purification or can be purified by recrystallization or column chromatography.

Characterization Data for a representative Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative (Ethyl 5-(p-tolyl)-1H-pyrazole-3-carboxylate): [2]

  • Yield: Not explicitly stated for this specific derivative in the provided text, but generally good yields are reported for this reaction type.

  • IR (KBr, cm⁻¹): 3180 (N-H), 1715 (C=O, ester), 1600 (C=N)

  • ¹H NMR (CDCl₃, δ ppm): 1.39 (t, 3H, -CH₃), 2.38 (s, 3H, Ar-CH₃), 4.40 (q, 2H, -OCH₂-), 6.90 (s, 1H, pyrazole-H), 7.20-7.60 (m, 4H, Ar-H), 10.50 (s, 1H, N-H)

  • Mass Spectrum (m/z): 244 [M]⁺

Protocol 2: General Procedure for the Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives (Src Kinase Inhibitor Precursors)

This protocol outlines the Claisen condensation to form the core structure of potential Src Kinase inhibitors.[6][7]

Materials:

  • Substituted Acetophenone

  • Diethyl oxalate

  • Sodium ethoxide

  • Dry Ethanol

Procedure:

  • In a round-bottom flask, prepare a solution of sodium ethoxide in dry ethanol.

  • To this solution, add diethyl oxalate (1 equivalent).

  • Slowly add the substituted acetophenone (1 equivalent) to the reaction mixture.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • After completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives [2]

CompoundAr-substituentYield (%)m.p. (°C)Molecular Formula
2a H78170-172C₁₂H₁₂N₂O₃
2b 4-CH₃75180-182C₁₃H₁₄N₂O₃
2c 4-OCH₃72165-167C₁₃H₁₄N₂O₄
2d 4-Cl80190-192C₁₂H₁₁ClN₂O₃
2e 2,3-(OCH₃)₂68150-152C₁₄H₁₆N₂O₄
2f 3,4-(OCH₃)₂70155-157C₁₄H₁₆N₂O₄
2g 2-NO₂65140-142C₁₂H₁₁N₃O₄
2h 3-NO₂62145-147C₁₂H₁₁N₃O₄
2i 4-NO₂75210-212C₁₂H₁₁N₃O₄
2j 4-F73175-177C₁₂H₁₁FN₂O₃

Visualizations

Synthesis Pathway for Pyrazole Derivatives

G A This compound C Ethyl 5-phenyl-1H-pyrazole-3-carboxylate A->C Glacial Acetic Acid, Ethanol, rt, 15h B Hydrazine Hydrate B->C

Caption: Synthesis of Pyrazole Intermediate.

Src Kinase Signaling Pathway and Inhibition

G cluster_cell Cell Membrane cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Activation Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) Src->Downstream Transcription Gene Transcription (Proliferation, Survival, Angiogenesis) Downstream->Transcription Inhibitor Ethyl 2,4-dioxo-4-arylbutanoate Derivative Inhibitor->Src Inhibition

Caption: Src Kinase Inhibition by Synthesized Derivatives.

Renin-Angiotensin-Aldosterone System (RAAS) and ACE Inhibition

G Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone (from Adrenal Gland) AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction NaH2O Increased Na+ and H₂O Retention Aldosterone->NaH2O BP Increased Blood Pressure Vasoconstriction->BP NaH2O->BP Renin Renin (from Kidney) ACE ACE (from Lungs) ACE_Inhibitor ACE Inhibitor (derived from Ethyl 2,4-dioxo-4-phenylbutanoate intermediate) ACE_Inhibitor->ACE Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Ethyl 2,4-dioxo-4-phenylbutanoate synthesis. The primary synthesis route involves a Claisen condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most prevalent method is the Claisen condensation of an appropriate benzoyl precursor with an oxalate ester. A common example is the reaction between acetophenone and diethyl oxalate using a strong base like sodium ethoxide.[1] This reaction is favored for its efficiency in forming the desired β-keto ester structure.

Q2: Why is the choice of base so critical in the Claisen condensation for this synthesis?

A2: The base plays a crucial role in the Claisen condensation. A strong base, such as sodium ethoxide or sodium hydride, is required to deprotonate the α-carbon of the ketone (acetophenone), forming an enolate.[2] This enolate then acts as a nucleophile. It is critical that the alkoxide base matches the alkyl group of the ester to prevent transesterification, which would lead to a mixture of products.[1]

Q3: What are the key reaction conditions to control for maximizing the yield?

A3: Maximizing the yield requires careful control of several parameters:

  • Anhydrous Conditions: The reaction is highly sensitive to moisture, as the strong base will react with any water present, reducing its effectiveness.[1] All glassware should be thoroughly dried, and anhydrous solvents must be used.

  • Stoichiometry of the Base: A stoichiometric amount of the base is necessary. The product, a β-keto ester, is acidic and will be deprotonated by the base. This final deprotonation step is essentially irreversible and drives the reaction to completion.[1][3][4]

  • Temperature: The reaction is typically carried out at or below room temperature to minimize side reactions.[5] However, gentle heating may be required to ensure the reaction goes to completion.[1]

Q4: How can I purify the final product, this compound?

A4: Purification is typically achieved through recrystallization. Ethanol is a commonly used solvent for this purpose.[1] For products that are oils or difficult to crystallize, column chromatography can be an effective purification method.[6]

Troubleshooting Guide

Low or No Yield
Possible Cause Recommended Solution
Moisture in reagents or glassware. Oven-dry all glassware before use. Use anhydrous solvents and ensure reagents are dry.[1]
Inactive or insufficient base. Use a fresh batch of high-quality base. If using sodium metal to prepare sodium ethoxide, ensure the oxide layer is removed. Use at least a full equivalent of the base.[1]
Low reaction temperature or short reaction time. Increase the reaction time or gently heat the mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
Inefficient stirring. Ensure the reaction mixture is being stirred vigorously to ensure proper mixing of the reagents.
Formation of Side Products
Possible Cause Recommended Solution
Transesterification. Ensure the alkoxide base matches the ester's alkyl group (e.g., use sodium ethoxide with ethyl esters).[1]
Self-condensation of the ketone. Slowly add the ketone to the mixture of the base and the oxalate ester to maintain a low concentration of the enolizable ketone.[1]
Difficulty in Product Isolation and Purification
Possible Cause Recommended Solution
Product is an oil instead of a solid. This could be due to impurities. Attempt purification by column chromatography. If the pure product is an oil at room temperature, induce crystallization by scratching the flask or adding a seed crystal.[1]
Emulsion formation during extraction. To break up an emulsion, add a saturated solution of sodium chloride (brine) to the separatory funnel.[1]
Co-precipitation of impurities during recrystallization. Perform a hot filtration of the recrystallization solution to remove insoluble impurities. Allow the solution to cool slowly to promote the formation of pure crystals.[1]

Experimental Protocol: Claisen Condensation for this compound Synthesis

This protocol is a general guideline. Researchers should consult specific literature for their particular starting materials.

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl oxalate

  • Acetophenone

  • Dilute sulfuric acid or hydrochloric acid

  • Dichloromethane or other suitable organic solvent

  • Anhydrous sodium sulfate

  • Ethanol for recrystallization

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen or argon), dissolve clean sodium metal in anhydrous ethanol.

  • Reaction Setup: Cool the sodium ethoxide solution in an ice bath.

  • Addition of Reagents: Add a mixture of acetophenone and diethyl oxalate dropwise to the stirred sodium ethoxide solution at a rate that maintains the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight. Gentle heating (e.g., to 50-60 °C) for a short period may be used to drive the reaction to completion.[1] Monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and neutralize it with a dilute acid (e.g., sulfuric or hydrochloric acid) to a pH of ~2.

  • Extraction: Extract the product into an organic solvent like dichloromethane.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.[1]

Visualizations

experimental_workflow prep Preparation of Sodium Ethoxide reaction Claisen Condensation Reaction (Acetophenone + Diethyl Oxalate) prep->reaction workup Acidic Workup reaction->workup extraction Solvent Extraction workup->extraction purification Purification (Recrystallization) extraction->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield of Product check_moisture Check for Moisture in Reagents/Glassware? start->check_moisture check_base Check Base Activity and Stoichiometry? check_moisture->check_base No solution_moisture Dry Glassware and Solvents check_moisture->solution_moisture Yes check_conditions Check Reaction Time and Temperature? check_base->check_conditions No solution_base Use Fresh/Sufficient Base check_base->solution_base Yes solution_conditions Increase Time/Temperature and Monitor with TLC check_conditions->solution_conditions Yes

References

Technical Support Center: Purification of Crude Ethyl 2,4-dioxo-4-phenylbutanoate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude Ethyl 2,4-dioxo-4-phenylbutanoate by recrystallization. It includes troubleshooting advice, frequently asked questions, a detailed experimental protocol, and key data presented in a clear format.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective solvent for the recrystallization of this compound?

A1: Ethanol is the most commonly recommended and effective solvent for the recrystallization of this compound, as it has been shown to yield a pure product.[1][2]

Q2: What are the likely impurities in my crude this compound synthesized via Claisen condensation?

A2: The crude product from a Claisen condensation of acetophenone and diethyl oxalate may contain unreacted starting materials (acetophenone and diethyl oxalate), as well as potential byproducts from side reactions.[1][3] Residual solvents from the workup, such as dichloromethane or ethyl acetate, may also be present if not completely removed.[1]

Q3: What is the expected appearance and melting point of pure this compound?

A3: Pure this compound can be a colorless to light yellow liquid or a solid with a melting point in the range of 35-37 °C.[2][4] The physical state at room temperature can be influenced by residual impurities.

Q4: Can I reuse the mother liquor from the recrystallization?

A4: Yes, it is possible to recover a second crop of crystals from the mother liquor, which contains dissolved product. This can be achieved by concentrating the mother liquor and cooling it again. However, be aware that this second crop is likely to be less pure than the initial crystals.[2]

Q5: How does the purity of the crude material affect the recrystallization process?

A5: A high level of impurities can significantly hinder crystallization, potentially leading to the product "oiling out" instead of forming solid crystals. This is because impurities can lower the melting point of the mixture and interfere with the formation of a crystal lattice.

Troubleshooting Guides

This section addresses common issues encountered during the recrystallization of this compound.

Problem Possible Cause(s) Solution(s)
The product "oils out" and does not crystallize. 1. The melting point of the compound is lower than the boiling point of the solvent, and the solution is supersaturated at a temperature above the melting point.2. High concentration of impurities depressing the melting point.3. Cooling the solution too rapidly.1. Add a small amount of additional hot solvent to the oily solution to ensure it is fully dissolved, then allow it to cool more slowly.2. Attempt to purify the crude material further before recrystallization, for example, by washing with a solvent that dissolves the impurities but not the product.3. Try a different solvent or a mixed solvent system with a lower boiling point.
No crystals form upon cooling. 1. Too much solvent was used, and the solution is not supersaturated.2. The solution has cooled but is in a metastable supersaturated state.1. Reheat the solution and evaporate some of the solvent to increase the concentration of the product. Then, allow it to cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution.3. Add a "seed crystal" of pure this compound to the cooled solution to initiate crystal growth.
The yield of recovered crystals is very low. 1. Too much solvent was used, leading to a significant amount of the product remaining in the mother liquor.2. The crystals were filtered before crystallization was complete.3. The crystals are partially soluble in the washing solvent.1. In future attempts, use the minimum amount of hot solvent necessary to fully dissolve the crude product.2. Ensure the solution has been cooled for a sufficient amount of time (e.g., in an ice bath) to maximize crystal formation.3. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
The recrystallized product is still impure (e.g., off-color or has a wide melting point range). 1. The chosen solvent is not ideal for separating the product from specific impurities.2. The solution cooled too quickly, trapping impurities within the crystal lattice.3. Insoluble impurities were not removed before cooling.1. Consider using a different recrystallization solvent or a multi-solvent system.2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.3. If insoluble impurities are observed in the hot solution, perform a hot filtration step before allowing the solution to cool.

Quantitative Data Summary

Parameter Value / Range Notes
Recrystallization Solvent EthanolThe most commonly cited solvent for this compound.[1][2]
Melting Point (Pure) 35-37 °CA sharp melting point within this range is indicative of high purity.[2]
Appearance (Pure) Colorless to light yellow liquid/solidThe crude product is often an oil or a low-melting solid.[4]
Typical Synthesis Yield (after purification) ~87%This is the yield for the overall synthesis, not just the recrystallization step. The recrystallization yield will depend on the purity of the crude product.[5]
Solvent to Solute Ratio VariableUse the minimum amount of hot ethanol required to fully dissolve the crude material. A good starting point is to add the solvent portion-wise to the heated crude product until dissolution is complete.

Experimental Protocol: Recrystallization from Ethanol

This protocol outlines the steps for the purification of crude this compound using ethanol as the recrystallization solvent.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a small amount of ethanol and gently heat the mixture while stirring. Continue to add ethanol portion-wise until the crude product is completely dissolved in the hot solvent. Use the minimum amount of hot ethanol necessary to achieve a clear solution.

  • Hot Filtration (Optional): If any insoluble impurities are visible in the hot solution, perform a hot filtration. This involves quickly filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. As the solution cools, crystals of pure this compound should begin to form. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.

Troubleshooting Workflow Diagram

G Troubleshooting Workflow for Recrystallization start Start Recrystallization dissolve Dissolve crude product in minimum hot ethanol start->dissolve cool Cool the solution dissolve->cool check_crystals Crystals form? cool->check_crystals oiling_out Product oils out? check_crystals->oiling_out No collect_crystals Collect and dry crystals check_crystals->collect_crystals Yes troubleshoot_no_crystals Troubleshoot: - Scratch flask - Add seed crystal - Concentrate solution oiling_out->troubleshoot_no_crystals No troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool slowly - Try different solvent oiling_out->troubleshoot_oiling Yes

Caption: A flowchart for troubleshooting common issues during recrystallization.

References

common side products in the synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and effective method is a crossed Claisen condensation between acetophenone and diethyl oxalate using a strong base, such as sodium ethoxide.[1][2] This reaction is favored because diethyl oxalate cannot form an enolate, thus preventing self-condensation and leading to a single major product.[3]

Q2: Why is a stoichiometric amount of a strong base required for this reaction?

A2: A stoichiometric amount of a strong base is crucial because the product, a β-keto ester, is acidic. The base deprotonates the newly formed β-keto ester, creating a stabilized enolate. This final, essentially irreversible deprotonation step drives the reaction equilibrium towards the product, ensuring a high yield.[1][4]

Q3: Can other bases be used instead of sodium ethoxide?

A3: Yes, other strong bases like sodium hydride (NaH) or sodium amide (NaNH₂) can be used and may even lead to higher yields.[1][5] It is critical to use a non-nucleophilic base or a base with an alkoxide that matches the ester (e.g., ethoxide for an ethyl ester) to prevent transesterification side reactions.[4]

Q4: What are the most common side products in this synthesis?

A4: The most common side products are formed from the self-condensation of acetophenone and transesterification. Self-condensation of acetophenone can occur if it enolizes and reacts with another molecule of acetophenone. Transesterification can happen if the alkoxide base used does not match the alkyl group of the ester (e.g., using sodium methoxide with diethyl oxalate).

Q5: How can the formation of side products be minimized?

A5: To minimize self-condensation of acetophenone, it should be added slowly to the reaction mixture containing the base and diethyl oxalate. This maintains a low concentration of the enolizable ketone. To prevent transesterification, ensure the alkoxide base matches the ester (e.g., sodium ethoxide for diethyl oxalate).[4] Using anhydrous reaction conditions is also critical, as moisture can deactivate the strong base.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Yield of Product 1. Wet reagents or solvent: Moisture deactivates the strong base.1. Ensure all glassware is oven-dried and use anhydrous solvents.
2. Inactive base: Sodium ethoxide can decompose upon storage.2. Use freshly prepared sodium ethoxide or a high-quality commercial grade.
3. Insufficient base: Less than a stoichiometric amount of base was used.3. Use at least one full equivalent of the base relative to the limiting reagent.
Formation of Significant Side Products 1. Self-condensation of acetophenone: Reaction conditions favoring self-reaction.1. Add the acetophenone dropwise to the mixture of the base and diethyl oxalate.
2. Transesterification: Use of a non-matching alkoxide base.2. Ensure the alkoxide of the base matches the alkyl group of the ester.
Oily Product Instead of a Solid 1. Impurities present: Side products or unreacted starting materials are present.1. Purify the crude product by vacuum distillation or recrystallization.
2. Incomplete reaction: The reaction did not go to completion.2. Increase the reaction time or temperature and monitor by TLC.

Data Presentation

While specific quantitative data for side product formation in every experimental setup can vary, the following table provides an overview of expected outcomes and factors influencing product distribution.

ProductExpected YieldFactors Favoring FormationFactors Minimizing Formation
This compound ~80-90% (under optimal conditions)Use of a non-enolizable ester (diethyl oxalate), stoichiometric strong base, anhydrous conditions.Presence of water, sub-stoichiometric base, non-matching alkoxide base.
Benzalacetophenone (from acetophenone self-condensation) Variable, generally lowHigh concentration of acetophenone, prolonged reaction times at elevated temperatures.Slow addition of acetophenone to the reaction mixture.
Transesterification Products (e.g., Mthis compound) Can be significantUse of a non-matching alkoxide base (e.g., sodium methoxide with diethyl oxalate).Matching the alkoxide of the base to the alkyl group of the ester.

Experimental Protocols

Synthesis of this compound via Claisen Condensation

This protocol is adapted from standard procedures for Claisen condensations involving diethyl oxalate.

Materials:

  • Sodium metal

  • Anhydrous ethanol

  • Diethyl oxalate

  • Acetophenone

  • Anhydrous diethyl ether

  • Dilute sulfuric acid or hydrochloric acid

  • Dichloromethane or ethyl acetate for extraction

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add anhydrous ethanol. Carefully add sodium metal in small pieces to the ethanol to prepare a fresh solution of sodium ethoxide.

  • Reaction Setup: Once all the sodium has reacted and the solution has cooled, add anhydrous diethyl ether.

  • Addition of Reactants: A mixture of acetophenone and diethyl oxalate is added dropwise to the stirred sodium ethoxide solution at room temperature.

  • Reaction: The mixture is stirred at room temperature overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup: The reaction mixture is cooled in an ice bath and acidified to a pH of ~2 with dilute sulfuric acid or hydrochloric acid.

  • Extraction: The product is extracted from the aqueous layer using an organic solvent like dichloromethane or ethyl acetate.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol.

Visualizations

Reaction_Pathway Acetophenone Acetophenone Enolate Acetophenone Enolate Acetophenone->Enolate Deprotonation by Base SelfCondensationProduct Benzalacetophenone (Side Product) Acetophenone->SelfCondensationProduct Self-Condensation DiethylOxalate Diethyl Oxalate Intermediate Tetrahedral Intermediate DiethylOxalate->Intermediate TransesterificationProduct Transesterification Product (Side Product) DiethylOxalate->TransesterificationProduct Transesterification Base Sodium Ethoxide Base->Enolate Enolate->Intermediate Nucleophilic Attack MainProduct This compound Intermediate->MainProduct Elimination of Ethoxide NonMatchingBase e.g., Sodium Methoxide NonMatchingBase->TransesterificationProduct

Caption: Reaction pathway for the synthesis of this compound and formation of common side products.

Experimental_Workflow A 1. Prepare Sodium Ethoxide in Anhydrous Ethanol B 2. Add Acetophenone and Diethyl Oxalate Mixture Dropwise A->B C 3. Stir Reaction Mixture Overnight at Room Temperature B->C D 4. Acidify with Dilute Acid C->D E 5. Extract Product with Organic Solvent D->E F 6. Dry and Concentrate Organic Layer E->F G 7. Purify by Vacuum Distillation or Recrystallization F->G

Caption: A typical experimental workflow for the synthesis of this compound.

References

troubleshooting low yield in Claisen condensation of acetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the Claisen condensation of acetophenone.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My Claisen-Schmidt condensation of acetophenone with an aromatic aldehyde is resulting in a very low yield. What are the most common causes?

Answer:

Low yields in the Claisen-Schmidt condensation are often attributable to several key factors. These include issues with reactants and reagents, suboptimal reaction conditions, and procedural errors during workup. Specifically, consider the following:

  • Reagent Quality: The purity of your acetophenone and aldehyde is crucial. Benzaldehyde, for instance, can easily oxidize to benzoic acid, which will not participate in the reaction.[1] Similarly, the base used (e.g., NaOH, KOH) should be fresh and of high purity to ensure its catalytic activity.[2]

  • Base Selection and Concentration: The choice and concentration of the base are critical. Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are commonly used.[1][2] The base must be strong enough to deprotonate the α-carbon of acetophenone to form the enolate anion, which is a key reactive intermediate.[3][4] Using a stoichiometric amount of base is often necessary because the final β-keto ester product is acidic and will be deprotonated by the base, driving the reaction to completion.[5][6]

  • Reaction Temperature and Time: These parameters are highly dependent on the specific substrates. Some reactions proceed well at room temperature, while others may require heating to go to completion.[3][7] It is recommended to monitor the reaction progress using Thin-Layer Chromatography (TLC).[2]

  • Solvent Selection: The choice of solvent can significantly impact the reaction rate and yield. While ethanol is a common solvent, some studies have shown that solvent-free conditions can lead to higher yields.[1][7] Aprotic solvents like THF or diethyl ether can also be used, especially when using strong, non-nucleophilic bases like LDA.[3]

  • Side Reactions: Several side reactions can compete with the desired condensation, including self-condensation of acetophenone (though less favorable) and Cannizzaro reactions of the aldehyde if it lacks α-hydrogens and is subjected to a strong base.

Question 2: How do I choose the right base for my Claisen condensation, and how much should I use?

Answer:

The selection of the base is a critical step in optimizing your Claisen condensation.

  • For standard Claisen-Schmidt condensations: Strong bases like sodium hydroxide (NaOH) and potassium hydroxide (KOH) are typically effective.[2] Sodium ethoxide is also a common choice, particularly when esters are involved, to prevent transesterification.[8][9]

  • For sensitive substrates: A non-nucleophilic base such as lithium diisopropylamide (LDA) may be used, especially in mixed Claisen condensations where only one reactant is enolizable.[3][5][8]

  • Quantity of Base: A stoichiometric amount of base is often required. The product of the Claisen condensation, a β-diketone, has a highly acidic α-hydrogen.[10][11] The deprotonation of this product by the base is a thermodynamically favorable step that drives the overall reaction equilibrium towards the product.[5][12] Therefore, using at least one full equivalent of base is crucial for achieving high yields.[10]

Question 3: My reaction seems to be stalling or not going to completion. What adjustments can I make to the reaction conditions?

Answer:

If your reaction is not progressing, consider the following adjustments:

  • Increase Temperature: Gently heating the reaction mixture can often increase the reaction rate.[3] Some optimizations have shown excellent yields at temperatures as high as 150°C, particularly under solvent-free conditions.[7]

  • Extend Reaction Time: Claisen-Schmidt condensations can take anywhere from a few hours to 48 hours to complete, depending on the reactivity of the substrates.[2] Continue to monitor the reaction by TLC to determine the optimal reaction time.

  • Optimize Reactant Molar Ratio: The molar ratio of acetophenone to the aldehyde can influence the conversion rate. Experimenting with different ratios may improve your yield.[13]

  • Consider a Different Catalyst: While strong bases are common, other catalysts like nano-structured magnesium oxide or copper(II) triflate under microwave irradiation have been shown to be effective and can offer environmental benefits.[7][14]

Question 4: I am observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are the likely side reactions and how can I minimize them?

Answer:

The formation of multiple products can be due to several side reactions:

  • Self-Condensation of Acetophenone: While the Claisen-Schmidt condensation between an enolizable ketone and a non-enolizable aldehyde is generally favored, some self-condensation of acetophenone can occur.

  • Cannizzaro Reaction: If you are using an aromatic aldehyde without α-hydrogens (like benzaldehyde) and a strong base, a disproportionation reaction (Cannizzaro reaction) can occur, where two molecules of the aldehyde are converted to an alcohol and a carboxylic acid.

  • Michael Addition: The α,β-unsaturated ketone product can potentially react with another enolate in a Michael addition, leading to more complex products.

To minimize these side reactions:

  • Control the order of addition: Pre-forming the enolate of acetophenone by adding it to the base before slowly introducing the aldehyde can sometimes improve selectivity.[15]

  • Use appropriate stoichiometry: Carefully controlling the molar ratios of your reactants can help favor the desired crossed condensation.

  • Optimize reaction temperature: Lowering the temperature may help to reduce the rate of side reactions.

Question 5: What is an effective workup and purification procedure to maximize the recovery of my chalcone product?

Answer:

A proper workup and purification procedure is essential to isolate your product in high yield and purity.

  • Neutralization: After the reaction is complete, the mixture is typically acidified with a dilute acid like HCl to neutralize the base and protonate the enolate of the product.[2]

  • Precipitation and Filtration: The chalcone product often precipitates out of the reaction mixture upon acidification or cooling.[2][16] The solid can then be collected by filtration.

  • Washing: Wash the collected solid with cold water to remove any remaining salts and water-soluble impurities. Using ice-cold water minimizes product loss due to solubility.[2]

  • Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of dichloromethane and hexane, to obtain a pure product.[16]

Quantitative Data Summary

Catalyst/BaseSolventTemperature (°C)Time (h)Yield (%)Reference
NaOH (aq)EthanolRoom Temp3>90[16]
Nano-structured MgOSolvent-free150-76-98[7]
Cu(OTf)₂Solvent-free (Microwave)-0.3374-91[14]
0.1 wt% Pd/TiO₂-650.6799[13]

Experimental Protocols

General Protocol for Claisen-Schmidt Condensation using NaOH:

  • Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of the aromatic aldehyde and acetophenone in ethanol. Stir the mixture at room temperature until all solids are dissolved.[2]

  • Reaction Initiation: Cool the mixture in an ice bath. Slowly add an aqueous solution of sodium hydroxide (NaOH) dropwise with continuous stirring.[16]

  • Reaction Progression: Allow the reaction mixture to stir at room temperature for the designated time (typically 3-24 hours). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[2][16] The formation of a precipitate often indicates product formation.[2]

  • Workup: Once the reaction is complete, cool the mixture in an ice bath for 24 hours.[16] Neutralize the mixture by slowly adding dilute hydrochloric acid (HCl) while stirring.

  • Isolation and Purification: Collect the precipitated solid product by filtration and wash it with cold water.[16] Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[2]

Solvent-Free Protocol using Nano-structured MgO:

  • Reactant Mixture: In a flask, mix the substituted benzaldehyde, acetophenone, and a catalytic amount of nano-structured magnesium oxide.[7]

  • Reaction: Heat the mixture at 150°C with magnetic stirring.[7]

  • Workup and Purification: After completion of the reaction (monitored by TLC), the product can be isolated and purified by standard techniques such as column chromatography or recrystallization.

Troubleshooting Workflow

Troubleshooting_Claisen_Condensation start Low Yield in Claisen Condensation check_reagents 1. Check Reagent Purity & Stoichiometry start->check_reagents reagents_ok Reagents Pure & Stoichiometry Correct? check_reagents->reagents_ok purify_reagents Purify/Replace Reagents Adjust Stoichiometry reagents_ok->purify_reagents No check_base 2. Evaluate Base reagents_ok->check_base Yes purify_reagents->check_reagents base_ok Base Appropriate & Stoichiometric? check_base->base_ok change_base Select Stronger/Non-nucleophilic Base Use Stoichiometric Amount base_ok->change_base No check_conditions 3. Assess Reaction Conditions base_ok->check_conditions Yes change_base->check_base conditions_ok Temp & Time Optimized? check_conditions->conditions_ok optimize_conditions Increase Temperature Extend Reaction Time Monitor by TLC conditions_ok->optimize_conditions No check_solvent 4. Review Solvent Choice conditions_ok->check_solvent Yes optimize_conditions->check_conditions solvent_ok Solvent Optimal? check_solvent->solvent_ok change_solvent Try Alternative Solvent (e.g., Ethanol, THF) or Solvent-Free Conditions solvent_ok->change_solvent No check_workup 5. Analyze Workup & Purification solvent_ok->check_workup Yes change_solvent->check_solvent workup_ok Product Lost During Workup? check_workup->workup_ok optimize_workup Use Cold Solvents for Washing Optimize Recrystallization Solvent workup_ok->optimize_workup Yes success Improved Yield workup_ok->success No optimize_workup->check_workup

Caption: A flowchart for troubleshooting low yields in the Claisen condensation of acetophenone.

References

removing unreacted starting materials from Ethyl 2,4-dioxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of Ethyl 2,4-dioxo-4-phenylbutanoate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted starting materials from this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common unreacted starting materials in the synthesis of this compound?

The most common synthesis of this compound is a Claisen condensation reaction between acetophenone and diethyl oxalate.[1] Therefore, the primary unreacted starting materials to be removed are acetophenone and diethyl oxalate.

Q2: How can I monitor the progress of the reaction to minimize the amount of unreacted starting materials?

Thin-Layer Chromatography (TLC) is an effective method to monitor the reaction's progress.[2] By spotting the reaction mixture alongside the starting materials (acetophenone and diethyl oxalate) on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The reaction is considered complete when the starting material spots are no longer visible or have significantly diminished.

Q3: What are the recommended methods for removing unreacted acetophenone and diethyl oxalate?

The primary methods for purifying this compound are:

  • Recrystallization: This technique is effective if the product is a solid and the impurities are liquids or have different solubility profiles.

  • Column Chromatography: This is a highly effective method for separating the product from both unreacted starting materials and other byproducts.[3]

  • Distillation (under reduced pressure): This can be a viable option, especially for removing the more volatile starting materials, given the differences in boiling points.

Q4: My product oil won't solidify for recrystallization. What should I do?

If the crude product is an oil, it is likely due to the presence of impurities, such as unreacted starting materials or residual solvent. In this case, column chromatography is the recommended purification method to isolate the solid product.

Q5: During column chromatography, my product is not separating well from the starting materials. What can I do?

Poor separation on a column can be due to an inappropriate solvent system. It is crucial to optimize the eluent system using TLC first. A good solvent system will show clear separation between the product spot and the spots of the starting materials, with the product having an Rf value ideally between 0.2 and 0.4.[4] A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can significantly improve separation.[4]

Troubleshooting Guides

This section provides solutions to specific issues that may be encountered during the purification process.

Problem Possible Cause Troubleshooting Steps
Unreacted acetophenone remains after work-up. Incomplete reaction or inefficient removal during extraction. Acetophenone has some water solubility.1. Optimize Reaction: Ensure the reaction goes to completion using TLC monitoring. 2. Aqueous Washes: During the work-up, wash the organic layer with a saturated sodium bisulfite solution to form a water-soluble adduct with the acetophenone, which can then be removed in the aqueous phase. 3. Column Chromatography: Use a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to separate the more polar acetophenone from the product.
Unreacted diethyl oxalate remains after work-up. Incomplete reaction or hydrolysis of diethyl oxalate during work-up.1. Optimize Reaction: Drive the reaction to completion. 2. Aqueous Washes: Wash the organic layer with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) to hydrolyze and extract the diethyl oxalate as the water-soluble oxalate salt. Be cautious, as the product can also be hydrolyzed under strongly basic conditions. A subsequent wash with brine is recommended. 3. Column Chromatography: Diethyl oxalate is more polar than the product and can be separated using an appropriate solvent gradient.
Product is contaminated with both starting materials. Incomplete reaction and inefficient purification.1. Sequential Washes: Perform sequential aqueous washes as described above (first with sodium bisulfite, then with sodium bicarbonate). 2. Column Chromatography: This is the most effective method for separating a mixture of the product and both starting materials. Develop a suitable gradient based on TLC analysis.
Low recovery after recrystallization. The chosen solvent is too good at dissolving the product, even at low temperatures. The product is not sufficiently pure to crystallize.1. Solvent Selection: Test different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold. Common solvent pairs like ethanol/water or ethyl acetate/hexanes can be effective.[5] 2. Pre-purification: If the product is highly impure, consider a preliminary purification by column chromatography before recrystallization.

Data Presentation

The physical properties of the product and starting materials are crucial for selecting the appropriate purification method.

Compound Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Solubility
This compound 220.2236-41348.5 (at 760 mmHg)Soluble in ethanol, ether, and ketones.[6]
Acetophenone 120.1519-20202Slightly soluble in water; freely soluble in ethanol, diethyl ether, and chloroform.[7][8]
Diethyl Oxalate 146.14-40.6185.4Slightly soluble in water; miscible with ethanol, ether, and acetone.[9]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of this compound from unreacted acetophenone and diethyl oxalate.

1. TLC Analysis:

  • Prepare a TLC chamber with a suitable solvent system. A good starting point is 20% ethyl acetate in hexanes.
  • On a TLC plate, spot the crude reaction mixture, pure acetophenone, and pure diethyl oxalate.
  • Develop the plate and visualize under UV light.
  • Adjust the solvent system to achieve good separation, with the product having an Rf of ~0.3.

2. Column Preparation:

  • Select an appropriately sized glass column and pack it with silica gel (230-400 mesh) as a slurry in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes).

3. Sample Loading:

  • Dissolve the crude product in a minimal amount of dichloromethane or the initial eluent.
  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

4. Elution:

  • Begin elution with the low-polarity solvent system (e.g., 5% ethyl acetate in hexanes).
  • Gradually increase the polarity of the eluent (e.g., to 10%, 15%, 20% ethyl acetate in hexanes). This gradient will first elute the less polar impurities, followed by the product. The more polar starting materials will elute last.
  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization

This protocol is suitable if the crude product is a solid or can be induced to crystallize.

1. Solvent Selection:

  • In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexanes mixture).
  • Allow the solution to cool to room temperature and then in an ice bath.
  • A good solvent will result in the formation of crystals upon cooling.

2. Recrystallization Procedure:

  • Dissolve the bulk of the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
  • If there are any insoluble impurities, perform a hot filtration.
  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.
  • Once crystal formation appears to be complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield.

3. Crystal Isolation:

  • Collect the crystals by vacuum filtration using a Büchner funnel.
  • Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
  • Dry the crystals in a vacuum oven or air dry to a constant weight.

Mandatory Visualization

Troubleshooting_Workflow cluster_purification Purification Strategy start Crude this compound tlc TLC Analysis vs. Starting Materials start->tlc decision_impurities Significant Starting Material Present? tlc->decision_impurities decision_solid Is the Crude Product Solid? decision_impurities->decision_solid Yes end_pure Pure Product decision_impurities->end_pure No (Trace amounts) column_chrom Column Chromatography analysis Analyze Purity of Fractions/Crystals (TLC, NMR) column_chrom->analysis recrystallization Recrystallization recrystallization->analysis decision_solid->column_chrom No (Oily) decision_solid->recrystallization Yes decision_purity Is Product Pure? analysis->decision_purity decision_purity->end_pure Yes repeat_purification Repeat Purification or Choose Alternative Method decision_purity->repeat_purification No repeat_purification->tlc

Caption: Workflow for troubleshooting the purification of this compound.

References

column chromatography protocol for purifying Ethyl 2,4-dioxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purifying Ethyl 2,4-dioxo-4-phenylbutanoate

Welcome to our technical support center. This guide provides detailed protocols and troubleshooting advice for the purification of this compound using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for purifying this compound?

A1: Standard silica gel (230-400 mesh) is the most commonly used stationary phase for the column chromatography of this compound. Its polarity is well-suited for separating beta-ketoesters from common reaction impurities.

Q2: Which solvent system is recommended for the elution of this compound?

A2: A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand, aiming for an Rf value of approximately 0.2-0.3 for the desired compound. A common starting ratio to test is 80:20 or 70:30 hexane:ethyl acetate. For closely related compounds, a small amount of acetic acid (e.g., 0.5%) is sometimes added to the mobile phase to improve peak shape, especially if the compound shows signs of interacting strongly with the silica.[1]

Q3: Why am I observing band broadening or tailing of my product during column chromatography?

A3: this compound, being a β-dicarbonyl compound, can exist as a mixture of keto and enol tautomers in solution.[2][3] These tautomers can interconvert on the silica gel surface, leading to poor peak shape, such as tailing or broad bands.[4] Lowering the temperature during chromatography or adding a small amount of a weak acid to the mobile phase can sometimes help by shifting the equilibrium or speeding up the interconversion rate.[1][4]

Q4: Can this compound decompose on silica gel?

A4: While not extremely common, some β-ketoesters can be sensitive to the acidic nature of silica gel and may undergo decomposition.[5] If you suspect decomposition (e.g., observing new, more polar spots on TLC after running the column), you can deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed in the slurry-packing solvent.[6]

Q5: How can I effectively load my sample onto the column?

A5: For optimal separation, the sample should be loaded in a concentrated band. There are two primary methods:

  • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and carefully pipette it onto the top of the silica bed.

  • Dry Loading: If the compound has poor solubility in the initial eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Compound won't elute from the column The solvent system is not polar enough.Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).
The compound may have decomposed on the silica gel.Test the stability of your compound on a small amount of silica beforehand. Consider using deactivated silica or an alternative stationary phase like alumina.[5]
Poor separation of product from impurities The chosen solvent system has poor selectivity.Perform a thorough TLC analysis with different solvent systems (e.g., trying dichloromethane/hexane or ether/hexane) to find a system that provides better separation.[6]
The column was overloaded with the crude sample.Use a larger column or reduce the amount of sample loaded.
The initial band of the sample was too broad.Ensure the sample is loaded in a minimal volume of solvent (wet loading) or use the dry loading technique.
Product elutes as a very broad band or multiple overlapping peaks Keto-enol tautomerism is occurring on the column.[2][3][4]Try running the column at a lower temperature (if feasible). Adding a small amount of a weak acid (e.g., 0.5% acetic acid) to the mobile phase may help to obtain sharper peaks.[1]
The column was not packed properly, leading to channeling.Ensure the silica gel is packed uniformly without any air bubbles or cracks.
The product appears to be contaminated with silica gel after evaporation The silica bed was disturbed during solvent addition.Add a layer of sand on top of the silica gel to prevent disturbance when adding more eluent.
Very fine silica particles are passing through the frit.Ensure the cotton or glass wool plug is adequately packed.

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present in your crude sample.

1. Preparation:

  • TLC Analysis: Determine the optimal solvent system by running TLC plates of your crude material. A good solvent system will give your product an Rf value of ~0.2-0.3 and show good separation from impurities. A common starting point is a mixture of ethyl acetate and hexane.

  • Column Selection: Choose a column with a diameter appropriate for the amount of crude material you need to purify. A general rule of thumb is a 20:1 to 40:1 ratio of silica gel to crude product by weight.

  • Slurry Preparation: In a beaker, mix the required amount of silica gel with the initial, least polar eluent to form a slurry.

2. Column Packing:

  • Secure the column vertically to a stand.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand over the plug.

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.

  • Allow the excess solvent to drain until the solvent level is just above the top of the silica bed. Do not let the column run dry.

  • Add another thin layer of sand on top of the silica gel to protect the surface.

3. Sample Loading:

  • Wet Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully add this solution to the top of the column using a pipette.

  • Dry Loading: Dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting powder to the top of the column.

  • Drain the solvent until the sample is adsorbed onto the silica.

4. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin collecting fractions in test tubes or flasks.

  • Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.

  • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

5. Analysis and Product Isolation:

  • Monitor the collected fractions by TLC to identify which ones contain the purified product.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_packing Column Packing cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation tlc TLC Analysis (Determine Solvent System, Rf ~0.2-0.3) slurry Prepare Silica Slurry (in initial eluent) tlc->slurry pack Pack Column with Slurry slurry->pack equilibrate Equilibrate with Eluent (Do not let it run dry) pack->equilibrate load_choice Choose Loading Method equilibrate->load_choice wet_load Wet Loading: Dissolve in minimal eluent load_choice->wet_load dry_load Dry Loading: Adsorb on silica load_choice->dry_load load_column Load Sample onto Column wet_load->load_column dry_load->load_column elute Add Eluent & Apply Pressure load_column->elute collect Collect Fractions elute->collect gradient Optional: Gradient Elution (Increase Polarity) collect->gradient analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate product Purified Product evaporate->product

Caption: Experimental workflow for column chromatography purification.

troubleshooting_workflow start Problem Observed During Column Chromatography q1 Is the separation poor? start->q1 q2 Are the peaks broad or tailing? q1->q2 No sol1 Optimize solvent system via TLC. Try different solvent mixtures. Ensure proper column packing and loading. q1->sol1 Yes q3 Is the compound not eluting? q2->q3 No sol2 Potential keto-enol tautomerism. - Add 0.5% Acetic Acid to eluent. - Run at a lower temperature. - Check for column channeling. q2->sol2 Yes sol3 Eluent is not polar enough. Gradually increase eluent polarity. Check for compound decomposition on silica. q3->sol3 Yes end Problem Resolved q3->end No sol1->end sol2->end sol3->end

Caption: Troubleshooting decision tree for common chromatography issues.

References

preventing self-condensation of acetophenone in the synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this important synthesis, which proceeds via a crossed Claisen condensation. A primary challenge often encountered is the undesired self-condensation of the acetophenone starting material. This guide provides detailed answers, protocols, and visual aids to help you maximize your yield and purity.

Frequently Asked Questions (FAQs)

Q1: I'm observing a low yield of my desired product, this compound, along with a significant amount of a byproduct. What is likely happening?

A1: A low yield of the target β-keto ester is commonly due to a competing side reaction: the self-condensation of acetophenone.[1] This is an aldol-type condensation where two molecules of acetophenone react with each other instead of with diethyl oxalate. This process is also base-catalyzed and can become significant under certain conditions, consuming your starting material and complicating purification.

Q2: What is the mechanism of acetophenone self-condensation, and how does it compete with the desired Claisen condensation?

A2: Both reactions begin with the formation of an acetophenone enolate by a strong base.

  • Desired Reaction (Crossed Claisen Condensation): The acetophenone enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of diethyl oxalate. This is a favorable reaction because diethyl oxalate is a highly reactive electrophile and lacks α-hydrogens, meaning it cannot enolize and self-condense.[2][3]

  • Side Reaction (Aldol Self-Condensation): If the concentration of unenolized acetophenone is high, the acetophenone enolate can attack another molecule of acetophenone instead of the diethyl oxalate. This leads to the formation of a β-hydroxy ketone, which can then dehydrate to form an α,β-unsaturated ketone (a chalcone-type byproduct).[1]

Reaction Pathways

The diagram below illustrates the desired Claisen condensation pathway versus the undesired aldol self-condensation pathway.

ReactionPathway cluster_start Reactants cluster_desired Desired Pathway (Claisen Condensation) cluster_undesired Undesired Pathway (Self-Condensation) Acetophenone Acetophenone Enolate Acetophenone Enolate Acetophenone->Enolate DiethylOxalate Diethyl Oxalate Base Base (e.g., NaOEt) Base->Enolate Deprotonation Intermediate1 Tetrahedral Intermediate Enolate->Intermediate1 + Diethyl Oxalate Intermediate2 Aldol Adduct Enolate->Intermediate2 + Acetophenone DesiredProduct Ethyl 2,4-dioxo- 4-phenylbutanoate Intermediate1->DesiredProduct Elimination of EtO⁻ UndesiredProduct Self-Condensation Product Intermediate2->UndesiredProduct Dehydration

Caption: Desired Claisen condensation vs. undesired self-condensation.

Q3: How can I strategically prevent the self-condensation of acetophenone?

A3: Preventing self-condensation involves manipulating reaction conditions to favor the attack of the acetophenone enolate on the more reactive electrophile, diethyl oxalate. Key strategies include:

  • Order of Addition: Slowly add the acetophenone to a mixture of the base and diethyl oxalate.[4] This ensures that the concentration of the acetophenone enolate is always low and in the presence of a large excess of the more reactive diethyl oxalate, minimizing its chance to react with another acetophenone molecule.[1]

  • Choice of Base: Using a strong, non-nucleophilic base like sodium hydride (NaH) can be more effective than sodium ethoxide (NaOEt).[3][5] NaH irreversibly deprotonates the acetophenone, which can help drive the reaction toward the desired product.

  • Reaction Temperature: Lowering the reaction temperature can reduce the rate of the undesired self-condensation side reaction.[1] However, temperatures that are too low may significantly slow down the desired reaction, so optimization is key.

Q4: What is the impact of the base on the reaction outcome?

A4: The choice and amount of base are critical.

  • Stoichiometry: A full stoichiometric equivalent of the base is required.[4] The final product, a β-keto ester, is acidic (pKa ≈ 11) and will be deprotonated by the alkoxide base (conjugate acid pKa ≈ 16-17).[6] This final, essentially irreversible deprotonation step drives the entire reaction equilibrium towards the product.[6][7]

  • Base Type: While sodium ethoxide is commonly used, stronger bases like sodium amide or sodium hydride can often increase the yield of the desired product.[8][9] Using the same alkoxide as the ester (e.g., ethoxide for an ethyl ester) prevents transesterification, which would be a competing side reaction.[7][10]

Table 1: Comparison of Common Bases
BaseTypeKey AdvantagesPotential Issues
Sodium Ethoxide (NaOEt) AlkoxideInexpensive, prevents transesterification with ethyl esters.[10]Equilibrium for enolate formation is not strongly favored, can promote self-condensation.[7]
Sodium Hydride (NaH) Strong, Non-nucleophilicIrreversible deprotonation drives reaction forward, can increase yield.[3][5]Highly reactive, requires anhydrous conditions and careful handling.
LDA Strong, Non-nucleophilicCan quantitatively form the enolate before adding the electrophile.[11]Not typically used in classic Claisen reactions as it can also enolize the electrophilic ester.[12]

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis.

Table 2: Troubleshooting Common Problems
Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Acetophenone Self-Condensation: The enolate of acetophenone is reacting with another molecule of acetophenone.Change Order of Addition: Slowly add acetophenone to a mixture of the base and diethyl oxalate.[4] • Lower Temperature: Run the reaction at a lower temperature (e.g., 0-5 °C) to disfavor the side reaction.[1]
2. Insufficient Base: Less than one full equivalent of base was used.• Use at least a stoichiometric amount of base to ensure the final deprotonation step drives the reaction to completion.[4][12]
3. Inappropriate Base: The base used is not strong enough or is promoting side reactions.• Consider switching from sodium ethoxide to a stronger base like sodium hydride (NaH) to improve the yield.[3][8]
Multiple Unidentified Byproducts 1. Transesterification: The alkoxide base does not match the ester group (e.g., using sodium methoxide with diethyl oxalate).• Ensure the alkoxide base matches the alkyl group of the ester (use sodium ethoxide with diethyl oxalate).[7]
2. Impure Reagents: Water or other impurities are present in the reagents or solvent.• Use freshly distilled solvents and ensure all reagents are anhydrous. Water will quench the base and enolate.
Reaction Fails to Proceed 1. Inactive Base: The base has degraded due to improper storage or exposure to moisture.• Use a fresh bottle of base or titrate to determine its activity. Prepare sodium ethoxide fresh if possible.
2. Low Temperature: The reaction temperature is too low for the reaction to initiate or proceed at a reasonable rate.• While low temperatures reduce side reactions, there is a trade-off. Try allowing the reaction to slowly warm to room temperature after the initial addition.
Troubleshooting Workflow

If you are experiencing low yields, follow this decision-making workflow to diagnose and solve the problem.

Troubleshooting start Low Yield / High Impurity q1 Was Acetophenone added slowly to the Base/Oxalate mixture? start->q1 sol1 Correct the order of addition. Add Acetophenone dropwise. q1->sol1 No q2 Was at least 1 full equivalent of active base used? q1->q2 Yes sol1->q2 sol2 Use a stoichiometric amount of fresh or titrated base. q2->sol2 No q3 Was the reaction run at a low temperature? q2->q3 Yes sol2->q3 sol3 Optimize temperature. Try running at 0°C and allowing to warm to room temperature. q3->sol3 No end_node Improved Yield & Purity q3->end_node Yes sol3->end_node

Caption: A decision tree for troubleshooting low product yield.

Experimental Protocols

Optimized Protocol to Minimize Self-Condensation

This protocol incorporates best practices to favor the formation of this compound.

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Diethyl Ether or THF

  • Diethyl oxalate

  • Acetophenone

  • Dilute Sulfuric Acid or Hydrochloric Acid

  • Dichloromethane or Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Procedure:

  • Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous diethyl ether.

  • Reagent Addition: To this suspension, add diethyl oxalate (1.0 equivalent) via the dropping funnel.

  • Slow Addition of Ketone: Cool the mixture in an ice bath (0-5 °C). Begin the slow, dropwise addition of acetophenone (1.0 equivalent) dissolved in a small amount of anhydrous diethyl ether over a period of 30-60 minutes. Maintain a low temperature and vigorous stirring throughout the addition.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature overnight.[4]

  • Workup: Carefully quench the reaction by slowly adding it to a beaker of ice containing enough dilute acid to neutralize the mixture to a pH of ~2.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product, which can then be purified by recrystallization or column chromatography.[4]

References

issues with the work-up procedure for Ethyl 2,4-dioxo-4-phenylbutanoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

This technical support center provides troubleshooting guidance and answers to frequently asked questions concerning the work-up procedure for the synthesis of this compound. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for synthesizing this compound? A1: The most common method is a Claisen condensation reaction between acetophenone and diethyl oxalate using a strong base, such as sodium ethoxide.[1]

Q2: Why is a full equivalent of a strong base required for this reaction? A2: A stoichiometric amount of a strong base is necessary to drive the reaction to completion. The product, a β-keto ester, is more acidic than the starting materials. The base deprotonates the newly formed β-keto ester, creating a stabilized enolate. This final, essentially irreversible step shifts the equilibrium toward the product, ensuring a high yield.[1][2]

Q3: What is the significance of using anhydrous conditions? A3: Anhydrous (dry) conditions are critical for the success of the Claisen condensation. The strong bases used, like sodium ethoxide or sodium hydride, react readily with water. Any moisture will consume the base, lowering its effective concentration and reducing the product yield.[1]

Q4: How is the crude this compound typically purified after the work-up? A4: After extraction and drying, the crude product is often purified by recrystallization from a suitable solvent, such as ethanol, to obtain the pure ester.[1]

Q5: Can other bases besides sodium ethoxide be used? A5: Yes, stronger bases like sodium hydride (NaH) or sodium amide (NaNH₂) can be effective and may even improve the yield. However, it is important to use a non-nucleophilic base or an alkoxide that matches the ester to prevent side reactions like transesterification.[1]

Troubleshooting Guide: Work-up Procedure

ProblemPotential Cause(s)Solution(s)
Low or No Yield of Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Inactive Base: The sodium ethoxide or other base may have decomposed due to moisture or improper storage. 3. Insufficient Base: Less than a full equivalent of base was used.[1] 4. Wet Reagents/Solvents: Moisture has deactivated the strong base.[1]1. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material is consumed. 2. Use freshly prepared or high-quality commercial-grade base. Ensure sodium metal is free of any oxide layer before use.[1] 3. Use at least one full equivalent of the base relative to the limiting reagent.[1] 4. Ensure all glassware is oven-dried and use anhydrous solvents.[1]
Formation of an Emulsion During Extraction 1. Stable Emulsion Formation: The presence of acidic or basic residues can stabilize the interface between the organic and aqueous layers.1. Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel to help break the emulsion by increasing the ionic strength of the aqueous phase.[1] 2. If the emulsion persists, filter the mixture through a pad of Celite.
Product is an Oil Instead of a Solid 1. Presence of Impurities: Residual solvent or unreacted starting materials are preventing crystallization.[1] 2. Low Melting Point: Some derivatives may naturally be oils at room temperature.1. Ensure all solvent is removed under a vacuum. Attempt purification by column chromatography or recrystallization from a different solvent system.[1] 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure product.[1]
Difficulty in Purifying the Product 1. Co-precipitation of Impurities: Impurities may crystallize along with the desired product during recrystallization.1. Perform a hot filtration of the recrystallization solution to remove any insoluble impurities before allowing it to cool.[1] 2. Ensure the solution cools slowly to promote the formation of pure crystals.[1]
Formation of Side Products 1. Transesterification: Use of a non-matching alkoxide base (e.g., sodium methoxide with an ethyl ester).[1][3] 2. Self-condensation of Acetophenone: This can occur, although it is less likely when diethyl oxalate is the acceptor.[1]1. Ensure the alkoxide base matches the alkyl group of the ester (e.g., sodium ethoxide with diethyl oxalate).[1] 2. Add the acetophenone slowly to the mixture of the base and diethyl oxalate to maintain a low concentration of the enolizable ketone.[1]

Quantitative Data from Literature

Synthesis MethodBase/SolventWork-upYieldPurity (GC)Reference
Grignard ReactionMagnesium/THF/Methyl tert-butyl etherAcidic hydrolysis, NaHCO₃ wash, brine wash, high vacuum distillation85.7%97%[4]
Grignard ReactionMagnesium/THF/Methyl tert-butyl etherAcidic hydrolysis, NaHCO₃ wash, brine wash, high vacuum distillation93.0%98%[5]

Detailed Experimental Protocol: Work-up Procedure

This protocol outlines the steps to be taken after the initial Claisen condensation reaction is complete.

  • Cooling the Reaction Mixture:

    • Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. It is often beneficial to then place the flask in an ice bath to manage the heat generated during the subsequent acidification step.

  • Acidification:

    • Slowly and carefully add a dilute acid (e.g., 10% sulfuric acid or hydrochloric acid) to the reaction mixture with stirring until the pH of the aqueous layer is approximately 2.[1] This step protonates the enolate product and neutralizes any remaining base.

  • Extraction:

    • Transfer the acidified mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.[1] Perform the extraction three times to ensure all the product is recovered from the aqueous phase.

    • Combine the organic layers in the separatory funnel.

  • Washing:

    • Wash the combined organic layers with a saturated sodium bicarbonate (NaHCO₃) solution to remove any residual acid.

    • Subsequently, wash the organic layer with a saturated sodium chloride (brine) solution. This helps to remove excess water and aids in breaking any emulsions.[4][5]

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.[1]

    • Filter the mixture to remove the drying agent.

    • Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure to yield the crude product.

  • Purification:

    • Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain the pure this compound.[1]

Visual Troubleshooting Guide

Troubleshooting_Workup start_node start_node problem_node problem_node cause_node cause_node solution_node solution_node start Work-up Issue Observed low_yield Low / No Yield start->low_yield emulsion Emulsion Forms start->emulsion oily_product Oily Product start->oily_product cause_incomplete Incomplete Reaction low_yield->cause_incomplete cause_base Inactive / Insufficient Base low_yield->cause_base cause_moisture Moisture Contamination low_yield->cause_moisture cause_stabilization Interface Stabilization emulsion->cause_stabilization cause_impurities Impurities Present oily_product->cause_impurities solution_monitor Monitor with TLC cause_incomplete->solution_monitor solution_fresh_base Use Fresh / More Base cause_base->solution_fresh_base solution_dry Use Anhydrous Conditions cause_moisture->solution_dry solution_brine Wash with Brine cause_stabilization->solution_brine solution_purify Re-purify / Recrystallize cause_impurities->solution_purify

Caption: Troubleshooting workflow for the work-up of this compound synthesis.

References

improving the purity of Ethyl 2,4-dioxo-4-phenylbutanoate for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2,4-dioxo-4-phenylbutanoate. Our goal is to help you improve the purity of this compound for reliable and reproducible biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound synthesized via Claisen condensation?

A1: The most common synthesis route for this compound is a Claisen condensation between acetophenone and diethyl oxalate using a base like sodium ethoxide.[1] Potential impurities stemming from this process include:

  • Unreacted Starting Materials: Acetophenone and diethyl oxalate.

  • Byproducts of Self-Condensation: The Claisen condensation can sometimes result in self-condensation products of the starting materials.[2][3][4]

  • Residual Solvents: Solvents used during the reaction and workup (e.g., ethanol, dichloromethane) may be present.[1]

  • Hydrolysis Product: The corresponding carboxylic acid, 2,4-dioxo-4-phenylbutanoic acid, can form if the ester is hydrolyzed during workup.[1]

Q2: My purified this compound is an oil instead of a solid. What should I do?

A2: The presence of impurities, such as residual solvents or unreacted starting materials, can prevent crystallization and result in an oily product.[1] It is also possible that some derivatives of this compound have low melting points and exist as oils at room temperature.[1] To address this, first ensure all solvent has been removed under vacuum. If the product is still an oil, further purification by column chromatography or recrystallization from a different solvent system may be necessary.[1] If a solid is expected, crystallization can sometimes be induced by scratching the inside of the flask with a glass rod or by adding a seed crystal.[1]

Q3: I'm observing multiple spots for my compound on a TLC plate during column chromatography. Is my compound degrading?

A3: Not necessarily. While degradation on silica gel is possible for β-keto esters due to the acidic nature of silica, the multiple spots could also be due to keto-enol tautomerism. This compound can exist as a mixture of keto and enol forms, which may have different polarities and thus separate on a TLC plate. To determine if your compound is degrading, you can perform a 2D TLC.

Q4: How can I minimize the degradation of this compound during column chromatography on silica gel?

A4: To minimize degradation on acidic silica gel, you can deactivate the silica gel by pre-treating it with a base like triethylamine (TEA). Alternatively, you can use a more neutral stationary phase such as alumina or florisil.

Q5: What is the recommended method for assessing the final purity of this compound for biological assays?

A5: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a highly recommended method for quantifying the purity of this compound due to its specificity, sensitivity, and robustness.[5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is also an excellent technique for confirming the structure and assessing purity, as it can provide a comprehensive structural profile of the sample and allow for the quantification of impurities.[6]

Troubleshooting Guides

Problem 1: Low Yield After Recrystallization
Possible Cause Troubleshooting Step
Product is highly soluble in the recrystallization solvent. Try a different solvent or a solvent system where the product has lower solubility at cold temperatures. Ethanol is a commonly used solvent for recrystallization of this compound.[1]
Too much solvent was used. Concentrate the mother liquor and cool it again to obtain a second crop of crystals. Note that the second crop may be less pure.[7]
Premature crystallization during hot filtration. Ensure the solution is saturated at the boiling point of the solvent and use a pre-heated funnel for filtration.
Incomplete precipitation upon cooling. Cool the solution for a longer period or in an ice bath to maximize crystal formation.[1]
Problem 2: Poor Separation During Column Chromatography
Possible Cause Troubleshooting Step
Inappropriate solvent system (eluent). Optimize the eluent system by running TLC with different solvent mixtures to achieve good separation between the product and impurities. A common eluent for β-keto esters is a mixture of ethyl acetate and hexane.[8]
Broad or tailing peaks due to keto-enol tautomerism. The presence of two rapidly interconverting isomers can lead to broadened bands. While challenging to eliminate completely, optimizing the solvent system can sometimes improve peak shape.
Column overloading. Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight.
Compound degradation on silica gel. Deactivate the silica gel with triethylamine or use a neutral stationary phase like alumina.

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Dissolution: In a flask, dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[1]

  • Crystallization: Allow the solution to cool slowly to room temperature. Pure crystals of the product should form.

  • Cooling: To maximize the yield, cool the flask in an ice bath for about 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature to remove any residual solvent.[1]

Protocol 2: Column Chromatography of this compound
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of ethyl acetate and hexane).

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: RP-HPLC Analysis of this compound Purity
  • Instrumentation: Use an HPLC system equipped with a UV-Vis detector and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v) with 0.1% phosphoric acid or formic acid to ensure good peak shape.[5][6]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min[5]

    • Column Temperature: 30°C[5]

    • Detection Wavelength: ~254 nm (a common starting point for phenyl-containing compounds)[5]

    • Injection Volume: 10 µL[5]

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.[5]

  • Analysis: Inject the sample onto the column and record the chromatogram. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.

Data Presentation

Table 1: Comparison of Purification Techniques

Purification MethodProsConsTypical Purity Achieved
Recrystallization Simple, cost-effective, can yield high-purity crystals.Potential for low recovery if the compound is highly soluble.>98%
Column Chromatography Effective for separating closely related impurities, scalable.Can be time-consuming, potential for product degradation on silica gel.>99%
Distillation Suitable for thermally stable, volatile compounds.Not ideal for thermally labile compounds like some β-keto esters.Dependent on impurity volatility

Table 2: Typical RP-HPLC Method Parameters for Purity Analysis

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Visualizations

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography If Recrystallization is Insufficient PureProduct Pure Product (>98%) Recrystallization->PureProduct ColumnChromatography->PureProduct PurityAnalysis Purity Analysis (HPLC/NMR) PureProduct->PurityAnalysis Final QC

Caption: General workflow for the purification and analysis of this compound.

TroubleshootingLogic Start Low Purity after Initial Purification CheckImpurities Identify Impurities (TLC/NMR) Start->CheckImpurities UnreactedSM Unreacted Starting Materials? CheckImpurities->UnreactedSM SideProducts Side Products? CheckImpurities->SideProducts UnreactedSM->SideProducts No OptimizeReaction Optimize Reaction Conditions UnreactedSM->OptimizeReaction Yes ColumnChrom Perform Column Chromatography SideProducts->ColumnChrom Yes, polar Recrystallize Re-recrystallize from a different solvent SideProducts->Recrystallize Yes, non-polar Pure High Purity Achieved OptimizeReaction->Pure ColumnChrom->Pure Recrystallize->Pure

Caption: A logical troubleshooting guide for addressing low purity issues.

References

degradation pathways of Ethyl 2,4-dioxo-4-phenylbutanoate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the degradation pathways of Ethyl 2,4-dioxo-4-phenylbutanoate under acidic and basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound?

The primary degradation pathway for this compound under both acidic and basic conditions is a two-step process:

  • Hydrolysis: The ethyl ester is first hydrolyzed to its corresponding carboxylic acid, 2,4-dioxo-4-phenylbutanoic acid.

  • Decarboxylation: The resulting β-keto acid is unstable and readily undergoes decarboxylation (loss of CO₂) to form 1-phenyl-1,3-butanedione (benzoylacetone).

Q2: How do acidic conditions affect the degradation of this compound?

Under acidic conditions, the hydrolysis of the ester is catalyzed by protons (H⁺). The reaction is reversible, and the equilibrium can be shifted towards the products (carboxylic acid and ethanol) by using an excess of water. The subsequent decarboxylation of the intermediate β-keto acid is also promoted by heat.

Q3: What happens to this compound under basic conditions?

Basic conditions promote the irreversible hydrolysis of the ester, a process known as saponification. The hydroxide ion (OH⁻) acts as a nucleophile, attacking the ester carbonyl group. This initially forms the carboxylate salt of 2,4-dioxo-4-phenylbutanoic acid and ethanol. To obtain the free carboxylic acid, which can then decarboxylate, the reaction mixture must be acidified in a subsequent step.

Q4: Are there any potential side reactions to be aware of during the degradation of this compound?

Yes, under strong basic conditions, a retro-Claisen condensation reaction can occur. This would lead to the cleavage of the C2-C3 bond, potentially forming ethyl acetate and acetophenone.

Q5: How can I monitor the degradation of this compound in my experiments?

Several analytical techniques can be employed to monitor the degradation:

  • High-Performance Liquid Chromatography (HPLC): To separate and quantify the starting material, the intermediate carboxylic acid, and the final ketone product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing the volatile ketone product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To monitor the disappearance of the starting material and the appearance of product signals over time.

  • UV-Vis Spectrophotometry: If the reactants and products have distinct absorption spectra, this can be a convenient method for kinetic studies.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Incomplete Hydrolysis Insufficient reaction time, temperature, or catalyst concentration. For acidic hydrolysis, the equilibrium may lie towards the starting materials.Increase reaction time and/or temperature. For acidic hydrolysis, use a larger excess of water (dilute acid). For basic hydrolysis, ensure at least a stoichiometric amount of base is used.
Low Yield of Decarboxylation Product The intermediate β-keto acid may be stable under the reaction conditions.After hydrolysis, ensure the conditions are suitable for decarboxylation (e.g., gentle heating).
Formation of Unexpected Byproducts A side reaction, such as a retro-Claisen condensation, may be occurring.For basic hydrolysis, consider using milder bases or carefully controlling the reaction temperature to minimize the retro-Claisen reaction.
Difficulty in Isolating the Product The product may be soluble in the reaction mixture or form an emulsion during workup.Optimize the extraction procedure. Adjust the pH to ensure the product is in a neutral form for extraction into an organic solvent.

Degradation Pathways

Acid-Catalyzed Degradation Pathway

Acid_Degradation cluster_hydrolysis Step 1: Acid-Catalyzed Hydrolysis (Reversible) cluster_decarboxylation Step 2: Decarboxylation A This compound B 2,4-Dioxo-4-phenylbutanoic acid A->B + H₂O, H⁺ (cat.) - EtOH B->A C 1-Phenyl-1,3-butanedione (Benzoylacetone) B->C Heat - CO₂

Caption: Acid-catalyzed degradation of this compound.

Base-Catalyzed Degradation Pathway

Base_Degradation cluster_saponification Step 1: Saponification (Irreversible) cluster_acidification Step 2: Acidification cluster_decarboxylation Step 3: Decarboxylation A This compound B Sodium 2,4-dioxo-4-phenylbutanoate A->B + NaOH - EtOH C 2,4-Dioxo-4-phenylbutanoic acid B->C + H⁺ D 1-Phenyl-1,3-butanedione (Benzoylacetone) C->D Heat - CO₂

Caption: Base-catalyzed degradation of this compound.

Quantitative Data

Table 1: Hydrolysis Rate Constants (kobs) at Different pH and Temperatures

pHTemperature (°C)kobs (s⁻¹)
225Data to be determined
250Data to be determined
725Data to be determined
750Data to be determined
1225Data to be determined
1250Data to be determined

Table 2: Product Yields under Different Conditions

ConditionHydrolysis Product Yield (%)Decarboxylation Product Yield (%)
0.1 M HCl, 50°C, 2hData to be determinedData to be determined
0.1 M NaOH, 25°C, 1h, then acidify and heatData to be determinedData to be determined

Experimental Protocols

Protocol for Determining the Rate of Hydrolysis by HPLC

This protocol outlines a method for determining the pseudo-first-order rate constant for the hydrolysis of this compound.

Materials:

  • This compound

  • Buffer solutions of desired pH (e.g., citrate for acidic pH, phosphate for neutral pH, borate for basic pH)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • HPLC system with a UV detector and a C18 column

  • Thermostatted reaction vessel

Procedure:

  • Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., acetonitrile).

  • Equilibrate the reaction vessel containing the buffer solution to the desired temperature.

  • Initiate the reaction by adding a small aliquot of the stock solution to the pre-heated buffer solution. The final concentration of the ester should be low enough to ensure pseudo-first-order conditions.

  • At regular time intervals , withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a vial containing a suitable quenching agent (e.g., a strong acid or base to neutralize the catalyst, or by rapid cooling).

  • Analyze the samples by HPLC. Develop an HPLC method that can separate the starting material from the expected products. A typical mobile phase might be a gradient of acetonitrile and water with 0.1% formic acid.

  • Quantify the concentration of this compound at each time point using a calibration curve.

  • Calculate the rate constant. Plot the natural logarithm of the concentration of the starting material (ln[Ester]) versus time. The slope of the resulting straight line will be equal to -kobs.

HPLC_Workflow A Prepare Stock Solution C Initiate Reaction A->C B Equilibrate Buffer B->C D Sample at Time Intervals C->D E Quench Reaction D->E F HPLC Analysis E->F G Quantify Concentration F->G H Calculate Rate Constant G->H

Caption: Experimental workflow for kinetic analysis by HPLC.

Validation & Comparative

Unveiling the Potential of Ethyl 2,4-dioxo-4-phenylbutanoate Derivatives as Src Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel kinase inhibitors is a continuous endeavor. Kinases, particularly tyrosine kinases like Src, are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This guide provides a comparative overview of the efficacy of Ethyl 2,4-dioxo-4-phenylbutanoate derivatives as inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in cell proliferation, survival, and migration.

While specific quantitative data on the inhibitory activity of all derivatives is not publicly available, existing research indicates that these compounds exhibit moderate efficacy against Src kinase. This analysis synthesizes the available information, outlines the experimental approaches used to evaluate these compounds, and visualizes the critical signaling pathways involved.

Comparative Efficacy of Derivatives

To illustrate the potential data presentation for a comparative analysis, the following table provides a template with hypothetical IC50 values, reflecting the reported "moderate activity."

Derivative (Substituent on Phenyl Ring)Target KinaseIC50 (µM) [Hypothetical]
UnsubstitutedSrc15.2
4-MethoxySrc12.8
4-ChloroSrc18.5
4-NitroSrc25.1
Staurosporine (Reference)Multiple<0.01

Note: The IC50 values presented in this table are for illustrative purposes only and are not based on published experimental data. They are intended to demonstrate how such data would be structured for comparative analysis.

Experimental Protocols

The evaluation of kinase inhibitors typically involves in vitro assays to quantify their ability to block the enzymatic activity of the target kinase. A standard protocol for an in vitro Src kinase inhibition assay is outlined below.

In Vitro Src Kinase Inhibition Assay

This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the Src kinase enzyme.

Materials:

  • Recombinant human Src kinase

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Src-specific peptide substrate (e.g., a peptide containing a tyrosine residue that is a known Src substrate)

  • Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

  • Detection reagent (e.g., a phosphotyrosine-specific antibody conjugated to a detectable marker, or a system that measures ATP depletion)

  • Microplate reader

Workflow:

G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Reagents: - Kinase Buffer - Src Enzyme - Substrate - ATP C Add Src enzyme, substrate, and test compound to microplate wells A->C B Prepare Test Compounds: Serial dilutions of derivatives B->C D Initiate reaction by adding ATP C->D E Incubate at a controlled temperature (e.g., 30°C) for a specific time D->E F Stop the reaction E->F G Add detection reagent F->G H Measure signal (e.g., fluorescence, luminescence, or absorbance) G->H I Calculate percent inhibition for each compound concentration H->I J Determine IC50 values by plotting percent inhibition vs. log(concentration) I->J G cluster_membrane Cell Membrane cluster_downstream Downstream Effectors cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response RTK Receptor Tyrosine Kinase (RTK) Src Src RTK->Src Integrin Integrin Integrin->Src FAK FAK Src->FAK Ras Ras Src->Ras STAT3 STAT3 Src->STAT3 PI3K PI3K Src->PI3K Migration Migration FAK->Migration MAPK Ras-Raf-MEK-ERK (MAPK) Pathway Ras->MAPK Survival Survival STAT3->Survival Akt PI3K-Akt Pathway PI3K->Akt Proliferation Proliferation MAPK->Proliferation Angiogenesis Angiogenesis MAPK->Angiogenesis Akt->Survival G A Target Identification (e.g., Src Kinase) B Lead Compound Discovery (e.g., this compound scaffold) A->B C Chemical Synthesis of Derivatives B->C D In Vitro Screening (Kinase Inhibition Assays) C->D E Structure-Activity Relationship (SAR) Studies D->E F Cell-Based Assays (Proliferation, Apoptosis) D->F E->C Optimization G In Vivo Animal Models F->G H Preclinical Development G->H I Clinical Trials H->I

References

alternative methods for the synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2,4-dioxo-4-phenylbutanoate is a valuable β-keto ester intermediate in organic synthesis, finding applications in the preparation of various pharmaceuticals and heterocyclic compounds. This guide provides a comparative analysis of alternative methods for its synthesis, offering detailed experimental protocols, quantitative performance data, and a visual representation of the general synthetic workflow.

Comparative Performance of Synthesis Methods

The selection of a synthetic route for this compound is often guided by factors such as yield, reaction time, availability of starting materials, and the desired scale of production. Below is a summary of key performance indicators for the most common and alternative synthetic methodologies.

MethodReactantsCatalyst/BaseSolvent(s)Reaction TimeTemperatureYield (%)
Claisen Condensation Acetophenone, Diethyl oxalateSodium ethoxide (NaOEt)Ethanol>12 hoursRoom Temp. to 80°CHigh
Grignard Reaction β-bromoethylbenzene, Magnesium, Diethyl oxalateN/ATetrahydrofuran (THF), Ether2-5 hours (Grignard formation), 1-15 hours (addition)50-60°C (Grignard formation), -15 to 20°C (addition)~88%[1]
Microwave-Assisted Synthesis (Biginelli-type) *Aromatic aldehyde, Ethyl 3-oxobutanoate, UreaPotassium tert-butoxideEthanol2-4 minutesN/A (800 W irradiation)97-98%[2][3]

*Note: The Microwave-Assisted Synthesis data is for a related three-component reaction (Biginelli reaction) to highlight the potential for rapid, high-yield synthesis. A direct microwave-assisted Claisen condensation for the target molecule is expected to offer similar advantages in terms of reduced reaction time.

Experimental Workflow and Logic

The general process for the synthesis and purification of this compound, irrespective of the specific synthetic method, follows a logical sequence of reaction, workup, and purification. This workflow is depicted in the diagram below.

G cluster_0 Synthesis cluster_1 Workup cluster_2 Purification Reactants Starting Materials Reaction_Vessel Reaction Mixture Reactants->Reaction_Vessel Solvent_Catalyst Solvent & Catalyst/Base Solvent_Catalyst->Reaction_Vessel Heating_Stirring Heating/Stirring Reaction_Vessel->Heating_Stirring Quenching Quenching (e.g., Acidification) Heating_Stirring->Quenching Extraction Liquid-Liquid Extraction Quenching->Extraction Drying Drying of Organic Phase Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification_Method Purification (e.g., Recrystallization/Chromatography) Crude_Product->Purification_Method Pure_Product Pure this compound Purification_Method->Pure_Product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocols

Claisen Condensation

The Claisen condensation is the most traditional and widely cited method for the synthesis of this compound.[4] It involves the base-mediated condensation of an ester with another carbonyl compound.

Materials:

  • Acetophenone

  • Diethyl oxalate

  • Sodium metal

  • Anhydrous ethanol

  • Dilute sulfuric acid

  • Dichloromethane

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve freshly cut sodium metal in anhydrous ethanol with stirring to prepare a solution of sodium ethoxide.

  • Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate and acetophenone dropwise with continuous stirring.

  • Stir the mixture overnight at room temperature.

  • After overnight stirring, heat the reaction mixture to 80°C for 30 minutes.

  • Workup: Cool the reaction mixture to room temperature and then acidify to a pH of 2 with dilute sulfuric acid.

  • Extract the mixture with dichloromethane.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain pure this compound.

Grignard Reaction

This method provides an alternative route by forming a carbon-carbon bond through the reaction of a Grignard reagent with diethyl oxalate.[1]

Materials:

  • β-bromoethylbenzene

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Iodine (crystal)

  • Diethyl oxalate

  • 10% Hydrochloric acid solution

  • Saturated sodium bicarbonate solution

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a condenser and an addition funnel under a nitrogen atmosphere, place magnesium turnings. Add a small crystal of iodine.

  • Add a small portion of a solution of β-bromoethylbenzene in anhydrous diethyl ether to initiate the reaction.

  • Once the reaction begins (as evidenced by bubbling and heat), add the remaining β-bromoethylbenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour.

  • Addition Reaction: Cool the Grignard reagent to -15 to 20°C in an ice-salt bath.

  • Slowly add a solution of diethyl oxalate in anhydrous THF dropwise, maintaining the temperature below 20°C.

  • Stir the reaction mixture for 1 to 15 hours.

  • Workup: Quench the reaction by slowly adding it to a stirred mixture of crushed ice and 10% hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation.

Three-Component Synthesis (for a related compound)

While a direct three-component synthesis for this compound is not widely reported, the Biginelli reaction offers a rapid, high-yield synthesis of structurally related dihydropyrimidines and showcases the potential of multicomponent reactions.[2][3] This example illustrates the synthesis of a substituted dihydropyrimidine.

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl 3-oxobutanoate (ethyl acetoacetate)

  • Urea

  • Potassium tert-butoxide

  • Ethanol

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine the aromatic aldehyde (1 mmol), ethyl 3-oxobutanoate (1 mmol), urea (1 mmol), and potassium tert-butoxide (1 mmol) in ethanol.

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 800 W for 2-4 minutes.

  • Workup: After completion of the reaction (monitored by TLC), concentrate the reaction mixture in vacuo.

  • Wash the residue with water to afford the crude product.

  • Purification: Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine.

This guide provides a comparative overview of synthetic methodologies for this compound. The choice of method will depend on the specific requirements of the research or development project, balancing the need for high yield, rapid synthesis, and available resources. The detailed protocols serve as a starting point for laboratory implementation.

References

A Comparative Guide to the Validation of Analytical Methods for the Quantification of Ethyl 2,4-dioxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantification of Ethyl 2,4-dioxo-4-phenylbutanoate, a significant intermediate in pharmaceutical synthesis. A validated High-Performance Liquid Chromatography (HPLC) method is presented as the primary recommendation and is compared with alternative techniques. Detailed experimental protocols and comparative performance data are included to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the recommended method for the quantification of this compound due to its high specificity, sensitivity, and robustness.[1] This technique is well-suited for separating and quantifying moderately polar organic compounds.

Challenges in the Analysis of β-Keto Esters:

The analysis of β-keto esters, such as this compound, by RP-HPLC can be challenging due to keto-enol tautomerism, which can lead to poor peak shapes.[2] To address this, method development should focus on optimizing conditions that favor a single tautomeric form or accelerate the interconversion between forms. This can be achieved by adjusting the mobile phase pH, increasing the column temperature, or using specialized columns like mixed-mode columns.[2] An acidic mobile phase is often employed to ensure good peak shape.[2]

Experimental Protocol: RP-HPLC

1. Instrumentation:

  • HPLC system with a UV-Vis or Diode Array Detector (DAD)[1][3]

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[1]

  • Autosampler

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)[1]

  • Water (HPLC grade)[1]

  • Phosphoric acid or Formic acid (for MS compatibility)[1]

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with 0.1% phosphoric acid. A typical starting point is a 50:50 (v/v) mixture.[1]

  • Flow Rate: 1.0 mL/min[1][3]

  • Column Temperature: 30°C[1][3]

  • Detection Wavelength: 254 nm is a common starting point for phenyl-containing compounds and should be confirmed by a UV-Vis scan of the analyte.[1][4]

  • Injection Volume: 10 µL[1][4]

4. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).[3][4]

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.[1]

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.[1]

Method Validation Parameters

The validation of the HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines and should include the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank and placebo samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 0.1 - 100 µg/mL.[3]

  • Accuracy: The closeness of the test results to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix, with an acceptable range of 98.0 - 102.0%.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD), which should be less than 2.0%.[3]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Data of Analytical Methods

The following table summarizes the expected performance characteristics of RP-HPLC and compares them with alternative analytical techniques for the quantification of this compound. The values are based on typical performance data for similar analytes.[3]

Validation ParameterRP-HPLCGas Chromatography (GC-FID)UV-Vis Spectrophotometry
Linearity (R²) > 0.999[3]> 0.999[3]> 0.999[3]
Linear Range 0.1 - 100 µg/mL[3]0.1 - 100 µg/mL[3]1 - 25 µg/mL[3]
Accuracy (% Recovery) 98.0 - 102.0%[3]97.0 - 103.0%[3]98.0 - 102.0%[3]
Precision (% RSD) < 2.0%[3]< 3.0%[3]< 2.0%[3]
Limit of Detection (LOD) ~0.03 µg/mL[3]~0.05 µg/mL[3]~0.2 µg/mL[3]
Limit of Quantification (LOQ) ~0.1 µg/mL[3]~0.15 µg/mL[3]~0.7 µg/mL[3]
Specificity High[3]High[3]Low to Moderate[3]
Analysis Time per Sample 10 - 20 minutes[3]15 - 25 minutes[3]< 5 minutes[3]

Alternative Analytical Methods

While RP-HPLC is the primary recommendation, other techniques can be employed for the quantification of this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[4] Given that this compound is an ester, GC is a viable alternative to HPLC.[4]

Experimental Protocol: GC-FID

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID), split/splitless injector, and an autosampler.[4]

  • Column: Capillary column suitable for polar compounds (e.g., a polyethylene glycol or wax-type column, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.[4]

  • Injector Temperature: 250°C[4]

  • Detector Temperature: 280°C[4]

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 10°C/min to 220°C.

    • Hold: 5 minutes at 220°C.[4]

  • Injection Mode: Split injection.[3]

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simpler and more accessible technique but is less specific than chromatographic methods.[1] It is suitable for the quantification of pure samples or in simple matrices where interfering substances are absent.[1]

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: UV-Vis spectrophotometer.[1]

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent (e.g., methanol or the mobile phase used in HPLC).[1]

    • Prepare a series of standard solutions of known concentrations.[1]

    • Measure the absorbance of the standard solutions at the λmax.[1]

    • Construct a calibration curve by plotting absorbance versus concentration.[1]

    • Measure the absorbance of the sample solution and determine its concentration from the calibration curve.[1]

Visualizations

HPLC_Validation_Workflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Guidelines) cluster_application Method Application MD1 Column & Mobile Phase Selection MD2 Optimization of Chromatographic Conditions MD1->MD2 V1 Specificity MD2->V1 Proceed to Validation V2 Linearity & Range V1->V2 V3 Accuracy V2->V3 V4 Precision (Repeatability & Intermediate) V3->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 A1 Routine Quality Control V6->A1 Method Validated A2 Stability Studies A1->A2

Caption: Workflow for HPLC Method Validation.

Analytical_Method_Comparison cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method HPLC RP-HPLC GC GC-FID UV UV-Vis Spectrophotometry Analyte This compound Analyte->HPLC High Specificity & Sensitivity Analyte->GC For Volatile Analytes Analyte->UV Simple & Fast (Low Specificity)

Caption: Comparison of Analytical Techniques.

References

comparison of different bases for the synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Base Selection for the Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate

For Researchers, Scientists, and Drug Development Professionals

The synthesis of this compound, a crucial building block in the pharmaceutical industry, is predominantly achieved via the Claisen condensation of acetophenone and diethyl oxalate. The efficacy of this transformation is highly dependent on the choice of base. This guide presents a comparative analysis of various bases, offering experimental data and detailed protocols to assist researchers in optimizing their synthetic strategies.

Performance Comparison of Bases

A strong base is essential to facilitate the deprotonation of acetophenone, initiating the Claisen condensation. The selection of the base significantly impacts reaction time, yield, and purity of the final product. The following table provides a comparative summary of commonly employed bases for the synthesis of this compound.

BaseSolventTemperature (°C)Reaction TimeYield (%)Key Considerations
Sodium Ethoxide (NaOEt)EthanolRoom Temperature~20 hours~73%Traditional method; requires strictly anhydrous conditions.
Sodium Ethoxide (NaOEt)Tetrahydrofuran (THF)Room Temperature10 minutes87%Optimized conditions significantly reduce reaction time and improve yield.[1]
Sodium Hydride (NaH)Tetrahydrofuran (THF)Reflux~1 hour>85% (estimated)A more powerful, non-nucleophilic base that can lead to higher yields compared to sodium ethoxide.[2] Requires careful handling due to its high reactivity.
Lithium Diisopropylamide (LDA)Tetrahydrofuran (THF)-78 to Room Temperature~1-3 hours60-75% (estimated)A strong, sterically hindered, non-nucleophilic base that minimizes side reactions. Requires low temperatures and in-situ preparation.

Experimental Protocols

Reproducible and detailed experimental procedures are paramount for successful synthesis. The following section outlines protocols for the synthesis of this compound using the compared bases.

Protocol 1: Synthesis using Sodium Ethoxide in Ethanol (Traditional Method)

This is a widely used and well-established protocol.

Materials:

  • Sodium metal

  • Anhydrous Ethanol

  • Diethyl oxalate

  • Acetophenone

  • Dilute Sulfuric Acid

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • Sodium Ethoxide Preparation: Under an inert atmosphere (e.g., nitrogen), add freshly cut sodium metal (1.0 eq.) to anhydrous ethanol in a flame-dried flask. Stir until all the sodium has reacted.

  • Reaction Mixture: To the prepared sodium ethoxide solution, add a mixture of diethyl oxalate (1.0 eq.) and acetophenone (1.0 eq.) dropwise while stirring.

  • Reaction: Continue stirring at room temperature for approximately 20 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the mixture and acidify to a pH of 2 using dilute sulfuric acid.

  • Extraction: Extract the product into dichloromethane.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from ethanol.

Protocol 2: Synthesis using Sodium Ethoxide in Tetrahydrofuran (Optimized Method)

This optimized protocol offers a significant improvement in reaction time and yield.[1]

Materials:

  • Sodium ethoxide (2M solution in Ethanol/THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl oxalate

  • Acetophenone

  • 1 M Hydrochloric acid (HCl)

  • Brine solution

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Reaction Setup: In a dry flask under an argon atmosphere, dissolve diethyl oxalate (1.2 eq.) in anhydrous THF. Add a 2M solution of sodium ethoxide (1.2 eq.).

  • Reagent Addition: Add a solution of acetophenone (1.0 eq.) in anhydrous THF to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 10 minutes.

  • Work-up: Quench the reaction with 1 M HCl and add brine.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product with a reported yield of 87%.[1]

Protocol 3: Synthesis using Sodium Hydride in Tetrahydrofuran

The use of sodium hydride, a stronger base, can enhance the reaction yield.[2]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetophenone

  • Diethyl oxalate

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous Sodium Sulfate

Procedure:

  • Enolate Formation: Add a solution of acetophenone (1.0 eq.) in THF dropwise to a refluxing slurry of sodium hydride (4.0 eq., previously washed with hexane) in THF. Reflux for an additional hour.

  • Reaction: Cool the mixture to room temperature and add diethyl oxalate (1.5 eq.) dropwise. Stir for 24 hours at room temperature.

  • Work-up: Quench the reaction by pouring it into a saturated aqueous solution of NH₄Cl.

  • Extraction: Extract the product with ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent in vacuo.

  • Purification: Purify the crude product via column chromatography or recrystallization.

Protocol 4: Synthesis using Lithium Diisopropylamide (LDA) in Tetrahydrofuran

LDA is a potent, non-nucleophilic base suitable for this condensation.

Materials:

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • Anhydrous Tetrahydrofuran (THF)

  • Acetophenone

  • Diethyl oxalate

  • Saturated aqueous Ammonium Chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous Magnesium Sulfate

Procedure:

  • LDA Preparation: In a flame-dried flask under an inert atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool to -78 °C and add n-BuLi (1.1 eq.) dropwise. Stir for 30 minutes.

  • Enolate Formation: Add a solution of acetophenone (1.0 eq.) in THF to the LDA solution at -78 °C and stir for 1 hour.

  • Reaction: Add diethyl oxalate (1.2 eq.) to the enolate solution at -78 °C. Allow the reaction to warm to room temperature and stir for 1-3 hours.

  • Work-up: Quench the reaction with saturated aqueous NH₄Cl.

  • Extraction: Extract the product with diethyl ether.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Visualizing the Synthesis

The following diagrams illustrate the overall experimental workflow and the underlying reaction mechanism.

experimental_workflow reagents Reactants (Acetophenone & Diethyl Oxalate) reaction Claisen Condensation reagents->reaction base_selection Base Selection (NaOEt, NaH, or LDA) base_selection->reaction workup Aqueous Workup & Neutralization reaction->workup extraction Product Extraction workup->extraction purification Purification extraction->purification product This compound purification->product

Caption: A streamlined workflow for the synthesis of this compound.

reaction_mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination cluster_step4 Step 4: Deprotonation (Driving Force) cluster_step5 Step 5: Protonation acetophenone Acetophenone enolate Enolate Intermediate acetophenone->enolate Deprotonation base Base tetrahedral_intermediate Tetrahedral Intermediate enolate->tetrahedral_intermediate diethyl_oxalate Diethyl Oxalate diethyl_oxalate->tetrahedral_intermediate product Product tetrahedral_intermediate->product - EtO⁻ product_enolate Product Enolate product->product_enolate Base final_product Final Product product_enolate->final_product H₃O⁺

References

A Comparative Guide to Ethyl 2,4-dioxo-4-phenylbutanoate and Other β-Dicarbonyl Compounds in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, β-dicarbonyl compounds are indispensable building blocks, prized for the reactivity of their acidic methylene protons and their versatility in constructing a wide array of carbocyclic and heterocyclic systems. Among these, ethyl 2,4-dioxo-4-phenylbutanoate, also known as ethyl benzoylpyruvate, presents a unique combination of a β-ketoester and an aroyl group, offering distinct reactivity profiles compared to more common β-dicarbonyl compounds like ethyl acetoacetate, acetylacetone, and dimethyl/diethyl malonate. This guide provides an objective comparison of the performance of this compound against these alternatives in key synthetic transformations, supported by experimental data and detailed protocols.

Physicochemical Properties and Reactivity Overview

The reactivity of β-dicarbonyl compounds is largely governed by the acidity of the α-protons located on the central methylene group, which is flanked by two carbonyl functionalities. This acidity facilitates the formation of a stable enolate ion, a potent nucleophile in various carbon-carbon bond-forming reactions.

The presence of the electron-withdrawing phenyl group in this compound influences its electronic properties and steric hindrance, leading to differences in reactivity and regioselectivity compared to aliphatic β-dicarbonyls.

Table 1: Physicochemical Properties of Selected β-Dicarbonyl Compounds

CompoundStructureMolecular Weight ( g/mol )pKa (in DMSO)
This compoundthis compound structure220.22~11.5
Ethyl AcetoacetateEthyl Acetoacetate structure130.1414.2
AcetylacetoneAcetylacetone structure100.1213.4
Diethyl MalonateDiethyl Malonate structure160.1716.4

Performance in Heterocyclic Synthesis

β-Dicarbonyl compounds are cornerstone reagents in multicomponent reactions for the synthesis of a diverse range of heterocyclic scaffolds, which are prevalent in pharmaceuticals and other biologically active molecules.

Pyrazole Synthesis (Knorr Pyrazole Synthesis)

The Knorr pyrazole synthesis and related cyclocondensation reactions involve the reaction of a β-dicarbonyl compound with a hydrazine derivative. The choice of the β-dicarbonyl substrate can influence the regioselectivity and yield of the resulting pyrazole.

Table 2: Comparison in Pyrazole Synthesis

β-Dicarbonyl CompoundHydrazine DerivativeProductReaction ConditionsYield (%)Reference
This compoundPhenylhydrazineEthyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylateEthanol, reflux85[1]
Ethyl AcetoacetatePhenylhydrazineEthyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylateAcetic acid, 100°C95[2][3]
AcetylacetonePhenylhydrazine1,3-Dimethyl-5-phenyl-1H-pyrazoleEthanol, reflux~90General literature

Note: Yields are highly dependent on the specific substrates and reaction conditions and are presented here for comparative purposes.

This compound, with its two distinct carbonyl groups, can lead to the formation of regioisomers. The reaction with sulfonylphenylhydrazine proceeds regioselectively.[1] In contrast, the symmetrical nature of acetylacetone simplifies the product outcome. Ethyl acetoacetate is a widely used and efficient substrate in this reaction, often providing high yields.[2][3]

Pyrimidine Synthesis (Biginelli Reaction)

The Biginelli reaction is a one-pot cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea or thiourea to form dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities.

Table 3: Comparison in Biginelli Reaction

β-Dicarbonyl CompoundAldehydeUrea/ThioureaProductReaction ConditionsYield (%)Reference
This compoundBenzaldehydeUreaEthyl 2-oxo-4-phenyl-6-styryl-1,2,3,4-tetrahydropyrimidine-5-carboxylateCatalyst, Solvent, HeatNot readily available-
Ethyl AcetoacetateBenzaldehydeUreaEthyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylateEtOH, HCl, reflux92General literature
Methyl Acetoacetate3-NitrobenzaldehydeThiourea4-(3-Nitrophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid methyl esterMontmorillonite KSF, solvent-free, 100°C94General literature

While extensive data exists for the Biginelli reaction with common β-dicarbonyls like ethyl acetoacetate, specific examples with this compound are less reported in readily available literature, suggesting a potential area for further research. The presence of the benzoyl group in this compound would lead to a different substitution pattern on the resulting dihydropyrimidine ring compared to ethyl acetoacetate.

Dihydropyridine Synthesis (Hantzsch Synthesis)

The Hantzsch dihydropyridine synthesis is a multicomponent reaction that typically involves two equivalents of a β-ketoester, an aldehyde, and a nitrogen source like ammonia or ammonium acetate. The resulting 1,4-dihydropyridines are a prominent class of calcium channel blockers.

Table 4: Comparison in Hantzsch Dihydropyridine Synthesis

β-Dicarbonyl CompoundAldehydeNitrogen SourceProductReaction ConditionsYield (%)Reference
This compoundBenzaldehydeAmmonium AcetateDiethyl 4-phenyl-2,6-bis(benzoyl)-1,4-dihydropyridine-3,5-dicarboxylateEthanol, refluxNot readily available-
Ethyl AcetoacetateBenzaldehydeAmmonium AcetateDiethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylateEthanol, reflux96[4]
Methyl Acetoacetate2-ChlorobenzaldehydeAmmonium AcetateDimethyl 4-(2-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateMethanol, reflux85General literature

Similar to the Biginelli reaction, detailed studies on the Hantzsch synthesis utilizing this compound are not as prevalent as those for ethyl acetoacetate. The use of this compound would introduce benzoyl groups at the 2 and 6 positions of the dihydropyridine ring, offering a pathway to novel analogues.

Experimental Protocols

General Protocol for Knorr Pyrazole Synthesis

G cluster_reactants Reactants cluster_process Process beta_dicarbonyl β-Dicarbonyl Compound (e.g., this compound) dissolve Dissolve β-dicarbonyl and hydrazine in a suitable solvent (e.g., Ethanol) beta_dicarbonyl->dissolve hydrazine Hydrazine Derivative hydrazine->dissolve add_catalyst Add a catalytic amount of acid (e.g., Acetic Acid) dissolve->add_catalyst reflux Reflux the mixture for a specified time add_catalyst->reflux cool Cool the reaction mixture reflux->cool isolate Isolate the product by filtration or extraction cool->isolate purify Purify by recrystallization or chromatography isolate->purify product Pyrazole Derivative purify->product

Caption: Experimental workflow for the Knorr pyrazole synthesis.

Procedure:

  • In a round-bottom flask, dissolve the β-dicarbonyl compound (1.0 eq.) and the hydrazine derivative (1.0-1.2 eq.) in a suitable solvent (e.g., ethanol or acetic acid).

  • Add a catalytic amount of acid (e.g., a few drops of glacial acetic acid) if required.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration, wash with a cold solvent, and dry.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

General Protocol for Biginelli Reaction

G cluster_reactants Reactants cluster_process Process aldehyde Aldehyde mix Mix aldehyde, β-dicarbonyl, and urea/thiourea in a solvent aldehyde->mix beta_dicarbonyl β-Dicarbonyl Compound beta_dicarbonyl->mix urea Urea or Thiourea urea->mix add_catalyst Add an acid catalyst (e.g., HCl, Lewis Acid) mix->add_catalyst heat Heat the mixture to reflux add_catalyst->heat monitor Monitor reaction by TLC heat->monitor cool Cool to room temperature monitor->cool precipitate Collect precipitate by filtration cool->precipitate recrystallize Recrystallize from a suitable solvent precipitate->recrystallize product Dihydropyrimidinone (DHPM) recrystallize->product

Caption: Experimental workflow for the Biginelli reaction.

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 eq.), the β-dicarbonyl compound (1.0 eq.), urea or thiourea (1.5 eq.), and a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a Brønsted or Lewis acid.

  • Heat the reaction mixture to reflux for the required time, monitoring by TLC.

  • After completion, cool the mixture to room temperature.

  • Collect the precipitated product by filtration, wash with cold ethanol, and dry.

  • Recrystallize the crude product from a suitable solvent to obtain the pure dihydropyrimidinone.

General Protocol for Hantzsch Dihydropyridine Synthesis

G cluster_reactants Reactants cluster_process Process aldehyde Aldehyde mix Mix reactants in a a suitable solvent (e.g., Ethanol) aldehyde->mix beta_ketoester β-Ketoester (2 eq.) beta_ketoester->mix nh3 Ammonia or Ammonium Acetate nh3->mix reflux Reflux the mixture mix->reflux monitor Monitor by TLC reflux->monitor cool Cool and collect precipitate monitor->cool recrystallize Recrystallize to purify cool->recrystallize product 1,4-Dihydropyridine recrystallize->product

Caption: Experimental workflow for the Hantzsch dihydropyridine synthesis.

Procedure:

  • In a round-bottom flask, combine the aldehyde (1.0 eq.), the β-ketoester (2.0 eq.), and the nitrogen source (e.g., ammonium acetate, 1.1 eq.) in a solvent such as ethanol.

  • Heat the mixture to reflux and monitor the reaction's progress using TLC.

  • Once the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.

  • Collect the solid product by filtration, wash with a cold solvent, and dry.

  • Recrystallize the crude product from an appropriate solvent to afford the pure 1,4-dihydropyridine.

Reaction Mechanisms

Knorr Pyrazole Synthesis Mechanism

G Start β-Dicarbonyl + Hydrazine Step1 Nucleophilic attack of hydrazine on a carbonyl group Start->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular nucleophilic attack of the second nitrogen on the remaining carbonyl group Intermediate1->Step2 Intermediate2 Cyclic Intermediate Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 End Pyrazole Step3->End

Caption: Simplified mechanism of the Knorr pyrazole synthesis.

Biginelli Reaction Mechanism (Imine-Based Pathway)

G Start Aldehyde + Urea Step1 Condensation to form an N-acyliminium ion Start->Step1 Intermediate1 N-Acyliminium Ion Step1->Intermediate1 Step2 Nucleophilic addition of the β-dicarbonyl enol Intermediate1->Step2 Intermediate2 Open-chain Intermediate Step2->Intermediate2 Step3 Cyclization and Dehydration Intermediate2->Step3 End Dihydropyrimidinone Step3->End

Caption: Simplified imine-based mechanism of the Biginelli reaction.

Hantzsch Dihydropyridine Synthesis Mechanism

G Start Aldehyde + β-Ketoester (1 eq.) Step1 Knoevenagel Condensation Start->Step1 Start2 β-Ketoester (1 eq.) + Ammonia Step2 Enamine Formation Start2->Step2 Intermediate1 α,β-Unsaturated Carbonyl Step1->Intermediate1 Step3 Michael Addition Intermediate1->Step3 Intermediate2 Enamine Step2->Intermediate2 Intermediate2->Step3 Intermediate3 Adduct Step3->Intermediate3 Step4 Cyclization and Dehydration Intermediate3->Step4 End 1,4-Dihydropyridine Step4->End

Caption: Simplified mechanism of the Hantzsch dihydropyridine synthesis.

Conclusion

This compound serves as a valuable, albeit less commonly reported, alternative to traditional β-dicarbonyl compounds in organic synthesis. Its unique structure offers the potential for the synthesis of novel heterocyclic derivatives with distinct substitution patterns that may impart interesting biological activities. While ethyl acetoacetate and acetylacetone often provide high yields in classical multicomponent reactions, the exploration of this compound in these transformations presents an opportunity for expanding the chemical space of important heterocyclic scaffolds. Further comparative studies under standardized conditions are warranted to fully elucidate the synthetic advantages and limitations of this versatile building block.

References

A Comparative Spectroscopic Analysis: Ethyl 2,4-dioxo-4-phenylbutanoate vs. 2,4-dioxo-4-phenylbutanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the spectroscopic properties of Ethyl 2,4-dioxo-4-phenylbutanoate and its corresponding carboxylic acid form, 2,4-dioxo-4-phenylbutanoic acid. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the expected spectral characteristics based on the chemical structures of these compounds, supported by data from analogous molecules due to the limited availability of complete experimental spectra in the public domain.

A key feature of both molecules is their existence in a dynamic equilibrium between keto and enol tautomers, which significantly influences their spectroscopic signatures, particularly in NMR and Infrared spectroscopy.[1][2][3] The position of this equilibrium is sensitive to factors such as solvent and pH.[1][4]

Executive Summary of Spectroscopic Data

The following tables summarize the anticipated quantitative data from key spectroscopic techniques for this compound and 2,4-dioxo-4-phenylbutanoic acid.

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted)

Assignment This compound (ppm) 2,4-dioxo-4-phenylbutanoic Acid (ppm) Key Differences
Phenyl Protons7.4 - 8.0 (m)7.4 - 8.0 (m)Minimal difference expected.
Methylene Protons (-CH₂-)~4.0 (s)~4.2 (s)Similar chemical shift, may show enol signals.
Enol Vinyl Proton (-CH=)~6.5 (s)~6.7 (s)Present if enol form exists.
Ethyl Protons (-OCH₂CH₃)4.2 (q), 1.3 (t)N/APresence of ethyl quartet and triplet is a key differentiator.
Carboxylic Acid Proton (-COOH)N/A> 10 (br s)Broad singlet, highly deshielded, characteristic of the acid.
Enol Hydroxyl Proton (-OH)VariableVariableBroad and exchangeable, position is solvent-dependent.

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted)

Assignment This compound (ppm) 2,4-dioxo-4-phenylbutanoic Acid (ppm) Key Differences
Benzoyl Carbonyl (C=O)~192~193Similar chemical shift.
Keto Carbonyl (C=O)~185~186Similar chemical shift.
Ester Carbonyl (C=O)~162N/ACharacteristic signal for the ethyl ester.
Carboxylic Acid Carbonyl (C=O)N/A~165Characteristic signal for the carboxylic acid.
Aromatic Carbons128 - 135128 - 135Similar pattern expected.
Methylene Carbon (-CH₂-)~45~46Similar chemical shift.
Ethyl Carbons (-OCH₂CH₃)~62, ~14N/AKey differentiating signals for the ester.

Table 3: Comparative IR Spectroscopic Data (Predicted)

Functional Group This compound (cm⁻¹) 2,4-dioxo-4-phenylbutanoic Acid (cm⁻¹) Key Differences
O-H Stretch (Carboxylic Acid)N/A3300 - 2500 (broad)Very broad band characteristic of the acid dimer.
C-H Stretch (Aromatic)3100 - 30003100 - 3000Similar for both compounds.
C-H Stretch (Aliphatic)3000 - 28503000 - 2850Similar for both compounds.
C=O Stretch (Ester)~1735N/AStrong absorption, key for ester identification.
C=O Stretch (Ketones)~1680, ~1715~1680, ~1720Multiple carbonyl bands due to the diketone structure.
C=O Stretch (Carboxylic Acid)N/A~1710Overlaps with ketone signals.
C-O Stretch (Ester)1300 - 1000N/AStrong band(s) indicative of the ester.

Table 4: Comparative Mass Spectrometry Data

Parameter This compound 2,4-dioxo-4-phenylbutanoic Acid Key Differences
Molecular FormulaC₁₂H₁₂O₄[5][6]C₁₀H₈O₄[7]Difference of C₂H₄.
Molecular Weight220.22 g/mol [5][8]192.17 g/mol [2][7]Difference of 28.05 g/mol .
Expected M⁺ Peakm/z 220m/z 192Molecular ion peak reflects the different masses.
Key FragmentationLoss of -OCH₂CH₃ (m/z 45), -COOCH₂CH₃ (m/z 73), C₆H₅CO⁺ (m/z 105)Loss of -OH (m/z 17), -COOH (m/z 45), CO₂ (m/z 44), C₆H₅CO⁺ (m/z 105)Fragmentation pattern will clearly distinguish the two.

Experimental Workflow and Methodologies

The following diagram illustrates a typical workflow for the comparative spectroscopic analysis of the title compounds.

Spectroscopic_Workflow Comparative Spectroscopic Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Interpretation Sample_Ester Ethyl 2,4-dioxo-4- phenylbutanoate NMR NMR Spectroscopy (¹H and ¹³C) Sample_Ester->NMR IR FTIR Spectroscopy Sample_Ester->IR MS Mass Spectrometry Sample_Ester->MS Sample_Acid 2,4-dioxo-4- phenylbutanoic Acid Sample_Acid->NMR Sample_Acid->IR Sample_Acid->MS Data_Analysis Spectral Data Analysis (Peak Assignment, Fragmentation) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Comparison Comparative Assessment Data_Analysis->Comparison

Caption: Workflow for comparative spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

A general protocol for acquiring high-resolution NMR spectra is as follows:[4]

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., 400 MHz). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

  • ¹H NMR Acquisition: Use a standard single-pulse program with a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add a sufficient number of scans (e.g., 16 or more) to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse program with a spectral width of ~220 ppm. A longer acquisition time and a larger number of scans will be required compared to ¹H NMR to obtain a good quality spectrum.

  • Data Processing: Apply Fourier transform to the acquired Free Induction Decay (FID), phase the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol
  • Sample Preparation: For solid samples, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the sample directly on the ATR crystal. Liquid samples can be analyzed as a thin film between two salt plates (e.g., NaCl) or using ATR.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Place the prepared sample in the spectrometer and record the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS) Protocol
  • Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The sample can be introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation patterns. Electrospray Ionization (ESI) is typically used for LC-MS and is a softer ionization technique that often preserves the molecular ion.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns, which provide structural information about the molecule.

This guide provides a foundational understanding of the spectroscopic differences between this compound and 2,4-dioxo-4-phenylbutanoic acid. Researchers are encouraged to obtain experimental data on their specific samples for definitive characterization.

References

assessing the purity of Ethyl 2,4-dioxo-4-phenylbutanoate with different analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the integrity and success of their work. Ethyl 2,4-dioxo-4-phenylbutanoate, a key building block in various synthetic pathways, is no exception. This guide provides a comprehensive comparison of modern analytical techniques for assessing its purity, complete with detailed experimental protocols and supporting data to aid in selecting the most appropriate method for your specific needs.

Comparison of Analytical Techniques

The selection of an analytical technique for purity assessment depends on various factors, including the expected impurities, the required level of sensitivity and accuracy, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy are three powerful and commonly employed techniques for this purpose.

ParameterHPLC with UV DetectionGC-MSQuantitative NMR (qNMR)
Principle Separation based on differential partitioning of the analyte and impurities between a stationary phase and a liquid mobile phase. Detection is based on UV absorbance.Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection and identification.Provides a direct measure of the amount of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.
Primary Use Routine purity analysis, quantification of known and unknown impurities, stability testing.Identification and quantification of volatile impurities, residual solvents, and by-products.Absolute purity determination without the need for specific impurity reference standards, structural elucidation of impurities.
Sample Requirements Sample must be soluble in the mobile phase.Sample must be volatile or amenable to derivatization to increase volatility.Sample must be soluble in a deuterated solvent.
Typical Limit of Detection (LOD) ~0.01% to 0.1% (impurity)~0.1 ppm to 10 ppm (impurity)~0.1% (impurity, dependent on structure and field strength)
Typical Limit of Quantification (LOQ) ~0.03% to 0.3% (impurity)~0.5 ppm to 50 ppm (impurity)~0.3% (impurity)
Precision (RSD) < 2%< 5%< 1%
Key Advantages - High resolution and efficiency.- Suitable for non-volatile and thermally labile compounds.- Well-established and robust.- High sensitivity and selectivity.- Provides structural information for impurity identification.- Excellent for volatile and semi-volatile compounds.- Primary analytical method.- Does not require identical reference materials for each impurity.- Provides structural confirmation.
Limitations - Requires reference standards for impurity identification and quantification.- May not be suitable for highly volatile impurities.- Not suitable for non-volatile or thermally labile compounds.- Potential for sample degradation at high temperatures.- Lower sensitivity compared to chromatographic methods.- Requires a high-field NMR spectrometer for optimal results.- Potential for signal overlap.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization for specific instrumentation and sample matrices.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine analysis of this compound and its non-volatile impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or formic acid for MS compatibility)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., starting with 50:50 v/v) containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL). Prepare a series of calibration standards by diluting the stock solution.

  • Sample Solution: Accurately weigh and dissolve the sample in the mobile phase to a similar concentration as the standard solution. Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is ideal for identifying and quantifying volatile impurities and residual solvents.

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

Reagents and Materials:

  • Helium (carrier gas)

  • This compound sample

  • Suitable solvent (e.g., dichloromethane or ethyl acetate)

GC-MS Conditions:

  • Inlet Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

Sample Preparation:

  • Prepare a solution of the this compound sample in a suitable volatile solvent (e.g., 1 mg/mL in ethyl acetate).

  • If necessary, filter the solution before injection.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an accurate determination of the absolute purity of the sample.

Instrumentation:

  • NMR spectrometer (400 MHz or higher recommended)

  • 5 mm NMR tubes

Reagents and Materials:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Certified internal standard (e.g., maleic anhydride, dimethyl sulfone)

  • This compound sample

NMR Protocol:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and 5-10 mg of the certified internal standard into a vial.

  • Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.7 mL).

  • Transfer the solution to an NMR tube.

  • Data Acquisition: Acquire a ¹H NMR spectrum with a sufficient relaxation delay (e.g., 5 times the longest T₁ relaxation time) to ensure accurate integration.

  • Data Processing: Process the spectrum, including phasing and baseline correction.

  • Purity Calculation: Integrate a well-resolved signal of the analyte and a signal of the internal standard. Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_IS = Purity of the internal standard

Potential Impurities in this compound

The most common synthetic route to this compound is the Claisen condensation of acetophenone and diethyl oxalate.[1] Potential impurities from this synthesis include:

  • Starting Materials:

    • Acetophenone

    • Diethyl oxalate

  • Reagents:

    • Residual base (e.g., sodium ethoxide)

  • By-products:

    • Products of self-condensation of acetophenone

    • Ethyl benzoate (from reaction of ethoxide with diethyl oxalate)

  • Degradation Products:

    • 2,4-Dioxo-4-phenylbutanoic acid (from hydrolysis of the ester)

Visualizing the Analytical Workflow

The following diagram illustrates the logical workflow for a comprehensive purity assessment of this compound.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_data Data Analysis & Reporting Sample This compound Sample Preparation Sample Preparation (Dissolution, Dilution, Filtration) Sample->Preparation HPLC HPLC-UV (Routine Purity & Non-volatile Impurities) Preparation->HPLC GCMS GC-MS (Volatile Impurities & Residual Solvents) Preparation->GCMS qNMR qNMR (Absolute Purity & Structural Confirmation) Preparation->qNMR Data_Analysis Data Interpretation (Peak Integration, Spectral Matching) HPLC->Data_Analysis GCMS->Data_Analysis qNMR->Data_Analysis Purity_Report Final Purity Report (Assay, Impurity Profile) Data_Analysis->Purity_Report

Workflow for Purity Assessment of this compound.

By employing a combination of these orthogonal analytical techniques, researchers can obtain a comprehensive and reliable assessment of the purity of this compound, ensuring the quality and reproducibility of their research and development efforts.

References

biological activity of Ethyl 2,4-dioxo-4-phenylbutanoate compared to similar structures

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Biological Activity of Ethyl 2,4-dioxo-4-phenylbutanoate and Structurally Similar Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of this compound and its structural analogs. The information presented is supported by experimental data to facilitate informed decisions in research and drug development.

Introduction

This compound is a dicarbonyl compound with a phenylbutanoate core structure. While direct biological data for this specific ethyl ester is limited in publicly available literature, its structural similarity to other well-characterized compounds allows for insightful comparisons and predictions of its potential biological activities. This guide focuses on three key areas of activity observed in its analogs: antiviral (influenza endonuclease inhibition), histone deacetylase (HDAC) inhibition, and anti-inflammatory/antioxidant effects.

Structurally Similar Compounds for Comparison

For this guide, we will compare the known biological activities of the following structurally related compounds:

  • 2,4-Dioxo-4-phenylbutanoic acid (DPBA): The carboxylic acid analog of this compound.

  • 4-Phenylbutyric acid (4-PBA): An analog lacking the two carbonyl groups.

  • Ethyl Pyruvate: A smaller alpha-keto ester with recognized anti-inflammatory and antioxidant properties.

Comparative Biological Activity Data

The following table summarizes the key biological activities and quantitative data for the selected compounds.

CompoundPrimary Biological ActivityTargetIC50/EC50Reference
2,4-Dioxo-4-phenylbutanoic acid (DPBA) Antiviral (Influenza)PA Endonuclease10-20 nM[1][1]
4-Phenylbutyric acid (4-PBA) HDAC InhibitionHistone Deacetylases (HDACs)~1.21 - 1.92 mM (in cell lines)[2][2]
Chemical ChaperoneEndoplasmic Reticulum-
Ethyl Pyruvate Anti-inflammatoryMultiple (e.g., HMGB1, NF-κB)Not consistently reported[3][4]
AntioxidantReactive Oxygen Species (ROS)Not consistently reported[3][5]
This compound Predicted: AntiviralPredicted: PA EndonucleaseNot available

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Influenza Virus PA Endonuclease Inhibition Assay (Fluorogenic)

This assay measures the inhibition of the influenza virus PA endonuclease, a key enzyme in the viral "cap-snatching" mechanism.

Materials:

  • Recombinant influenza PA/PB1/PB2 trimer complex

  • Fluorogenic RNA substrate (e.g., 5'-FAM/3'-quencher labeled RNA oligonucleotide)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM KCl, 1 mM DTT, 1 mM MnCl₂, 2% (v/v) DMSO

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add 5 µL of the diluted test compound or DMSO (vehicle control).

  • Add 40 µL of the recombinant PA/PB1/PB2 trimer (final concentration ~5 nM) to each well.

  • Pre-incubate the plate for 15 minutes at room temperature.

  • Initiate the reaction by adding 5 µL of the fluorogenic RNA substrate (final concentration ~150 nM) to all wells.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 520 nm emission for FAM) in kinetic mode for 30-60 minutes at 37°C.[1]

  • The rate of increase in fluorescence is proportional to the endonuclease activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[1]

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This assay determines the inhibitory activity of compounds on HDAC enzymes.

Materials:

  • HeLa or other cell line nuclear extract as a source of HDACs

  • HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Developer solution containing Trypsin and a stop solution (e.g., Trichostatin A)

  • Test compounds (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compound in HDAC Assay Buffer.

  • In a 96-well plate, add the following in order:

    • HDAC Assay Buffer

    • Test compound at various concentrations (or DMSO for control)

    • Diluted nuclear extract containing HDAC enzymes

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.

  • Incubate the plate at 37°C for 30 minutes.[6]

  • Stop the reaction and develop the signal by adding the Developer solution to each well.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Read the fluorescence using a microplate reader with excitation at 355-360 nm and emission at 460 nm.[6]

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[2]

DPPH Radical Scavenging Antioxidant Assay

This assay measures the free radical scavenging capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol)

  • Test compounds (dissolved in methanol or another suitable solvent)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and ascorbic acid in the appropriate solvent.

  • In a 96-well plate, add 100 µL of the diluted test compound or control to each well.

  • Add 100 µL of the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.[7][8]

  • Measure the absorbance at 517 nm.[7]

  • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • Determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals) by plotting the percentage of scavenging activity against the logarithm of the compound concentration.

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the key signaling pathways associated with the biological activities of the compared compounds.

influenza_cap_snatching cluster_host_cell Host Cell Nucleus Host_pre-mRNA Host pre-mRNA (with 5' Cap) PB2 PB2 Host_pre-mRNA->PB2 1. Binding Capped_Primer Capped RNA Primer (10-13 nt) PA PA (Endonuclease) PB2->PA PA->Host_pre-mRNA 2. Cleavage ('Cap-Snatching') PB1 PB1 (Polymerase) Viral_mRNA Viral mRNA PB1->Viral_mRNA 4. Transcription Viral_RNA Viral RNA (vRNA) Viral_RNA->PB1 Template Capped_Primer->PB1 3. Priming DPBA 2,4-Dioxo-4-phenylbutanoic acid (DPBA) DPBA->PA Inhibition hdac_inhibition 4-PBA 4-Phenylbutyric acid (4-PBA) HDAC Histone Deacetylase (HDAC) 4-PBA->HDAC Inhibition Acetylated_Histones Acetylated Histones HDAC->Acetylated_Histones Deacetylation Histones Histones Chromatin Condensed Chromatin (Gene Silencing) Histones->Chromatin Acetylated_Histones->Histones Open_Chromatin Relaxed Chromatin (Gene Expression) Acetylated_Histones->Open_Chromatin Gene_Expression Target Gene Expression (e.g., p21) Open_Chromatin->Gene_Expression er_stress_response cluster_er Endoplasmic Reticulum UP Unfolded Proteins BiP BiP UP->BiP Binding Protein_Folding Improved Protein Folding PERK PERK BiP->PERK Release IRE1 IRE1 BiP->IRE1 Release ATF6 ATF6 BiP->ATF6 Release UPR Unfolded Protein Response (UPR) Activation PERK->UPR IRE1->UPR ATF6->UPR 4-PBA 4-Phenylbutyric acid (Chemical Chaperone) 4-PBA->UP Assists Folding ER_Homeostasis Restored ER Homeostasis Protein_Folding->ER_Homeostasis UPR->ER_Homeostasis Leads to

References

cost-benefit analysis of different synthetic routes to Ethyl 2,4-dioxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and cost-effective production of key intermediates is paramount. Ethyl 2,4-dioxo-4-phenylbutanoate is a valuable building block in the synthesis of various pharmaceuticals. This guide provides a detailed cost-benefit analysis of the primary synthetic routes to this compound, offering a comparative look at their performance based on experimental data.

Executive Summary

Two principal synthetic strategies for this compound are the Claisen condensation and the Grignard reaction. A third, less common route, proceeds via an aldol condensation of benzaldehyde and pyruvic acid. The Claisen condensation is a well-established method, offering versatility through the choice of base, though yields can be variable. The Grignard route, as detailed in several patents, presents a high-yield alternative with potentially shorter reaction times but requires careful handling of moisture-sensitive reagents. The aldol condensation route is less documented and appears to be a multi-step process with a comparatively lower overall yield.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative metrics for the two primary synthetic routes, providing a clear comparison of their efficiency and resource requirements.

Table 1: Comparison of Synthetic Routes

ParameterRoute 1: Claisen CondensationRoute 2: Grignard Reaction
Starting Materials Acetophenone, Diethyl oxalateβ-Bromoethylbenzene, Magnesium, Diethyl oxalate or Ethyl oxalyl monochloride
Key Reagents Sodium ethoxide (or other strong bases)-
Reaction Time 4 - 24 hours2 - 15 hours[1]
Reported Yield Variable (dependent on base and conditions)80 - 93%[2][3]
Purity Requires purification (e.g., recrystallization)High purity achievable after distillation (≥97%)[2][3]

Table 2: Cost Analysis of Starting Materials (per mole of product, estimated)

Starting MaterialRoute 1: Claisen Condensation (Cost in USD)Route 2: Grignard Reaction (Cost in USD)
Acetophenone~$4.20 (based on 1kg price)[4]-
Diethyl oxalate~$4.80 (based on 1kg price)~$4.80 (based on 1kg price)
Sodium ethoxide~$2.90 (based on bulk pricing)[5]-
β-Bromoethylbenzene-~$19.30 (based on 500g price)[6][7]
Magnesium turnings-~$0.88 (based on 500g price)[8]
Ethyl oxalyl monochloride-~$1.23 (based on bulk pricing)[9]
Estimated Total Cost ~$11.90 ~$26.21

Note: Costs are estimates based on currently available bulk pricing from various suppliers and are subject to change. They do not include solvents, reagents for work-up, or labor costs.

Experimental Protocols

Route 1: Claisen Condensation of Acetophenone and Diethyl Oxalate

This method is a classic approach for the formation of β-keto esters.[10][11][12][13][14]

Materials:

  • Acetophenone

  • Diethyl oxalate

  • Sodium ethoxide (or other strong base like Sodium Hydride)

  • Anhydrous Ethanol (or other suitable solvent like THF/DMF for other bases)[10]

  • Dilute Sulfuric Acid

  • Dichloromethane

  • Anhydrous Sodium Sulfate

Procedure:

  • Preparation of the base: A stoichiometric amount of a strong base is required.[10] For sodium ethoxide, it is often prepared in situ by dissolving sodium metal in anhydrous ethanol under an inert atmosphere.

  • Reaction: The acetophenone and diethyl oxalate are added to the solution of the base in the chosen solvent. The reaction mixture is typically stirred at room temperature for several hours or gently heated to drive the reaction to completion.

  • Work-up: The reaction mixture is cooled and then acidified with a dilute acid, such as sulfuric acid.

  • Extraction: The aqueous layer is extracted with an organic solvent, such as dichloromethane.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization, typically from ethanol.

Route 2: Grignard Reaction of β-Bromoethylbenzene

This route, often found in the patent literature, offers a high-yield alternative.[1]

Materials:

  • β-Bromoethylbenzene

  • Magnesium turnings

  • Anhydrous ether (e.g., diethyl ether or THF)

  • Diethyl oxalate or Ethyl oxalyl monochloride

  • Hydrochloric acid

Procedure:

  • Grignard Reagent Formation: Magnesium turnings are activated (e.g., with a crystal of iodine) in a flask with anhydrous ether under an inert atmosphere. A solution of β-bromoethylbenzene in anhydrous ether is then added dropwise to form the Grignard reagent. This reaction is exothermic and may require cooling.

  • Addition Reaction: The freshly prepared Grignard reagent is then added slowly to a cooled solution of diethyl oxalate or ethyl oxalyl monochloride in an anhydrous solvent.[2]

  • Work-up: The reaction mixture is quenched by carefully adding it to a cold, dilute solution of hydrochloric acid.

  • Extraction and Purification: The product is extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The final product is typically purified by vacuum distillation to achieve high purity.[2]

Mandatory Visualizations

Synthetic Route Comparison

Comparison of Synthetic Routes to this compound cluster_0 Route 1: Claisen Condensation cluster_1 Route 2: Grignard Reaction A1 Acetophenone A4 Claisen Condensation A1->A4 A2 Diethyl oxalate A2->A4 A3 Base (e.g., NaOEt) A3->A4 A5 This compound A4->A5 B1 β-Bromoethylbenzene B3 Grignard Reagent Formation B1->B3 B2 Magnesium B2->B3 B5 Grignard Addition B3->B5 B4 Diethyl oxalate or Ethyl oxalyl monochloride B4->B5 B6 This compound B5->B6

Caption: A flowchart comparing the key steps of the Claisen condensation and Grignard reaction routes.

Experimental Workflow: Claisen Condensation

Experimental Workflow for Claisen Condensation start Start prep_base Prepare Base Solution (e.g., NaOEt in EtOH) start->prep_base add_reactants Add Acetophenone and Diethyl Oxalate prep_base->add_reactants reaction Stir at Room Temp or Gentle Heat add_reactants->reaction acidify Acidify with Dilute Acid reaction->acidify extract Extract with Organic Solvent acidify->extract dry Dry and Evaporate Solvent extract->dry purify Purify by Recrystallization dry->purify end End Product purify->end

Caption: A step-by-step workflow of the Claisen condensation synthesis.

Cost-Benefit Analysis

Route 1: Claisen Condensation

  • Benefits: This is a well-established and versatile reaction. The starting materials, acetophenone and diethyl oxalate, are relatively inexpensive. The reaction conditions can be modified by changing the base and solvent to optimize the yield. For instance, stronger bases like sodium hydride or LDA can lead to higher yields, although they are more expensive and require more stringent anhydrous conditions.[10][11] The procedure is generally considered safe for laboratory-scale synthesis with standard precautions.

  • Costs and Drawbacks: A stoichiometric amount of base is required, which adds to the cost and the complexity of the work-up.[10] Yields can be moderate and are highly dependent on the reaction conditions and the purity of the reagents. The reaction may require extended periods to reach completion. From an environmental perspective, the use of organic solvents and the generation of salt by-products are a concern.[15]

Route 2: Grignard Reaction

  • Benefits: This route has been reported to produce high yields of the final product, often exceeding 80%.[1] The reaction times can be significantly shorter than the Claisen condensation. The starting material, β-bromoethylbenzene, is readily available, though more expensive than acetophenone. Recent advancements in mechanochemical Grignard reactions suggest potential for reducing solvent use, making the process more environmentally friendly.[16][17]

  • Costs and Drawbacks: The primary cost driver for this route is the higher price of β-bromoethylbenzene. Grignard reagents are highly moisture-sensitive, necessitating strict anhydrous conditions, which can be challenging and costly to maintain on a large scale.[18] There is also a risk of side reactions, such as the formation of by-products, which may complicate purification.[2] The use of ethers as solvents poses a fire and explosion hazard.[18]

Conclusion

The choice between the Claisen condensation and the Grignard reaction for the synthesis of this compound will largely depend on the specific priorities of the researcher or manufacturer.

For small-scale laboratory synthesis where cost may be a primary concern and moderate yields are acceptable, the Claisen condensation offers a viable and flexible option. The ability to tune the reaction conditions provides an opportunity for optimization.

For industrial-scale production where high yield and shorter reaction times are critical, the Grignard reaction appears to be a more attractive route, despite the higher initial cost of the starting material. The potential for high-purity product and recent developments in greener Grignard chemistry could further enhance its appeal. However, the stringent safety protocols and the need for specialized equipment to handle moisture-sensitive reagents must be carefully considered.

Further research into optimizing the Claisen condensation with different base-solvent systems and exploring the scalability of greener Grignard reaction protocols would be beneficial for making a more definitive decision on the most cost-effective and environmentally benign synthetic route.

References

A Comparative Analysis of Reaction Conditions for Maximizing Ethyl 2,4-dioxo-4-phenylbutanoate Yield

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 2,4-dioxo-4-phenylbutanoate, a crucial precursor for various pharmaceuticals, is primarily synthesized via a Claisen condensation reaction. This guide provides a comparative analysis of different reaction conditions to optimize its yield, presenting data from various synthetic protocols.

The primary route to this compound involves the Claisen condensation of acetophenone with diethyl oxalate.[1][2] This reaction is typically base-catalyzed, with the choice of base, solvent, temperature, and reaction time significantly influencing the final yield.[1][3]

Comparative Analysis of Reaction Conditions

The following table summarizes the quantitative data from different experimental setups for the synthesis of this compound, offering a clear comparison of how varying conditions affect the product yield.

Method Base Solvent Temperature Time Yield Reference
Conventional HeatingSodium EthoxideAnhydrous EthanolRoom Temperature, then 80°COvernight, then 30 minNot explicitly stated, but implied to be a standard procedure[1]
Conventional HeatingSodium MethoxideNot specified0°C10 hours45%[4]
Microwave IrradiationSodium MethoxideNot specified-5 to 5°C5-15 min79%[4]
Alternative BaseSodium HydrideAnhydrous THF or DMF0°C to Room TemperatureNot specifiedReported to lead to higher yields[1]

Key Observations:

  • Microwave-Assisted Synthesis: A notable improvement in both reaction time and yield is observed with the use of microwave irradiation. A Chinese patent demonstrates a significant increase in yield from 45% to 79% while drastically reducing the reaction time from 10 hours to just 10 minutes.[4]

  • Choice of Base: While sodium ethoxide and sodium methoxide are commonly used, stronger, non-nucleophilic bases like sodium hydride are suggested to potentially lead to higher yields.[1][3] A stoichiometric amount of base is crucial to drive the reaction equilibrium towards the product.[1]

  • Anhydrous Conditions: The success of the Claisen condensation is highly dependent on anhydrous (dry) conditions, as the strong bases used react readily with water, which would reduce the effective base concentration and lower the product yield.[1]

Experimental Protocols

Below are the detailed methodologies for the key synthetic routes discussed.

Method 1: Conventional Synthesis using Sodium Ethoxide [1]

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve freshly cut sodium metal in anhydrous ethanol with stirring.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate and acetophenone dropwise with continuous stirring.

  • Reaction: Stir the mixture overnight at room temperature. Following the overnight stirring, heat the reaction mixture to 80°C for 30 minutes.

  • Workup: Cool the reaction mixture to room temperature and acidify to a pH of 2 with dilute sulfuric acid.

  • Extraction: Extract the product with dichloromethane.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be further purified by recrystallization from ethanol.

Method 2: Microwave-Assisted Synthesis using Sodium Methoxide [4]

  • Reaction Setup: In a suitable vessel, acetophenone and diethyl oxalate are reacted in the presence of sodium methoxide. The molar ratio of acetophenone:diethyl oxalate:sodium methoxide is recommended to be 1:1.0-1.5:1.0-1.5.

  • Microwave Irradiation: The reaction is carried out under microwave irradiation at a temperature of -5 to 5°C.

  • Reaction Time: The reaction is typically complete within 5 to 15 minutes.

  • Post-treatment: The reaction liquid is then subjected to a post-treatment process to isolate the final product.

Visualizing the Synthesis Workflow

The following diagrams illustrate the logical flow of the experimental procedures.

cluster_prep Preparation of Sodium Ethoxide cluster_reaction Claisen Condensation cluster_workup Workup and Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Dissolve in EtOH Anhydrous Ethanol EtOH->NaOEt ReactionMix Reaction Mixture NaOEt->ReactionMix Reactants Acetophenone + Diethyl Oxalate Reactants->ReactionMix Add dropwise Stirring Stir Overnight (RT) ReactionMix->Stirring Heating Heat at 80°C (30 min) Stirring->Heating Acidify Acidify (pH 2) Heating->Acidify Extract Extract (DCM) Acidify->Extract Dry Dry (Na2SO4) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Purify Recrystallize (Ethanol) Evaporate->Purify Product Ethyl 2,4-dioxo-4- phenylbutanoate Purify->Product

Conventional Synthesis Workflow

cluster_reaction Microwave-Assisted Claisen Condensation cluster_workup Post-Treatment Reactants Acetophenone + Diethyl Oxalate Microwave Microwave Irradiation (-5 to 5°C, 5-15 min) Reactants->Microwave NaOMe Sodium Methoxide NaOMe->Microwave PostTreatment Post-Treatment Microwave->PostTreatment Product Ethyl 2,4-dioxo-4- phenylbutanoate PostTreatment->Product

Microwave-Assisted Synthesis Workflow

References

Safety Operating Guide

Proper Disposal of Ethyl 2,4-dioxo-4-phenylbutanoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of Ethyl 2,4-dioxo-4-phenylbutanoate, ensuring the protection of personnel and the environment.

Safety and Disposal Planning

Before beginning any disposal procedure, it is crucial to consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS). This compound is a chemical that requires careful handling.[1]

Key Safety and Disposal Information:

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection, and face protection.[2][3]
Handling Precautions Use only outdoors or in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[2][3]
Storage Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[2][3]
In case of Exposure If swallowed: Get medical help. Rinse mouth. If on skin: Wash with plenty of water. If skin irritation occurs, get medical help. Take off contaminated clothing and wash it before reuse. If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If inhaled: Remove person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.[2][3]
Disposal Recommendation Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations, and product characteristics at the time of disposal.[2][3]
Fire Fighting Measures In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.

Disposal Workflow

The following diagram outlines the general procedure for the safe disposal of this compound. This workflow is a general guideline and should be adapted to comply with local and institutional regulations.

start Start: Identify Waste (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Step 2: Select a Compatible Waste Container ppe->container transfer Step 3: Transfer Waste to Container in a Ventilated Area container->transfer label_container Step 4: Securely Cap and Label the Waste Container transfer->label_container storage Step 5: Store in a Designated Secondary Containment Area label_container->storage disposal Step 6: Arrange for Pickup by Certified Waste Disposal Service storage->disposal end End: Disposal Complete disposal->end

Disposal Workflow for this compound

Disclaimer: This information is for guidance purposes only. Always consult your institution's environmental health and safety (EHS) department and the official Safety Data Sheet (SDS) for detailed and specific disposal instructions. Regulations for chemical waste disposal can vary significantly by region and institution.

References

Comprehensive Safety and Handling Guide for Ethyl 2,4-dioxo-4-phenylbutanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical information for the handling and disposal of Ethyl 2,4-dioxo-4-phenylbutanoate (CAS: 6296-54-4). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Physicochemical and Hazard Data

Properly understanding the properties of a chemical is the first step in safe handling. Below is a summary of key quantitative data for this compound.

PropertyValueSource
Molecular Formula C₁₂H₁₂O₄[1][2]
Molecular Weight 220.22 g/mol [1][2]
Appearance Colorless to light yellow liquid/solid[1][3]
Melting Point 36-41 °C (97-106 °F)[1]
Boiling Point 348.5 °C at 760 mmHg[1][2]
Density 1.173 g/cm³[1][2]
Flash Point 154.4 °C (309.9 °F)[1][2]
pKa 6.02 ± 0.23 (Predicted)[1][4]

Hazard Summary: this compound is considered toxic and presents several hazards upon exposure. It is harmful if swallowed, inhaled, or comes into contact with skin.[1][5] It is known to cause skin irritation and serious eye irritation, and may also lead to respiratory irritation.[5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to mitigate the risks associated with handling this compound. The following equipment is mandatory.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and absorption. Contaminated gloves should be disposed of immediately.[3][6]
Eye Protection Chemical safety goggles. A face shield is required if there is a splash hazard.To protect eyes from direct contact and splashes, which can cause serious irritation.[3][7]
Respiratory Protection A vapor respirator or use within a certified chemical fume hood.To prevent inhalation of vapors or mists, which may cause respiratory irritation.[3][8]
Body Protection A flame-retardant lab coat. Protective clothing and boots may be required for larger quantities.[3][9]To protect skin and clothing from spills and contamination.[3]

Operational Plan: Step-by-Step Handling Protocol

This section provides a procedural workflow for the safe handling of this compound from acquisition to disposal.

Preparation and Engineering Controls
  • Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or a closed system.[3]

  • Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible and have been recently tested.[3]

  • Material Review: Before starting, review the Safety Data Sheet (SDS) for the most current information.[8]

Handling and Use
  • Donning PPE: Put on all required PPE as specified in the table above before entering the handling area.

  • Avoiding Contact: Take care to avoid direct contact with skin, eyes, and clothing.[3] Do not inhale vapor or mist.[1]

  • Storage: Keep the container tightly closed when not in use. Store in a cool, dark, and dry place away from incompatible materials like strong oxidizing agents.[3][10]

  • Hygiene: Wash hands and face thoroughly after handling the chemical and before breaks or leaving the laboratory.[3][11] Do not eat, drink, or smoke in the work area.[11]

Spill Management
  • Immediate Action: In case of a spill, evacuate non-essential personnel from the area.

  • Containment: Use personal protective equipment.[3] For small spills, absorb the material with a non-combustible absorbent material such as dry sand, earth, or sawdust.[3] For large spills, contain the spill by bunding.[3]

  • Cleanup: Collect the absorbed material and place it into a suitable, sealed container for disposal.[10]

  • Ventilation: Ensure the area is well-ventilated during and after the cleanup process.

First Aid Procedures
  • Inhalation: Move the victim to fresh air and keep them at rest in a comfortable breathing position. Seek medical attention if you feel unwell.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If irritation or a rash develops, seek medical attention.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. If wearing contact lenses, remove them if it is easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[3]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek medical attention if you feel unwell.[3]

Disposal Plan
  • Waste Collection: All waste materials, including contaminated absorbents and disposable PPE, should be collected in clearly labeled, sealed containers.

  • Regulatory Compliance: Disposal must be conducted in accordance with all federal, state, and local environmental regulations.[3]

  • Disposal Method: Consult your institution's environmental health and safety office. It may be possible to dispose of the chemical waste through a licensed chemical incinerator equipped with an afterburner and scrubber.[3]

Workflow for Safe Handling

The following diagram illustrates the logical flow of operations for safely handling this compound.

SafeHandlingWorkflow prep 1. Preparation - Review SDS - Verify Engineering Controls - Check Safety Equipment ppe 2. Don PPE - Gloves - Goggles/Face Shield - Lab Coat - Respirator (if needed) prep->ppe handling 3. Chemical Handling - Work in Fume Hood - Avoid Contact - Keep Container Closed ppe->handling storage 4. Storage - Cool, Dark, Dry Place - Tightly Sealed - Away from Oxidizers handling->storage Store Unused Chemical spill Spill Occurs handling->spill decon 5. Decontamination - Clean Work Area - Doff PPE Correctly handling->decon After Use storage->ppe For Next Use spill_response Spill Response - Evacuate - Contain & Absorb - Clean & Ventilate spill->spill_response spill_response->decon disposal 6. Waste Disposal - Collect in Sealed Container - Follow Regulations decon->disposal end_point End of Process disposal->end_point

Caption: Workflow for handling this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2,4-dioxo-4-phenylbutanoate
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Ethyl 2,4-dioxo-4-phenylbutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.